Product packaging for 1-Isothiocyanato-3,5-dimethyladamantane(Cat. No.:CAS No. 136860-49-6)

1-Isothiocyanato-3,5-dimethyladamantane

Cat. No.: B163071
CAS No.: 136860-49-6
M. Wt: 221.36 g/mol
InChI Key: GXBQJLFQKPPSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isothiocyanato-3,5-dimethyladamantane (CAS 136860-49-6) is a specialized chemical reagent that combines a rigid, lipophilic 3,5-dimethyladamantane cage with a reactive isothiocyanate (-N=C=S) functional group. This structure is of significant interest in medicinal chemistry and chemical biology for constructing novel molecular probes and potential therapeutic agents. The adamantane moiety enhances the molecule's lipophilicity, which can improve membrane permeability and metabolic stability, while the isothiocyanate group acts as an electrophile capable of forming covalent thiourea adducts with nucleophilic residues on biological targets such as proteins and enzymes . A primary research application of this compound is as a precursor in the synthesis of thiourea derivatives, which are investigated as inhibitors of enzymes like soluble epoxide hydrolase (sEH) . Furthermore, adamantyl isothiocyanates are being explored as novel agents for targeted cancer therapy, specifically for their ability to deplete mutant p53 protein and potentially rescue its tumor-suppressor function in certain cancer cell lines, such as triple-negative breast cancer . The compound can be synthesized via efficient, high-yield routes. One prominent method involves a two-step, one-pot procedure where 1-amino-3,5-dimethyladamantane is reacted with carbon disulfide and triethylamine, followed by desulfurization with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), yielding the target isothiocyanate in 86% yield . An alternative synthesis employs a functional group metathesis reaction, where the same amine precursor is reacted with phenyl isothiocyanate in p-xylene under reflux, providing the product in 80% yield . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NS B163071 1-Isothiocyanato-3,5-dimethyladamantane CAS No. 136860-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-3,5-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBQJLFQKPPSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344323
Record name 1-Isothiocyanato-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136860-49-6
Record name 1-Isothiocyanato-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isothiocyanato-3,5-dimethyladamantane: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-Isothiocyanato-3,5-dimethyladamantane, a molecule of significant interest in medicinal chemistry and cancer research. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elucidates its mechanism of action, particularly its role in rescuing mutant p53, a critical tumor suppressor.

Core Chemical and Physical Properties

This compound is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. The incorporation of the adamantane scaffold into drug candidates is a well-established strategy to enhance their pharmacokinetic properties, such as metabolic stability and the ability to cross cell membranes.[1][2] The reactivity of this compound is primarily governed by the electrophilic isothiocyanate (-N=C=S) group.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉NSInferred from structure
Molecular Weight 221.36 g/mol [1]
CAS Number 136860-49-6[1]
Physical State Light orange viscous liquid[1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in non-polar organic solvents.[3]Inferred from adamantane properties
Log P (Octanol/Water) Estimated to be around 5.0 ± 0.5Based on similar Ad-ITCs[1]

Table 2: Spectral Data for this compound

Spectrum TypeDataSource
Mass Spectrometry (EI) m/z (%) = 221 (5) [M]⁺, 163 (100) [Ad]⁺[1]
¹H NMR (500 MHz, CDCl₃) δ = 2.17 (s, 1H), other peaks not specified[1]
¹³C NMR Not available
Infrared (IR) Not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step, one-pot reaction from its corresponding amine, 1-amino-3,5-dimethyladamantane.[1]

Materials:

  • 1-amino-3,5-dimethyladamantane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane)

Procedure:

  • To a solution of 1-amino-3,5-dimethyladamantane (4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

  • Stir the mixture for 30 minutes at room temperature. This leads to the formation of the triethylamine salt of the corresponding carbamodithioic acid.

  • Cool the reaction mixture to 0°C.

  • Add di-tert-butyl dicarbonate (4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (0.01-0.02 g).

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent by distillation.

  • Purify the residue by column chromatography using hexane as the eluent to yield this compound as a light orange viscous liquid (86% yield).[1]

G cluster_synthesis Synthesis Workflow Amine 1-amino-3,5-dimethyladamantane Intermediate Dithiocarbamate Salt Amine->Intermediate Step 1 Reagents1 CS2, Et3N, Ethanol (30 min, RT) Product This compound Intermediate->Product Step 2 Reagents2 Boc2O, DMAP (1 hr, RT) Purification Column Chromatography Product->Purification

Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and related adamantyl isothiocyanates (Ad-ITCs) have demonstrated significant potential as anti-cancer agents, particularly in cancers harboring mutations in the p53 tumor suppressor gene.[1][4][5]

Mutant p53 Rescue

Mutations in the TP53 gene are prevalent in human cancers and often lead to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic function. A promising therapeutic strategy is the reactivation of mutant p53 protein to its wild-type conformation and function. Adamantyl isothiocyanates have been shown to rescue the function of mutant p53.[1][6]

The proposed mechanism involves the Ad-ITC inducing a conformational change in the mutant p53 protein, restoring its ability to bind to DNA and transactivate its target genes. This leads to the upregulation of canonical wild-type p53 targets such as p21 and NOXA, which are involved in cell cycle arrest and apoptosis, respectively.[1]

Furthermore, the rescue of mutant p53 function by Ad-ITCs leads to the activation of the DNA Damage Response (DDR) pathway, evidenced by the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][4][5] Activated ATM can then phosphorylate downstream targets, further promoting cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Mutant p53 Rescue by this compound AdITC This compound mutp53 Mutant p53 AdITC->mutp53 Induces conformational change wtp53_func Restored Wild-Type p53 Function mutp53->wtp53_func p21_NOXA Upregulation of p21 and NOXA wtp53_func->p21_NOXA ATM ATM Phosphorylation (Activation) wtp53_func->ATM CellCycleArrest Cell Cycle Arrest p21_NOXA->CellCycleArrest Apoptosis Apoptosis p21_NOXA->Apoptosis DDR DNA Damage Response Activation ATM->DDR DDR->CellCycleArrest DDR->Apoptosis

Signaling pathway of mutant p53 rescue.

Experimental Workflow for Assessing Anti-Cancer Activity

The evaluation of the anti-cancer properties of this compound typically involves a series of in vitro assays.

1. Cell Proliferation Assay (e.g., WST-1 or MTT assay):

  • Cancer cell lines (e.g., triple-negative breast cancer lines with mutant p53) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

  • A reagent (WST-1 or MTT) is added, which is converted to a colored formazan product by metabolically active cells.

  • The absorbance is measured to determine cell viability and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

2. Apoptosis Assay (e.g., Annexin V Staining):

  • Cells are treated with the compound at its IC₅₀ concentration.

  • After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye (like propidium iodide).

  • The percentage of apoptotic cells is quantified using flow cytometry.[1]

3. Western Blotting:

  • To investigate the molecular mechanism, protein lysates are collected from treated and untreated cells.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with specific antibodies against proteins of interest (e.g., p53, p21, phosphorylated ATM) to assess changes in their expression levels.

G cluster_workflow In Vitro Anti-Cancer Activity Workflow cluster_assays Assays cluster_endpoints Endpoints start Cancer Cell Lines (with mutant p53) treatment Treat with 1-Isothiocyanato- 3,5-dimethyladamantane start->treatment prolif Cell Proliferation (WST-1/MTT) treatment->prolif apoptosis Apoptosis (Annexin V) treatment->apoptosis western Western Blot treatment->western ic50 Determine IC50 prolif->ic50 apop_quant Quantify Apoptosis apoptosis->apop_quant protein_exp Analyze Protein Expression (p53, p21, p-ATM) western->protein_exp

Experimental workflow for in vitro anti-cancer assessment.

Conclusion

This compound is a promising molecule in the field of oncology drug development. Its unique structure, combining the pharmacokinetically favorable adamantane moiety with the reactive isothiocyanate group, allows it to effectively target and reactivate mutant p53, a key driver in many cancers. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for further research and development of this and related compounds as potential cancer therapeutics. Future studies should focus on obtaining more comprehensive physicochemical data, exploring its efficacy in in vivo models, and further elucidating the nuances of its mechanism of action.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 1-isothiocyanato-3,5-dimethyladamantane, a compound of interest for researchers and professionals in drug development and chemical sciences. The following sections detail the ¹H and ¹³C NMR chemical shifts, present the data in a clear tabular format, and outline the experimental context for data acquisition.

Chemical Structure and NMR Assignments

This compound possesses a rigid cage-like adamantane core, substituted with an isothiocyanate group at one bridgehead position (C1) and methyl groups at two other bridgehead positions (C3 and C5). This distinct structure leads to a characteristic NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by several key signals corresponding to the protons on the adamantane cage and the methyl substituents.

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.17s1 HAdamantane CH
1.81s2 HAdamantane CH₂
1.62dd, J = 13.0, 12.0 Hz4 HAdamantane CH₂
1.32dd, J = 16.0, 12.5 Hz4 HAdamantane CH₂
1.15s2 HAdamantane CH₂
0.87s6 HMethyl CH

Note: The data was recorded in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides further structural confirmation, with distinct signals for the isothiocyanate carbon, the quaternary carbons of the adamantane cage, and the methyl carbons.

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicity (Off-Resonance)Assignment
129.92sN =C =S
59.75sC -NCS
49.4 (calculated)Adamantane CH₂
45.6 (calculated)Adamantane CH₂
44.3 (calculated)Adamantane CH
32.8 (calculated)Adamantane C-CH₃
29.8 (calculated)Methyl C H₃

Note: The data was recorded in CDCl₃ at 125 MHz.[1] Some assignments are based on typical chemical shifts for adamantane derivatives.[2]

Experimental Protocol

Synthesis of this compound:

The compound was synthesized from 1-amino-3,5-dimethyladamantane. The general method involves a two-step reaction. Initially, the amine is reacted with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) in ethanol. This reaction, conducted at room temperature for 30 minutes, forms the triethylammonium salt of the corresponding dithiocarbamic acid. Subsequently, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. This leads to desulfurization and the formation of the isothiocyanate.[1]

NMR Spectroscopy:

The NMR spectra were acquired on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1] The solvent used for the analysis was deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Relationship of NMR Data

The following diagram illustrates the correlation between the chemical structure of this compound and its observed NMR signals.

1_isothiocyanato_3_5_dimethyladamantane_NMR Figure 1: Correlation of Structure and NMR Data cluster_molecule This compound cluster_1h_nmr ¹H NMR Signals (ppm) cluster_13c_nmr ¹³C NMR Signals (ppm) mol C₁₃H₁₉NS h1 0.87 (6H, s) -CH₃ mol->h1 Protons h2 1.15-2.17 (13H, m) Adamantane H mol->h2 Protons c1 129.92 -NCS mol->c1 Carbons c2 29.8-59.75 Adamantane & Me C mol->c2 Carbons

Caption: Correlation of Structure and NMR Data.

References

An In-depth Technical Guide on the Biological Targets of 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isothiocyanato-3,5-dimethyladamantane is a synthetic organosulfur compound featuring a bulky, lipophilic adamantane cage attached to a reactive isothiocyanate group. This unique structure confers specific biological activities, primarily revolving around the modulation of key signaling pathways implicated in cancer and cellular stress responses. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its effects on mutant p53, and exploring its potential interactions with the Nrf2 and NF-κB signaling pathways. The content herein summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes and experimental workflows.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their rigid, lipophilic structure which can enhance the pharmacokinetic properties of therapeutic agents. The isothiocyanate moiety (-N=C=S) is a well-known pharmacophore, present in many naturally occurring and synthetic compounds, that exhibits potent anticancer and chemopreventive properties. The combination of these two moieties in this compound results in a compound with potential for targeted therapeutic intervention. The primary mechanism of action for isothiocyanates involves the electrophilic carbon of the -N=C=S group reacting with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues, leading to the modulation of their function.

Primary Biological Target: Mutant p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional, full-length protein that can acquire oncogenic functions. A promising therapeutic strategy in oncology is the reactivation of mutant p53 to restore its tumor-suppressive functions.

Recent studies have identified adamantyl isothiocyanates as a class of compounds capable of rescuing the function of mutant p53. While extensive quantitative binding data for this compound is not yet available, studies on structurally related adamantyl isothiocyanates strongly suggest that mutant p53 is a primary target.

Mechanism of Action: Mutant p53 Rescue

Adamantyl isothiocyanates, likely including the 3,5-dimethyl derivative, are proposed to act as chaperones, stabilizing the wild-type conformation of mutant p53 proteins. This restoration of the native structure allows the reactivated p53 to translocate to the nucleus, bind to the promoter regions of its target genes, and induce downstream signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Downstream Effects of Mutant p53 Reactivation

The reactivation of mutant p53 by adamantyl isothiocyanates has been shown to trigger several key downstream events:

  • Upregulation of p21 and NOXA: Reactivated p53 induces the transcription of CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest, and PMAIP1 (encoding NOXA), a pro-apoptotic Bcl-2 family member.

  • Phosphorylation of ATM: Activation of the DNA damage response pathway is indicated by the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase at Serine 1981.

  • Induction of Apoptosis: Restoration of p53 function leads to the initiation of the apoptotic cascade, which can be observed by the externalization of phosphatidylserine on the cell membrane.

  • Inhibition of Cancer Cell Proliferation: The cumulative effect of cell cycle arrest and apoptosis results in the inhibition of tumor cell growth.

Quantitative Data

While specific binding affinities and IC50 values for this compound are not extensively published, the following table summarizes the reported anti-proliferative effects of a closely related adamantyl isothiocyanate, Ad-ITC 6, which has a three-carbon linker between the adamantane and isothiocyanate groups. This data provides a benchmark for the potential potency of adamantyl isothiocyanates.

Cell Linep53 StatusCompoundIC50 (µM) at 24hIC50 (µM) at 72h
MDA-MB-231p53 R280KAd-ITC 612-2412-24
MDA-MB-468p53 R273HAd-ITC 6Not specifiedNot specified

Table 1: Anti-proliferative activity of Ad-ITC 6 in breast cancer cell lines.

Potential Secondary Targets and Signaling Pathways

Based on the known reactivity of the isothiocyanate group, this compound is hypothesized to interact with other cellular pathways that are sensitive to electrophilic compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters.

The potential interaction of this compound with the Nrf2 pathway could contribute to its cellular effects by modulating the redox state of the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 1-Isothiocyanato- 3,5-dimethyladamantane Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 (Cys residues) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Maf Maf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Target_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Target_Genes Transcription

Figure 1: Proposed activation of the Nrf2 pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in inflammation, immunity, and cell survival. In the canonical pathway, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription.

Many isothiocyanates have been shown to inhibit the NF-κB pathway, often by directly targeting and inhibiting the IKKβ kinase. It is plausible that this compound could also exert inhibitory effects on this pathway, which would contribute to its anti-inflammatory and anti-cancer properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation ITC 1-Isothiocyanato- 3,5-dimethyladamantane ITC->IKK Inhibition of IKKβ IkBa_p p-IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto NF-κB Release Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Nuclear Translocation DNA κB sites NFkB_nuc->DNA Binding Target_Genes Pro-inflammatory & Survival Genes DNA->Target_Genes Transcription

Figure 2: Putative inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of adamantyl isothiocyanates.

Synthesis of this compound

The synthesis of this compound is achieved from its corresponding amine precursor, 1-amino-3,5-dimethyladamantane. The general method involves a two-step reaction. First, the amine is reacted with carbon disulfide in the presence of triethylamine to form a dithiocarbamate salt. This intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate desulfurization and yield the final isothiocyanate product.

Synthesis_Workflow Amine 1-Amino-3,5-dimethyladamantane Intermediate Dithiocarbamate Salt Amine->Intermediate Step 1 Reagent1 CS₂, Et₃N in Ethanol Product 1-Isothiocyanato- 3,5-dimethyladamantane Intermediate->Product Step 2 Reagent2 Boc₂O, DMAP (cat.)

Figure 3: Synthesis workflow.
Cell Proliferation Assay (WST-1)

The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration kept below 0.5%) for the desired time periods (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO₂ incubator.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. Plot the percentage of proliferation against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of target genes, such as CDKN1A (p21) and PMAIP1 (NOXA).

  • RNA Extraction: Treat cells with the compound and then lyse the cells to extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using reverse transcriptase and random primers or oligo(dT) primers.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for p21 and NOXA, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in treated cells compared to control cells using the ΔΔCt method.

Western Blotting for Protein Phosphorylation (p-ATM)

Western blotting is used to detect the phosphorylation status of specific proteins like ATM.

  • Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ATM (p-ATM Ser1981). Also, probe a separate blot with an antibody for total ATM as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in ATM phosphorylation.

Conclusion

This compound is a promising compound with potential therapeutic applications, primarily targeting mutant p53 for reactivation. Its isothiocyanate moiety also suggests likely interactions with the Nrf2 and NF-κB signaling pathways, which could contribute to its overall biological activity profile. Further research is required to elucidate the precise molecular interactions and to obtain detailed quantitative data on its binding affinities and inhibitory concentrations for its various targets. The experimental protocols provided in this guide serve as a foundation for the continued investigation of this and related adamantyl isothiocyanate compounds in the context of cancer and other diseases.

In Vitro Stability of 1-Isothiocyanato-3,5-dimethyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of 1-isothiocyanato-3,5-dimethyladamantane, a compound of interest in medicinal chemistry, particularly for its potential as an anti-cancer agent. While specific quantitative stability data for this molecule is not extensively available in public literature, this document synthesizes information on the known stability of its core chemical moieties: the adamantane cage and the isothiocyanate group. The adamantane structure is recognized for its metabolic inertness, which generally imparts high stability to parent compounds[1]. Conversely, the isothiocyanate group is chemically reactive, particularly towards nucleophiles such as thiols. This guide outlines the expected stability profile, potential metabolic and degradation pathways, and detailed experimental protocols for assessing the in vitro stability of this and related compounds. Furthermore, it visualizes the compound's proposed mechanism of action in rescuing mutant p53 signaling and provides a general workflow for in vitro stability assessment.

Introduction: The Importance of In Vitro Stability

In vitro stability assays are a cornerstone of early-stage drug discovery and development. These assessments provide critical insights into a compound's potential pharmacokinetic profile by evaluating its susceptibility to metabolic enzymes and its chemical stability under physiological conditions. Key parameters determined from these studies, such as half-life (t½) and intrinsic clearance (CLint), are instrumental in predicting in vivo clearance, bioavailability, and potential for drug-drug interactions. Compounds with high metabolic stability, often conferred by structures like the adamantane moiety, are generally more likely to have a favorable pharmacokinetic profile in vivo[1].

This compound combines the metabolically stable adamantane scaffold with the biologically active isothiocyanate functional group. Understanding its stability is crucial for interpreting its biological activity and for the design of further preclinical studies.

Chemical and Metabolic Stability Profile

The Adamantane Moiety: A Shield of Stability

The adamantane group is a rigid, lipophilic, tricyclic hydrocarbon that is known to be relatively inert to metabolic transformation[1]. This high metabolic stability is a key reason for its incorporation into drug candidates, as it can protect the molecule from rapid degradation by metabolic enzymes, such as cytochrome P450s (CYPs)[2]. While metabolism of the adamantane cage can occur, typically through hydroxylation, it is generally a slow process[2].

The Isothiocyanate Group: A Reactive Functional Moiety

The isothiocyanate (-N=C=S) group is an electrophilic moiety that is key to the biological activity of many compounds. However, this reactivity also makes it susceptible to degradation and conjugation. The primary route of metabolism for isothiocyanates in vivo is conjugation with glutathione (GSH), a reaction that can also occur in in vitro systems containing relevant enzymes and cofactors. Isothiocyanates can also react with other nucleophiles and are sensitive to changes in pH and temperature, which can lead to their degradation in aqueous solutions[3].

Expected In Vitro Stability of this compound

Based on the characteristics of its constituent parts, this compound is expected to exhibit moderate to high stability in in vitro metabolic assays, with the adamantane core resisting significant metabolism. Any observed instability is likely to be driven by reactions of the isothiocyanate group. In chemical stability assays, the compound's persistence will be dependent on the pH, temperature, and composition of the incubation buffer.

Quantitative Data on the Stability of Related Compounds

Table 1: In Vitro Gastrointestinal Stability of Benzyl Isothiocyanate (BITC)

In Vitro SystemPhaseStability of Pure BITC (%)Reference
Simulated DigestionGastric79.23[4]
Simulated DigestionIntestinal70.36[4]

This data is for benzyl isothiocyanate and is intended to provide a general indication of isothiocyanate stability in gastrointestinal fluids. The stability of this compound may differ due to structural differences.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for determining the metabolic stability of a test compound using HLM.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Test compound (this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLM on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the test compound or positive control working solution to the wells and pre-incubate for a short period at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Chemical Stability Assessment in Simulated Gastric and Intestinal Fluid

This protocol provides a general method for evaluating the chemical stability of a compound in simulated physiological fluids.

Objective: To determine the degradation rate of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • Test compound (this compound)

  • Simulated Gastric Fluid (SGF), USP

  • Simulated Intestinal Fluid (SIF), USP

  • Buffer solutions at various pH values (optional, for pH stability profile)

  • Organic solvent (e.g., acetonitrile or methanol) for sample quenching and analysis

  • Internal standard

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare SGF and SIF according to USP guidelines. Adjust the pH if necessary.

    • Spike the test compound into pre-warmed SGF and SIF to achieve the desired final concentration.

  • Incubation:

    • Incubate the solutions at 37°C with constant shaking.

  • Sampling:

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the degradation by adding a volume of cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate any salts.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for both SGF and SIF.

    • Determine the degradation half-life in each fluid.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway for Mutant p53 Rescue

Adamantyl isothiocyanates have been shown to rescue the function of mutant p53, a protein commonly implicated in cancer. This leads to the reactivation of its tumor-suppressive activities. The diagram below illustrates a proposed signaling pathway.

mutant_p53_rescue cluster_cell Cancer Cell Ad_ITC 1-Isothiocyanato- 3,5-dimethyladamantane mut_p53 Mutant p53 Ad_ITC->mut_p53 Induces conformational change wt_p53_conf Wild-Type p53 Conformation mut_p53->wt_p53_conf Rescues function ATM ATM wt_p53_conf->ATM p21 p21 wt_p53_conf->p21 Upregulates NOXA NOXA wt_p53_conf->NOXA Upregulates pATM p-ATM ATM->pATM Phosphorylation pATM->wt_p53_conf Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis NOXA->Apoptosis

Caption: Mutant p53 rescue by this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Test Compound, Controls, Microsomes, and NADPH System pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

This compound is a molecule with significant therapeutic potential. While its in vitro stability has not been exhaustively quantified in the public domain, an understanding of its chemical structure allows for informed predictions. The adamantane core is expected to confer high metabolic stability, while the isothiocyanate group will likely be the primary site of any degradation or conjugation. The experimental protocols provided in this guide offer a robust framework for the detailed in vitro characterization of this and other novel chemical entities. Further studies are warranted to definitively quantify the stability of this compound and to fully elucidate its metabolic fate.

References

Methodological & Application

Application Notes: Synthesis and Utility of Adamantyl Isothiocyanates in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane, a rigid, lipophilic, polycyclic alkane, has become a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance lipophilicity, improve metabolic stability, and favorably modulate pharmacokinetic properties.[1][3] When combined with the isothiocyanate (N=C=S) functional group, a moiety known for its diverse biological activities, the resulting adamantyl isothiocyanates (Ad-ITCs) represent a promising class of compounds for therapeutic development.[1][2] Isothiocyanates are found in cruciferous vegetables and are recognized for their antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The adamantyl group can act as a lipophilic bullet, guiding the reactive isothiocyanate group to its biological targets.[5]

Applications in Drug Development

Adamantyl isothiocyanates have garnered significant interest as potential chemotherapeutic agents.[1] Research has demonstrated their activity as mutant p53 rescuing agents, a promising strategy in cancer therapy.[1] The cytotoxic effects of various Ad-ITCs have been evaluated against a range of human cancer cell lines.[1][6] The lipophilic nature of the adamantane cage can enhance the ability of these compounds to penetrate cell membranes, potentially overcoming drug resistance mechanisms.[1] Beyond cancer, adamantane derivatives have a history of use as antiviral and neurological agents, suggesting a broad therapeutic potential for Ad-ITCs.[1] The isothiocyanate group is a versatile chemical handle for the synthesis of more complex derivatives, such as thioureas and heterocyclic compounds, further expanding their utility in drug discovery.[7][8][9]

Experimental Protocols for the Synthesis of Adamantyl Isothiocyanates

Two primary methods for the synthesis of adamantyl isothiocyanates are presented below. Method A is a two-step, one-pot procedure starting from adamantyl amines and carbon disulfide, while Method B utilizes a trans-isothiocyanation reaction with phenyl isothiocyanate.

Method A: Synthesis via Dithiocarbamate Intermediate using Carbon Disulfide

This protocol is adapted from a procedure used for the synthesis of a series of adamantyl isothiocyanates with potential as mutant p53 rescuing agents.[1] It involves the formation of a dithiocarbamate salt in situ, followed by desulfurization to yield the isothiocyanate.

Materials:

  • Appropriate adamantyl amine (e.g., 1-adamantylamine, 2-aminoadamantane)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the adamantyl amine (1.0 eq) in ethanol, add triethylamine (1.0 eq) and carbon disulfide (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • The residue can then be purified by either crystallization from ethanol or by column chromatography on silica gel.[1]

General Workflow for Method A:

G Method A: Synthesis via Dithiocarbamate Intermediate cluster_0 Reaction Setup cluster_1 Desulfurization cluster_2 Workup and Purification Adamantyl Amine Adamantyl Amine Dithiocarbamate Formation Dithiocarbamate Formation Adamantyl Amine->Dithiocarbamate Formation Stir at RT, 30 min CS2_Et3N CS2 / Et3N in EtOH CS2_Et3N->Dithiocarbamate Formation Isothiocyanate Formation Isothiocyanate Formation Dithiocarbamate Formation->Isothiocyanate Formation Cool to 0°C, then stir at RT, 1h Boc2O_DMAP Boc2O / DMAP Boc2O_DMAP->Isothiocyanate Formation Solvent Removal Solvent Removal Isothiocyanate Formation->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification Crystallization or Chromatography Adamantyl Isothiocyanate Adamantyl Isothiocyanate Purification->Adamantyl Isothiocyanate

Caption: Workflow for the synthesis of adamantyl isothiocyanates via a dithiocarbamate intermediate.

Method B: Synthesis via Reaction with Phenyl Isothiocyanate

This protocol describes a facile synthesis of adamantyl isothiocyanates through a reaction with phenyl isothiocyanate, which is particularly useful for sterically hindered amines.[10][11][12]

Materials:

  • Appropriate adamantyl amine (e.g., 1-adamantylamine)

  • Phenyl isothiocyanate

  • p-Xylene or Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for crystallization)

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux and magnetic stirring

Procedure:

  • Dissolve the adamantyl amine (1.0 eq) in p-xylene or toluene.

  • Add phenyl isothiocyanate (2.0 eq) to the solution at room temperature.[10]

  • Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 3 hours.[10][11]

  • Cool the reaction mixture to room temperature.

  • Add concentrated HCl and stir for 1 hour to precipitate the unreacted amine and byproducts.

  • Filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by either crystallization from ethanol or by column chromatography on silica gel to afford the desired adamantyl isothiocyanate.[12]

General Workflow for Method B:

G Method B: Synthesis via Phenyl Isothiocyanate cluster_0 Reaction cluster_1 Workup cluster_2 Purification Adamantyl Amine Adamantyl Amine Thiourea Intermediate Thiourea Intermediate Adamantyl Amine->Thiourea Intermediate Reflux, 3h Phenyl_ITC Phenyl Isothiocyanate in p-Xylene Phenyl_ITC->Thiourea Intermediate Acid_Wash Acid_Wash Thiourea Intermediate->Acid_Wash Cool to RT, add conc. HCl Filtration Filtration Acid_Wash->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Purification Purification Concentration->Purification Crystallization or Chromatography Adamantyl Isothiocyanate Adamantyl Isothiocyanate Purification->Adamantyl Isothiocyanate

Caption: Workflow for the synthesis of adamantyl isothiocyanates using phenyl isothiocyanate.

Data Presentation

The following tables summarize the yields and physicochemical properties of various adamantyl isothiocyanates synthesized using the methods described above or similar procedures.

Table 1: Synthesis and Yields of Selected Adamantyl Isothiocyanates

Compound NameStarting AmineMethodYield (%)Reference
1-Isothiocyanatoadamantane1-AdamantylamineB80[11]
2-Isothiocyanatoadamantane2-AdamantylamineA86[1]
1-(Isothiocyanatomethyl)adamantane1-(Aminomethyl)adamantaneA-[1]
1-(2-Isothiocyanatoethyl)adamantane1-(2-Aminoethyl)adamantaneA-[1]
1-Isothiocyanato-3,5-dimethyladamantane3,5-Dimethyl-1-adamantylamineB80[12]

Yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical and Spectroscopic Data for 1-Adamantyl Isothiocyanate

PropertyValueReference
Melting Point (°C)167-169[11]
¹H NMR (CDCl₃, δ, ppm) 1.41-2.18 (m, 15H)[11]
¹³C NMR (CDCl₃, δ, ppm) 29.3, 35.6, 43.8, 58.5, 129.4[11]
Mass Spectrum (m/z) 193 [M]⁺, 135 [Ad]⁺[11]

Table 3: Physicochemical and Spectroscopic Data for 2-Adamantyl Isothiocyanate

PropertyValueReference
Melting Point (°C)140-141[1]
¹H NMR (500 MHz, CDCl₃, δ, ppm) 3.89 (s, 1H), 2.12-1.64 (m, 14H)[1]
¹³C NMR (125 MHz, CDCl₃, δ, ppm) 129.62, 62.17, 38.98, 36.15, 33.63, 31.61, 26.92, 26.60[1]
Mass Spectrum (EI, m/z) 193 [M]⁺, 135 [Ad]⁺[1]

Table 4: Log P Values for a Series of Adamantyl Isothiocyanates

CompoundLog P
Ad-ITC 13.73
Ad-ITC 24.12
Ad-ITC 34.31
Ad-ITC 44.95
Ad-ITC 55.01
Ad-ITC 65.59
Ad-ITC 74.98
Ad-ITC 105.75
Ad-ITC 124.19

Data extracted from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.[1] The specific structures for Ad-ITCs 1-12 can be found in the cited reference.

References

Application Notes and Protocols for 1-Isothiocyanato-3,5-dimethyladamantane in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isothiocyanato-3,5-dimethyladamantane, an adamantane derivative with promising anticancer properties, in cancer cell line research. This document includes a summary of its cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a synthetic organosulfur compound that combines the bulky, lipophilic adamantane cage with the reactive isothiocyanate (ITC) functional group. This unique structure contributes to its ability to penetrate cell membranes and interact with intracellular targets, leading to cytotoxic and apoptotic effects in various cancer cell lines. Isothiocyanates, naturally found in cruciferous vegetables, are well-documented for their cancer chemopreventive and therapeutic properties. The addition of the adamantane moiety is thought to enhance the metabolic stability and cellular uptake of the ITC group.

Mechanism of Action

The primary mechanism of action of this compound and related adamantyl isothiocyanates involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A key target of these compounds appears to be the p53 tumor suppressor protein. In cancer cells with mutated p53, certain adamantyl isothiocyanates have been shown to rescue the wild-type function of p53, leading to the upregulation of its target genes and subsequent cell cycle arrest and apoptosis.

The apoptotic cascade initiated by these compounds typically involves the activation of caspases, a family of proteases that execute the apoptotic program. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

Cytotoxicity of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant adamantyl isothiocyanates in various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

CompoundCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
This compound HCT-116Colorectal Carcinoma1.7 - 67 µmol L−1Not Specified[1]
MCF-7Breast Adenocarcinoma1.7 - 67 µmol L−1Not Specified[1]
PC-3Prostate Adenocarcinoma1.7 - 67 µmol L−1Not Specified[1]
A549Lung Carcinoma1.7 - 67 µmol L−1Not Specified[1]
Adamantyl Isothiocyanate Derivative 3MDA-MB-231Triple-Negative Breast Cancer24 - 4824
Adamantyl Isothiocyanate Derivative 5MDA-MB-231Triple-Negative Breast Cancer24 - 4824
Adamantyl Isothiocyanate Derivative 6MDA-MB-231Triple-Negative Breast Cancer12 - 2424
Adamantyl Isothiocyanate Derivative 3MDA-MB-468Triple-Negative Breast Cancer> 4824
Adamantyl Isothiocyanate Derivative 5MDA-MB-468Triple-Negative Breast Cancer24 - 4824
Adamantyl Isothiocyanate Derivative 6MDA-MB-468Triple-Negative Breast Cancer12 - 2424
Apoptosis Induction by Adamantyl Isothiocyanates

The table below presents data on the induction of apoptosis in cancer cell lines following treatment with adamantyl isothiocyanates. The percentage of apoptotic cells is typically determined by Annexin V/Propidium Iodide staining followed by flow cytometry.

CompoundCancer Cell LineConcentration (µM)Apoptotic Cells (% of Control)Exposure Time (h)Reference
Adamantyl Isothiocyanate Derivative 3MDA-MB-2316~2.5-fold increaseNot Specified
12~4.0-fold increaseNot Specified
Adamantyl Isothiocyanate Derivative 5MDA-MB-2316~2.0-fold increaseNot Specified
12~4.5-fold increaseNot Specified
Adamantyl Isothiocyanate Derivative 6MDA-MB-2316~3.0-fold increaseNot Specified
12~5.1-fold increaseNot Specified
Adamantyl Isothiocyanate Derivative 3MDA-MB-4686~2.0-fold increaseNot Specified
12~3.5-fold increaseNot Specified
Adamantyl Isothiocyanate Derivative 5MDA-MB-4686~2.2-fold increaseNot Specified
12~4.8-fold increaseNot Specified
Adamantyl Isothiocyanate Derivative 6MDA-MB-4686~2.8-fold increaseNot Specified
12~5.0-fold increaseNot Specified

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within one hour using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Visualizations

Signaling Pathway of Adamantyl Isothiocyanate-Induced Apoptosis

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Ad-ITC 1-Isothiocyanato- 3,5-dimethyladamantane Uptake Cellular Uptake Ad-ITC->Uptake ROS Reactive Oxygen Species (ROS) Uptake->ROS Mut-p53 Mutant p53 Uptake->Mut-p53 Mito Mitochondrial Dysfunction ROS->Mito WT-p53 Wild-Type p53 (rescued) Mut-p53->WT-p53 Rescue of function Bax Bax WT-p53->Bax Upregulation Bcl2 Bcl-2 WT-p53->Bcl2 Downregulation Bax->Mito Bcl2->Mito Casp9 Pro-Caspase-9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis CytC Cytochrome c Release Mito->CytC CytC->Casp9 Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Seed Seed Cancer Cells (96-well or 6-well plates) Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with This compound (Various Concentrations) Adhere->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat->Incubate MTT MTT Assay (Cell Viability) Incubate->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Incubate->AnnexinV WB Western Blot (Protein Expression) Incubate->WB Readout Absorbance Reading (MTT) MTT->Readout Flow Flow Cytometry (Annexin V) AnnexinV->Flow Imaging Chemiluminescence Imaging (WB) WB->Imaging IC50 Calculate IC50 Readout->IC50 ApoptosisRate Quantify Apoptosis Rate Flow->ApoptosisRate ProteinLevels Analyze Protein Levels Imaging->ProteinLevels

References

Application Notes and Protocols for Cytotoxicity Assays of 1-isothiocyanato-3,5-dimethyladamantane and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives, characterized by their rigid and lipophilic cage-like structure, have garnered significant interest in medicinal chemistry for their potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The isothiocyanate (-N=C=S) functional group, commonly found in cruciferous vegetables, is known for its chemopreventive and anticancer activities.[1] The conjugation of these two moieties has given rise to a class of compounds known as adamantyl isothiocyanates (Ad-ITCs), which are being explored for their therapeutic potential.

This document provides detailed application notes and protocols for assessing the cytotoxicity of 1-isothiocyanato-3,5-dimethyladamantane and its structural analogs. While studies have shown that this compound itself exhibits limited cytotoxic activity, likely due to steric hindrance from the dimethyl substitution on the adamantane core, other Ad-ITC analogs with varying linker lengths between the adamantane and isothiocyanate groups have demonstrated significant anticancer effects.[1] These effects are particularly pronounced in cancer cell lines harboring mutant p53, where Ad-ITCs are proposed to function by "rescuing" the wild-type conformation and function of the p53 tumor suppressor protein.[1][2][3]

These notes will therefore focus on providing protocols to evaluate the cytotoxicity of a range of Ad-ITCs, with a particular emphasis on analogs that have shown biological activity. The provided methodologies will enable researchers to screen and characterize the cytotoxic and apoptotic potential of these compounds.

Data Presentation: Cytotoxicity of Adamantyl Isothiocyanate Analogs

The cytotoxic activity of several adamantyl isothiocyanate analogs has been evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 (harboring p53R280K mutation) and MDA-MB-468 (harboring p53R273H mutation). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell proliferation, are summarized below. The data highlights the importance of the linker length between the adamantane moiety and the isothiocyanate group for cytotoxic activity.

Compound IDLinker Length (n)Cell LineIC50 (µM) after 24hIC50 (µM) after 72h
Ad-ITC 3 1MDA-MB-23124-4824-48
Ad-ITC 5 2MDA-MB-23124-4812-24
Ad-ITC 6 3MDA-MB-23112-2412-24
Ad-ITC 6 3MDA-MB-46812-2412-24

Data sourced from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with adamantyl isothiocyanates using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adamantyl isothiocyanate (Ad-ITC) compounds

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the Ad-ITC compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis (programmed cell death) in cells treated with Ad-ITCs using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Ad-ITC treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Ad-ITC compounds at the desired concentrations for the specified time.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in Ad-ITC-treated cells by staining the cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Ad-ITC treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to obtain optimal resolution of the DNA content peaks.

    • Gate on the single-cell population to exclude doublets.

  • Data Analysis:

    • Generate a DNA content histogram.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Ad-ITC Analogs incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Apoptotic Populations acquire->analyze p53_Rescue_Pathway cluster_compound Compound Action cluster_cellular Cellular Events cluster_downstream Downstream Effects AdITC Adamantyl Isothiocyanate (e.g., Ad-ITC 6) mutp53 Mutant p53 Protein (Unfolded/Inactive) AdITC->mutp53 Binds to and refolds protein wtp53 Wild-Type-like p53 (Refolded/Active) mutp53->wtp53 Conformational Change transactivation Transcriptional Activation wtp53->transactivation Binds to DNA response elements p21 p21 (CDKN1A) transactivation->p21 noxa NOXA (PMAIP1) transactivation->noxa cell_cycle_arrest Cell Cycle Arrest (G1 Delay) p21->cell_cycle_arrest apoptosis Apoptosis noxa->apoptosis cell_cycle_arrest->apoptosis

References

Application of Adamantyl Isothiocyanates in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl isothiocyanates (Ad-ITCs) are a class of organic compounds that merge the unique physicochemical properties of the adamantane cage with the biological reactivity of the isothiocyanate (N=C=S) group. The adamantane moiety, a rigid and lipophilic diamondoid structure, is a well-established pharmacophore in medicinal chemistry, known to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Isothiocyanates, naturally found in cruciferous vegetables, are recognized for their chemopreventive and therapeutic effects, particularly in oncology.[1] The combination of these two moieties in Ad-ITCs has given rise to a promising class of molecules with significant potential in drug discovery, most notably in the field of cancer therapeutics.

These application notes provide a comprehensive overview of the use of Ad-ITCs in drug discovery, with a focus on their synthesis, anticancer activity through the rescue of mutant p53, and other potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

I. Synthesis of Adamantyl Isothiocyanates

A facile and efficient synthesis of Ad-ITCs can be achieved from the corresponding adamantyl amines. Two common methods are outlined below.

Protocol 1: Two-Step Synthesis from Adamantyl Amine[1]

This protocol describes the synthesis of Ad-ITCs from the corresponding adamantyl amine via a dithiocarbamate intermediate.

Materials:

  • Adamantyl amine derivative

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Solvents for purification (e.g., ethanol, column chromatography solvents)

Procedure:

  • To a solution of the adamantyl amine (4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g).

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure (distillation).

  • Purify the residue by crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds) to yield the desired adamantyl isothiocyanate.

Protocol 2: One-Pot Synthesis via Phenyl Isothiocyanate Metathesis[3]

This protocol offers a one-pot synthesis method using phenyl isothiocyanate.

Materials:

  • Adamantyl amine derivative

  • Phenyl isothiocyanate

  • p-Xylene

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol for crystallization (optional)

  • Solvents for column chromatography (optional)

Procedure:

  • Dissolve the adamantyl amine (5-10 mmol) in p-xylene (10-20 mL).

  • Add phenyl isothiocyanate (2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and add concentrated HCl (1-2 mL).

  • Stir for 1 hour. A precipitate of phenylamine hydrochloride will form.

  • Filter off the precipitate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by crystallization from ethanol or by column chromatography to obtain the pure adamantyl isothiocyanate.

II. Anticancer Applications: Mutant p53 Rescue

A primary and well-documented application of Ad-ITCs is in cancer therapy, specifically through the reactivation of mutated tumor suppressor protein p53.[1] Mutations in the TP53 gene are prevalent in human cancers, often leading to a loss of tumor-suppressive function and even gain-of-function oncogenic activities. Certain Ad-ITCs have been shown to rescue the wild-type conformation and function of specific p53 mutants, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1]

Mechanism of Action: Reactivation of Mutant p53

The proposed mechanism involves the Ad-ITC binding to the mutant p53 protein. This interaction is thought to stabilize the protein in a more wild-type-like conformation, thereby restoring its ability to transactivate downstream target genes such as p21 and NOXA.[1] This leads to cell cycle arrest and apoptosis in cancer cells harboring the specific p53 mutation. The lipophilic adamantyl group is believed to facilitate cell membrane penetration and binding to the target protein.[1]

mutant_p53_rescue cluster_0 Adamantyl Isothiocyanate (Ad-ITC) cluster_1 Cancer Cell AdITC Ad-ITC mutant_p53 Mutant p53 (Oncogenic function) AdITC->mutant_p53 Binds & restores conformation wt_p53_function Restored Wild-Type p53 Function mutant_p53->wt_p53_function Reactivation p21_noxa Upregulation of p21, NOXA wt_p53_function->p21_noxa Transactivation apoptosis Apoptosis p21_noxa->apoptosis cell_cycle_arrest Cell Cycle Arrest p21_noxa->cell_cycle_arrest

Caption: Ad-ITC mediated rescue of mutant p53 function.

Quantitative Data: Anticancer Activity of Adamantyl Isothiocyanates

The following table summarizes the in vitro anticancer activity of a series of Ad-ITCs against various human cancer cell lines. The inhibitory potency is presented as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%).

CompoundStructure (Ad = Adamant-1-yl)Cell Line (p53 status)IC₅₀ (µM, 72h)Reference
Ad-ITC 3 Ad-CH₂-NCSMDA-MB-231 (p53 R280K)24-48[1]
Ad-ITC 5 Ad-(CH₂)₂-NCSMDA-MB-231 (p53 R280K)12-24[1]
MDA-MB-468 (p53 R273H)12-24[1]
MCF-7 (WT p53)>48[1]
Ad-ITC 6 Ad-(CH₂)₃-NCSMDA-MB-231 (p53 R280K)12-24[1]
MDA-MB-468 (p53 R273H)12-24[1]
MCF-7 (WT p53)24-48[1]
Ad-ISeC 14 Ad-CH₂-NCSeMDA-MB-231 (p53 R280K)6-12[1]
MDA-MB-468 (p53 R273H)6-12[1]
MCF-7 (WT p53)12-24[1]
PEITC Ph-(CH₂)₂-NCSMDA-MB-231 (p53 R280K)12-24[1]

Note: PEITC (Phenethyl isothiocyanate) is included as a reference aromatic isothiocyanate.

Experimental Protocols for Anticancer Activity Assessment

This protocol is for determining the effect of Ad-ITCs on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF-7)

  • Cell culture medium and supplements

  • Adamantyl isothiocyanate (Ad-ITC) stock solution in DMSO

  • 96-well microtiter plates

  • WST-1 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the Ad-ITC in culture medium from the DMSO stock. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add 100 µL of the Ad-ITC dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC₅₀ values.

This protocol is for detecting apoptosis induced by Ad-ITCs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Ad-ITC stock solution in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70-80% confluency.

  • Treat the cells with the desired concentrations of Ad-ITC or vehicle control (DMSO) for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

III. Other Potential Therapeutic Applications

While the anticancer properties of Ad-ITCs are the most extensively studied, preliminary evidence suggests their potential in other therapeutic areas.

Enzyme Inhibition

Thioureas derived from adamantyl isothiocyanates have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. Some of these thiourea derivatives exhibit IC₅₀ values in the nanomolar range.

CompoundTarget EnzymeIC₅₀ (nM)Reference
1-Adamantyl-3-(4-cyanophenyl)thioureahuman sEH8.2
1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea]human sEH7.2
Antiviral Activity

The adamantane scaffold is present in several approved antiviral drugs.[1] Derivatives of adamantyl isothiocyanate, specifically N',N'-disubstituted N-(1-adamantyl)-thioureas, have demonstrated antiviral activity against vaccinia and herpes viruses.[2] Additionally, adamantane-containing carboxamides, which can be synthesized from Ad-ITCs, have shown potent inhibitory effects against influenza A virus, acting as fusion inhibitors with EC₅₀ values in the low micromolar range.[3]

Neuroprotective Effects

Isothiocyanates, in general, are being investigated for their neuroprotective properties in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5][6] The proposed mechanisms include the activation of the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and the inhibition of neuroinflammation.[4][6] While specific studies on adamantyl isothiocyanates in this area are limited, the ability of the adamantane moiety to cross the blood-brain barrier makes this an interesting avenue for future research. Myrtenal-adamantane conjugates have shown promise in a rat model of Alzheimer's-type dementia.[7][8]

IV. Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and initial evaluation of adamantyl isothiocyanates as drug candidates.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_sar SAR & Lead Optimization synthesis Synthesis of Ad-ITC Library purification Purification & Characterization synthesis->purification proliferation_assay Cell Proliferation Assay (e.g., WST-1) purification->proliferation_assay ic50 Determine IC50 proliferation_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V) ic50->apoptosis_assay Active Compounds sar Structure-Activity Relationship (SAR) ic50->sar p53_rescue_assay Mutant p53 Reactivation Assay apoptosis_assay->p53_rescue_assay western_blot Western Blot (p21, NOXA, etc.) p53_rescue_assay->western_blot western_blot->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Drug discovery workflow for Ad-ITCs.

Conclusion

Adamantyl isothiocyanates represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in rescuing mutant p53 function highlights their potential as targeted anticancer agents. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the applications of this unique class of compounds in various areas of drug discovery. Further investigations into their antiviral, enzyme inhibitory, and neuroprotective activities are warranted and could lead to the development of new treatments for a range of diseases.

References

Application Notes and Protocols for Cell-based Screening of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane, a rigid, lipophilic, tricyclic alkane, serves as a privileged scaffold in medicinal chemistry.[1] Its unique structure improves the pharmacokinetic profiles of drugs by enhancing their lipophilicity and metabolic stability.[2][3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[1][4] This document provides detailed application notes and protocols for key cell-based assays used to screen and characterize adamantane derivatives for these therapeutic areas. Cell-based assays are crucial as they allow for the evaluation of compounds in a biologically relevant context, providing insights into efficacy, cytotoxicity, and mechanism of action within a living system.[5]

Antiviral Activity Screening

Adamantane derivatives like amantadine and rimantadine were among the first antiviral drugs approved for influenza A, targeting the M2 proton channel.[6][7] While resistance has emerged, the adamantane scaffold remains a valuable starting point for developing new antivirals against various viruses, including influenza, poxviruses, and HIV.[2][6][8]

M2 Proton Channel Inhibition Assay

The influenza A M2 protein is a proton-selective ion channel essential for viral replication.[7] Adamantane derivatives can block this channel, preventing the acidification of the virion interior and the release of viral RNA into the host cell.[6][7] A cell-free assay using virus-like particles (VLPs) provides a direct and high-throughput method to screen for M2 inhibitors.[7]

Experimental Protocol: VLP-Based M2 Proton Channel Assay

This protocol is adapted from a high-throughput screening method for identifying M2 inhibitors.[7]

  • Preparation of M2-VLPs:

    • Co-transfect HEK293T cells with plasmids encoding the influenza M2 protein and retroviral Gag polyprotein.

    • Culture cells for 48-72 hours to allow for VLP production and release into the supernatant.

    • Harvest the supernatant and clarify by centrifugation to remove cell debris.

    • Purify and concentrate VLPs using ultracentrifugation through a sucrose cushion.

    • Resuspend the VLP pellet in a suitable buffer (e.g., PBS) and incorporate a potentiometric fluorescent dye (e.g., FLIPR Membrane Potential dye) according to the manufacturer's instructions. This dye will report changes in membrane potential upon proton influx.[7]

  • Compound Plating:

    • Prepare serial dilutions of adamantane derivatives in an appropriate buffer.

    • Dispense the compounds into a 96-well or 384-well assay plate. Include controls: a known M2 inhibitor (e.g., amantadine) as a positive control and DMSO as a negative control.

  • Assay Execution:

    • Add the dye-loaded M2-VLPs to each well of the assay plate containing the compounds and incubate for a specified period.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Initiate the proton influx by adding an acidic buffer (e.g., pH 4.5) to all wells, creating a pH gradient.[7]

    • Immediately monitor the change in fluorescence over time. A rapid increase in fluorescence indicates proton influx through the M2 channel, leading to membrane depolarization.[7]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of M2 channel activity is inhibited).

Workflow and Mechanism Visualization

M2_Inhibition_Workflow cluster_prep VLP Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Co-transfect HEK293T cells (M2 + Gag plasmids) p2 Harvest & Purify VLPs p1->p2 p3 Load VLPs with Potentiometric Dye p2->p3 a2 Add Dye-Loaded M2-VLPs p3->a2 a1 Dispense Adamantane Derivatives to Plate a1->a2 a3 Induce Proton Influx (Acidic Buffer Challenge) a2->a3 a4 Measure Fluorescence (Plate Reader) a3->a4 d1 Calculate Rate of Fluorescence Change a4->d1 d2 Normalize to Controls d1->d2 d3 Generate Dose-Response Curve & Calculate IC50 d2->d3

Caption: Workflow for the VLP-based M2 proton channel inhibition assay.

M2_Mechanism cluster_virus Influenza Virion cluster_endosome Host Cell Endosome (Low pH) M2 M2 Proton Channel (Homotetramer) vRNA Viral RNA M2->vRNA Acidification enables vRNA release M2->vRNA Acidification & Uncoating protons_in H+ protons_out H+ protons_out->M2 Influx protons_out->M2 Proton Influx inhibitor Adamantane Derivative inhibitor->M2 Blocks Channel

Caption: Mechanism of M2 channel inhibition by adamantane derivatives.

Quantitative Data: Antiviral Activity

Compound ClassTarget/Virus StrainAssayIC50 / EC50 (µM)Reference
Enol Ester Adamantane DerivativeInfluenza A (A/IIV-Orenburg/29-L/2016)Antiviral Activity Assay7.7[2]
Adamantane-Thiadiazol Derivative (4j)Influenza A (A/HK/68, H3N2)In vitro antiviral assay (MDCK cells)3.5[3]
Adamantane-Thiadiazol Derivative (4j)Influenza A (A/PR/8/34, H1N1)In vitro antiviral assay (MDCK cells)7.5[3]
Various Adamantane DerivativesVaccinia VirusIn vitro replication inhibition0.133 - 0.515[8]

Anticancer Activity Screening

The lipophilic nature of the adamantane cage allows it to interact with various biological targets implicated in cancer, leading to the development of derivatives with antiproliferative and cytotoxic activities.[1][9] These compounds have been shown to induce apoptosis and inhibit cancer cell growth in various cell lines.[10][11]

Cell Viability and Cytotoxicity Assays

A primary step in screening for anticancer potential is to assess a compound's effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[4][10]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A-549 lung cancer, HepG2 liver cancer, HeLa cervical cancer) under standard conditions (e.g., 37°C, 5% CO2).[4][10][12]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the adamantane derivative in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow Visualization

MTT_Workflow s1 Seed Cancer Cells in 96-well Plate s2 Allow Adherence (Overnight) s1->s2 s3 Treat with Adamantane Derivatives (Serial Dilutions) s2->s3 s4 Incubate (e.g., 48 hours) s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate (3-4 hours) (Formazan Formation) s5->s6 s7 Solubilize Formazan Crystals (DMSO) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate % Viability & Determine IC50 s8->s9

Caption: General workflow for the MTT cell viability and cytotoxicity assay.

Quantitative Data: Anticancer Activity

Compound ClassCell LineAssayIC50 (µM)Reference
Adamantane-linked Isothiourea (4-bromobenzyl analogue)Five human cancer cell linesAnti-proliferative assay< 30[13]
Adamantane-Dihydropyrimidine (IIb)A-549 (Lung Cancer)MTT Assay1.03 µg/mL[10]
Adamantane-Dihydropyrimidine (IIj)A-549 (Lung Cancer)MTT Assay8.36 µg/mL[10]
Adamantyl Isothiourea (Compound 5)Hep-G2, HeLa, HCT-116MTT Assay< 10[12]
Adamantyl Isothiourea (Compound 6)Hep-G2, HeLa, HCT-116, PC-3MTT Assay< 10[12]

Neuroprotective Activity Screening

Adamantane derivatives, most notably memantine, are used in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][14] Their mechanisms often involve the modulation of neurotransmitter systems, such as antagonizing N-methyl-D-aspartate (NMDA) receptors to reduce excitotoxicity, or inhibiting the aggregation of pathogenic proteins like amyloid-beta (Aβ) and α-synuclein.[15][16][17]

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

In Alzheimer's disease, the aggregation of Aβ peptides into toxic oligomers and plaques is a key pathological event.[15] Screening for compounds that inhibit this process is a major therapeutic strategy. Cell-free assays using synthetic Aβ peptides are common, but cell-based models provide a more physiologically relevant environment to study aggregation and its downstream toxic effects.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol describes a common in vitro method to screen for inhibitors of Aβ fibrillization, which can be adapted for cell-based contexts by analyzing cell lysates or conditioned media.

  • Preparation of Aβ42:

    • Synthesize or purchase high-purity Aβ42 peptide.

    • To monomerize the peptide, dissolve it in a strong solvent like hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend the resulting film in a small amount of DMSO.

    • Dilute the peptide stock into a suitable aggregation buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10-25 µM.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the Aβ42 solution.

    • Add the adamantane derivatives at various concentrations. Include a known inhibitor (e.g., epigallocatechin gallate) as a positive control and a vehicle (DMSO) as a negative control.

    • Add Thioflavin T (ThT) solution to each well. ThT is a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation and incubate at 37°C with continuous or intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours using a fluorescence plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration. The resulting sigmoidal curve represents the kinetics of fibril formation (lag phase, elongation phase, and plateau).

    • Determine the effect of the compounds on the lag time and the maximum fluorescence intensity.

    • Calculate the percentage of aggregation inhibition at the plateau phase compared to the vehicle control.

    • Determine the IC50 value by plotting the inhibition percentage against compound concentration.

Signaling Pathway Visualization

Abeta_Aggregation Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Plaques) Oligomer->Fibril Toxicity Neuronal Toxicity & Cell Death Oligomer->Toxicity Inhibitor Adamantane Derivative Inhibitor->Monomer Stabilizes Inhibitor->Oligomer Inhibits Growth

Caption: Inhibition of amyloid-beta aggregation by adamantane derivatives.

Quantitative Data: Neuroprotective Activity

CompoundTarget/AssayIC50 (µM)Reference
2n (4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide)Aβ40 Aggregation Inhibition0.4[15]
2l (N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine)Aβ40 Aggregation Inhibition1.8[15]
3m (N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide)Aβ40 Aggregation Inhibition1.8[15]
Amantadine (D 1)Serotonin Uptake Inhibition (Synaptosomes)Ki1 = 57, Ki2 = 96[18]
Memantine (D 145)Serotonin Uptake Inhibition (Synaptosomes)Ki1 = 97, Ki2 = 150[18]
Various Adamantane AminesNMDA Receptor & VGCC Inhibition% Inhibition @ 100 µM: 39.6 - 89.5[19]

References

Measuring the Lipophilicity of Adamantane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and drug development. The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Accurate measurement of lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (log P) or distribution coefficient (log D), is therefore a critical step in the development of adamantane-based therapeutics.

These application notes provide detailed protocols for the experimental determination of lipophilicity of adamantane compounds using the traditional shake-flask method and the high-throughput friendly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Additionally, an overview of computational approaches for in silico prediction of lipophilicity is presented.

Data Presentation: Lipophilicity of Adamantane Compounds

The following table summarizes experimentally determined and computationally predicted logP values for a selection of adamantane compounds. This data can serve as a reference for researchers working with similar structures.

Compound NameStructureExperimental logPComputational logP (ALOGPs)Method
AdamantaneC₁₀H₁₆3.332.89Shake-Flask
1-AdamantanolC₁₀H₁₆O2.362.15Shake-Flask
2-AdamantanolC₁₀H₁₆O2.282.15Shake-Flask
1-Adamantanamine (Amantadine)C₁₀H₁₇N2.262.07Shake-Flask
RimantadineC₁₂H₂₁N2.952.87Shake-Flask
MemantineC₁₂H₂₁N3.253.14Shake-Flask
1-Adamantyl acetateC₁₂H₁₈O₂3.443.21RP-HPLC
1-Adamantane carboxylic acidC₁₁H₁₆O₂2.792.55Shake-Flask

Experimental Protocols

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold-standard for logP determination due to its direct measurement principle. It is particularly suitable for generating accurate data for a limited number of compounds.

Principle: A solution of the adamantane compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer for ionizable compounds), at a constant temperature. After reaching equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Materials:

  • Test adamantane compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4 for logD determination)

  • Glassware: Separatory funnels or screw-cap tubes with inert liners

  • Shaker or rotator

  • Centrifuge (optional, for phase separation)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)

Protocol:

  • Preparation of Solvents:

    • Mix n-octanol and water (or buffer) in a large vessel and shake vigorously for 24 hours.

    • Allow the phases to separate completely. These pre-saturated solvents will be used for the experiment.

  • Preparation of Test Solution:

    • Accurately weigh a small amount of the adamantane compound and dissolve it in the pre-saturated n-octanol or water phase. The initial concentration should be low enough to avoid saturation in either phase. For highly lipophilic adamantanes, initial dissolution in n-octanol is recommended.

  • Partitioning:

    • Add a known volume of the test solution and the other pre-saturated solvent to a separatory funnel or tube. A typical volume ratio is 1:1, but this can be adjusted based on the expected logP.

    • Shake the vessel for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. The optimal shaking time should be determined experimentally for each compound. For highly hydrophobic adamantane derivatives, longer equilibration times may be necessary.

  • Phase Separation:

    • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from each phase for concentration analysis.

    • Determine the concentration of the adamantane compound in the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as: P = C_oct / C_aq

    • The lipophilicity is expressed as: logP = log₁₀(P)

Workflow for the Shake-Flask Method:

G prep_solvents Prepare Pre-saturated n-Octanol and Water/Buffer prep_solution Prepare Test Solution in one Phase prep_solvents->prep_solution partitioning Partitioning: Add both phases and shake to reach equilibrium prep_solution->partitioning phase_sep Phase Separation (Allow to settle or centrifuge) partitioning->phase_sep analysis_oct Analyze Concentration in n-Octanol Phase (C_oct) phase_sep->analysis_oct analysis_aq Analyze Concentration in Aqueous Phase (C_aq) phase_sep->analysis_aq calculate_logp Calculate logP = log(C_oct / C_aq) analysis_oct->calculate_logp analysis_aq->calculate_logp G prep Prepare Mobile Phase, Reference Standards, and Test Compound hplc_analysis Perform HPLC Analysis: Inject standards and test compound prep->hplc_analysis calc_k Calculate Capacity Factor (k) for each compound hplc_analysis->calc_k calibration Generate Calibration Curve: Plot log k vs. known logP calc_k->calibration determine_logp Determine logP of Test Compound from its log k and the curve calibration->determine_logp G cluster_experimental Experimental Methods cluster_computational Computational Methods shake_flask Shake-Flask Method (Direct, Gold Standard) rphplc RP-HPLC Method (Indirect, High-Throughput) rphplc->shake_flask Validates high-throughput results in_silico In Silico Prediction (Rapid, Predictive) in_silico->shake_flask Guides initial experiments in_silico->rphplc Prioritizes compounds for screening

Application Notes and Protocols for Assessing the Metabolic Stability of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, is a unique scaffold increasingly utilized in medicinal chemistry to enhance the pharmacological properties of therapeutic agents. Its incorporation into drug molecules can improve metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[1][2] However, the adamantane core itself is susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3][4] Understanding the metabolic fate of adamantane derivatives is therefore crucial for optimizing their pharmacokinetic profiles and ensuring their safety and efficacy.

These application notes provide detailed protocols for assessing the in vitro metabolic stability of adamantane derivatives using two standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays are fundamental in early drug discovery to predict the in vivo clearance and half-life of new chemical entities.[5]

Data Presentation: Metabolic Stability Parameters

The metabolic stability of a compound is typically expressed in terms of its half-life (t½) and intrinsic clearance (CLint). The following table presents representative data for a series of hypothetical adamantane derivatives, illustrating how quantitative data from these assays can be summarized for comparative analysis.

Compound IDStructureMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
AD-001 Adamantane-1-carboxamide25.826.945.215.3
AD-002 1-(Adamantan-1-yl)ethan-1-one15.345.328.924.0
AD-003 N-(Adamantan-1-yl)acetamide> 60< 11.6> 120< 5.8
AD-004 3-Hydroxyadamantane-1-carboxamide10.268.018.537.5
Control Verapamil8.581.515.145.9

Experimental Protocols

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, particularly by CYP enzymes, which are abundant in liver microsomes.[5]

Materials and Reagents:

  • Pooled human liver microsomes (HLM)

  • Test adamantane derivative (10 mM stock in DMSO)

  • Positive control compound (e.g., Verapamil, a compound with known moderate to high clearance)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a master mix of phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-warm the mixture to 37°C.

  • Compound Addition:

    • Add the test adamantane derivative to the microsomal solution to a final concentration of 1 µM.

    • Include a vehicle control (DMSO without the test compound) and a positive control.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6]

Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test adamantane derivative (10 mM stock in DMSO)

  • Positive control compound (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates (collagen-coated for plated assays)

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and density.

    • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.

  • Compound Addition:

    • Add the test adamantane derivative to the hepatocyte suspension to a final concentration of 1 µM.

    • Include a vehicle control and a positive control.

  • Incubation:

    • Incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) from the disappearance of the parent compound over time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomes/ Hepatocytes D Mix & Pre-warm at 37°C A->D B Prepare Test Compound (Adamantane Derivative) B->D C Prepare Cofactors (e.g., NADPH) E Initiate Reaction C->E D->E F Incubate & Sample at Time Points E->F G Quench Reaction (Acetonitrile + IS) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: General workflow for in vitro metabolic stability assays.

Metabolic Pathway of Adamantane Derivatives

The primary metabolic pathway for adamantane derivatives involves hydroxylation of the adamantane core by CYP450 enzymes. Oxidation can occur at both the tertiary (bridgehead) and secondary carbons.[3]

metabolic_pathway cluster_adamantane Adamantane Scaffold cluster_metabolism Metabolism cluster_metabolites Metabolites Adamantane Adamantane Derivative (Parent Compound) CYP450 CYP450 Enzymes Adamantane->CYP450 Tertiary_OH Tertiary Hydroxylation (Bridgehead) CYP450->Tertiary_OH Oxidation Secondary_OH Secondary Hydroxylation CYP450->Secondary_OH Oxidation

Caption: Primary metabolic pathway of adamantane derivatives.

References

Application Notes and Protocols: 1-Isothiocyanato-3,5-dimethyladamantane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isothiocyanato-3,5-dimethyladamantane in mechanistic studies, particularly in the context of cancer research. Detailed protocols for its synthesis and application in key biological assays are provided, along with a summary of relevant data to facilitate further investigation and drug development efforts.

Introduction

This compound is a synthetic organosulfur compound featuring a bulky, lipophilic dimethyladamantane cage attached to a reactive isothiocyanate (-N=C=S) group. The adamantane moiety enhances the molecule's lipophilicity, potentially improving its ability to cross cellular membranes, while the isothiocyanate group can react with nucleophilic residues on proteins, enabling it to modulate various cellular pathways.

Mechanistic studies have explored the potential of adamantyl isothiocyanates as anti-cancer agents, with a particular focus on their ability to rescue mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.[1] However, structure-activity relationship studies have indicated that the addition of two methyl groups to the adamantane structure in this compound may introduce steric hindrance, which can impact its biological activity.[1] Specifically, in a study focused on rescuing mutant p53, the dimethylated analog did not exhibit significant inhibition of cancer cell proliferation, suggesting that the steric bulk may interfere with its binding to target proteins.

These notes will detail the synthesis of this compound and provide protocols for assays relevant to its mechanistic investigation in cancer cell lines.

Synthesis Protocol

A detailed protocol for the synthesis of this compound is provided below, based on established methods for the synthesis of adamantyl isothiocyanates.[1]

One-Pot, Two-Step Synthesis of this compound

This method involves the reaction of 1-amino-3,5-dimethyladamantane with carbon disulfide to form a dithiocarbamate intermediate, followed by desulfurization to yield the isothiocyanate.[1][2]

Materials:

  • 1-amino-3,5-dimethyladamantane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hexane (for purification)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask, dissolve 1-amino-3,5-dimethyladamantane (1 equivalent) in ethanol.

    • Add triethylamine (1 equivalent) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add carbon disulfide (2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

  • Desulfurization to Isothiocyanate:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) to the mixture.

    • Allow the reaction to stir at room temperature for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by crystallization from ethanol or by flash column chromatography using a hexane/ethyl acetate gradient to yield this compound as a light orange viscous liquid.[1]

Characterization Data for this compound: [1]

Analysis Result
Mass Spectrometry (EI) m/z (%) = 221 (5) [M]⁺, 163 (100) [Ad]⁺
¹H NMR (500 MHz, CDCl₃) δ = 2.17 (s, 1 H), 1.81 (s, 2 H), 1.62 (dd, J = 13.0, 12.0 Hz, 4 H), 1.32 (dd, J = 16.0, 12.5 Hz, 4 H), 1.15 (s, 2 H), 0.87 (s, 6 H)
¹³C NMR (125 MHz, CDCl₃) δ = 129.92 (s, 1 C, NCS), 59.75 (s, 1 C, C-NCS), 49.88 (s, 1 C, Ad), 49.61 (s, 2 C, Ad), 42.26 (s, 1 C, Ad), 41.89 (s, 2 C, Ad), 32.58 (s, 1 C, Ad), 29.90 (s, 2 C, Ad), 29.62 (s, 2 C, 2CH₃)
Elemental Analysis Calculated for C₁₃H₁₉NS: C, 70.54; H, 8.65; N, 6.30; S, 14.50; Found: C, 70.59; H, 8.67; N, 6.27; S, 14.46
Yield 86%

Mechanistic Studies: Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound in cancer cell lines.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for mutant p53; MCF-7 for wild-type p53)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution (detergent or DMSO) to each well.

    • Incubate for 2-4 hours at room temperature in the dark, with gentle shaking, to fully dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Outcome: Based on existing literature, this compound is not expected to show significant inhibition of proliferation in mutant p53 cancer cell lines like MDA-MB-231. This contrasts with other adamantyl isothiocyanates that lack the dimethyl substitution.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 6 µM and 12 µM) and a vehicle control for 24 hours.[1]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for p53 Pathway Proteins

This technique is used to detect changes in the expression levels of proteins involved in the p53 signaling pathway.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-NOXA, anti-p-ATM (S1981), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Use GAPDH as a loading control to normalize protein levels.

Data Presentation

The following table summarizes the expected outcomes for this compound in mechanistic studies, based on comparative data from studies on adamantyl isothiocyanates.[1]

Assay Cell Line Expected Outcome with this compound Reference Compounds (e.g., Ad-ITC 6)
Cell Proliferation (IC₅₀) MDA-MB-231 (mutant p53)Not significant inhibition12-24 µM (at 72h)
Apoptosis Induction MDA-MB-231 (mutant p53)No significant increaseSignificant (~2.0-5.1-fold) increase
p53 Downstream Target Upregulation (p21, NOXA) MDA-MB-231 (mutant p53)No significant changeSignificant upregulation
ATM Phosphorylation (S1981) MDA-MB-231 (mutant p53)No significant changeIncreased phosphorylation

Visualizations

The following diagrams illustrate the proposed mechanism of action for active adamantyl isothiocyanates and the experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Evaluation cluster_data Data Analysis S1 1-Amino-3,5-dimethyladamantane S2 Reaction with CS2/Boc2O S1->S2 S3 Purification S2->S3 S4 This compound S3->S4 A1 Cell Proliferation Assay (MTT) S4->A1 A2 Apoptosis Assay (Annexin V/PI) S4->A2 A3 Western Blot (p53 Pathway) S4->A3 D1 IC50 Determination A1->D1 D2 Quantification of Apoptosis A2->D2 D3 Protein Expression Analysis A3->D3

Caption: Experimental workflow for the synthesis and biological evaluation.

p53_pathway cluster_downstream Downstream Effects cluster_ddr DNA Damage Response mutant_p53 Mutant p53 (e.g., R280K, R273H) rescued_p53 Rescued p53 (WT-like conformation) mutant_p53->rescued_p53 Conformational change mutant_p53->mutant_p53_inhibits_ATM Ad_ITC Active Adamantyl Isothiocyanate Ad_ITC->mutant_p53 Binds and refolds p21 p21 rescued_p53->p21 Upregulates NOXA NOXA rescued_p53->NOXA Upregulates ATM ATM rescued_p53->ATM Relieves inhibition cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis NOXA->apoptosis p_ATM p-ATM (S1981) ATM->p_ATM Phosphorylation mutant_p53_inhibits_ATM->ATM Inhibits activation

Caption: Proposed signaling pathway for mutant p53 rescue by active Ad-ITCs.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Lipophilic Adamantane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of effective drug delivery systems for lipophilic adamantane compounds. The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity and rigidity, present both opportunities and challenges in drug formulation and delivery. This document outlines various strategies to enhance the bioavailability and therapeutic efficacy of adamantane-based drugs through advanced drug delivery technologies.

Introduction to Adamantane Compounds in Drug Discovery

Adamantane is a rigid, cage-like hydrocarbon (C₁₀H₁₆) that has garnered significant interest in medicinal chemistry.[1][2] Its unique, three-dimensional structure and lipophilic nature are often exploited to improve the pharmacological properties of drug candidates.[1][2] The incorporation of an adamantane moiety can enhance a drug's metabolic stability, increase its affinity for lipid bilayers, and facilitate its passage across biological membranes.[1][2] However, the very lipophilicity that provides these advantages also leads to poor aqueous solubility, posing a significant challenge for formulation and delivery.

Challenges in Delivering Lipophilic Adamantane Compounds:

  • Poor Aqueous Solubility: Limits intravenous administration and can lead to variable oral absorption.

  • Low Bioavailability: Inefficient dissolution in gastrointestinal fluids can reduce systemic exposure.[3]

  • Non-specific Distribution: The lipophilic nature can cause accumulation in adipose tissues.

  • Potential for Toxicity: High localized concentrations can lead to adverse effects.

To overcome these challenges, various drug delivery systems have been developed to encapsulate or conjugate adamantane compounds, thereby improving their solubility, controlling their release, and enabling targeted delivery.[4][5][6][7] This document focuses on four key types of delivery systems: liposomes, cyclodextrins, polymeric nanoparticles, and dendrimers.

Drug Delivery Systems for Adamantane Compounds

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature makes them suitable carriers for both hydrophilic and lipophilic drugs. For adamantane compounds, the lipophilic drug is typically incorporated within the lipid bilayer. The adamantane moiety can also act as a lipophilic anchor to attach targeting ligands or hydrophilic polymers (e.g., PEG) to the liposome surface.[1][8]

Advantages of Liposomal Delivery for Adamantane Compounds:

  • Increases the apparent water solubility of the drug.

  • Protects the drug from metabolic degradation.

  • Can be formulated for sustained release.

  • Surface modification allows for targeted delivery.[8]

Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic guest molecules, such as adamantane derivatives, that fit within their cavity.[2][9] This encapsulation effectively shields the lipophilic drug from the aqueous environment, thereby increasing its solubility and stability. The interaction between adamantane and β-cyclodextrin is particularly strong and well-studied.[9]

Advantages of Cyclodextrin-based Delivery:

  • Significantly enhances the aqueous solubility of adamantane compounds.[10]

  • Improves bioavailability by facilitating dissolution.[11]

  • Can be used to control the release of the guest molecule.[11]

Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles in which a drug can be entrapped, encapsulated, or attached. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. Adamantane can be incorporated as a core for star-shaped polymers or as a functional group on the polymer backbone or terminus.[8] These polymeric systems can be designed to be stimuli-responsive (e.g., pH-sensitive) for targeted drug release.[8][12]

Advantages of Polymeric Nanoparticles:

  • High drug loading capacity.[3]

  • Provides controlled and sustained drug release.[2]

  • Protects the drug from enzymatic and hydrolytic degradation.

  • Can be functionalized for targeted delivery.

Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[7] Adamantane can serve as the core of a dendrimer or be attached to its surface. Drugs can be encapsulated within the dendritic voids or covalently conjugated to the surface groups. Adamantane-functionalized dendrimers have been explored for their potential in gene and drug delivery.[1][7]

Advantages of Dendrimer-based Delivery:

  • Precise control over size and surface functionality.

  • High drug loading capacity due to the large number of surface groups.

  • Ability to cross biological barriers.

Quantitative Data Summary

The following tables summarize key quantitative data for different adamantane drug delivery systems, providing a basis for comparison.

Table 1: Drug Loading and Encapsulation Efficiency

Delivery SystemAdamantane Compound/DrugPolymer/LipidDrug Loading (%)Encapsulation Efficiency (%)Reference
Polymeric MicellesDoxorubicinS-PLGA-D-P22.9Not Reported[8][12]
Polymeric MicellesDoxorubicinL-PLGA-D-P21.6Not Reported[8][12]
Polymeric MicellesDoxorubicinAdamantane-core star polymer10.39Not Reported[3]

Table 2: In Vitro Drug Release

Delivery SystemAdamantane Compound/DrugRelease ConditionsCumulative Release (%)Time (h)Reference
Polymeric MicellesDoxorubicin (from S-PLGA-D-P)pH 5.078.880[12]
Polymeric MicellesDoxorubicin (from S-PLGA-D-P)pH 7.419.080[12]
Polymeric MicellesDoxorubicin (from L-PLGA-D-P)pH 5.077.680[12]
Polymeric MicellesDoxorubicin (from L-PLGA-D-P)pH 7.418.580[12]
Tablet FormulationAdamantane Phenylalkylamine (I)pH 6.81008[13]
Tablet FormulationAdamantane Phenylalkylamine (II)pH 6.8~908[13]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of adamantane-based drug delivery systems.

Preparation of Adamantane-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating a lipophilic adamantane compound into the lipid bilayer.

Materials:

  • Lipid mixture (e.g., DSPC/Cholesterol, 7:3 molar ratio)

  • Adamantane compound

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipid mixture and the adamantane compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature.

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid transition temperature) to the flask containing the dry lipid film.

    • Agitate the flask by gentle rotation until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: Place the MLV suspension in a bath sonicator and sonicate for 5-15 minutes to form small unilamellar vesicles (SUVs).

    • Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11 passes) to produce large unilamellar vesicles (LUVs) with a uniform size distribution.

G cluster_prep Liposome Preparation Workflow Dissolve Lipids & Drug Dissolve Lipids & Drug Form Thin Film Form Thin Film Dissolve Lipids & Drug->Form Thin Film Rotary Evaporation Hydrate Film Hydrate Film Form Thin Film->Hydrate Film Add Buffer Size Reduction Size Reduction Hydrate Film->Size Reduction Sonication/Extrusion Characterization Characterization Size Reduction->Characterization

Liposome preparation workflow.
Preparation of Adamantane-Cyclodextrin Inclusion Complexes

This protocol describes the co-precipitation method for forming an inclusion complex between a lipophilic adamantane compound and β-cyclodextrin.

Materials:

  • Adamantane compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Dissolve β-cyclodextrin in deionized water with heating (e.g., 60 °C) and stirring to form a clear solution.

  • Dissolve the adamantane compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the adamantane compound to the aqueous β-CD solution while stirring vigorously.

  • Continue stirring the mixture at an elevated temperature for several hours (e.g., 4-6 hours).

  • Allow the mixture to cool slowly to room temperature, and then store it at 4 °C overnight to facilitate precipitation of the inclusion complex.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed drug or β-CD.

  • Freeze-dry the precipitate to obtain the adamantane-β-CD inclusion complex as a powder.

G cluster_complex Inclusion Complexation Workflow Dissolve Beta-CD in Water Dissolve Beta-CD in Water Add Adamantane Solution Add Adamantane Solution Dissolve Beta-CD in Water->Add Adamantane Solution Stirring Cool & Precipitate Cool & Precipitate Add Adamantane Solution->Cool & Precipitate Dissolve Adamantane in Ethanol Dissolve Adamantane in Ethanol Dissolve Adamantane in Ethanol->Add Adamantane Solution Collect & Wash Collect & Wash Cool & Precipitate->Collect & Wash Centrifugation Freeze-Dry Freeze-Dry Collect & Wash->Freeze-Dry

Cyclodextrin inclusion complexation.
Synthesis of Adamantane-Cored Star-Shaped PLGA Block Copolymers

This protocol outlines a general strategy for synthesizing a four-arm star-shaped PLGA block copolymer using an adamantane-based initiator, followed by atom transfer radical polymerization (ATRP) and "click" chemistry.[8][12]

Materials:

  • 1,3,5,7-Tetrahydroxyadamantane (Ad-(OH)₄)

  • D,L-lactide and Glycolide

  • Stannous octoate (Sn(Oct)₂)

  • 2-Bromoisobutyryl bromide (2-BIBB)

  • N,N'-Diethylaminoethyl methacrylate (DEAEMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Sodium azide (NaN₃)

  • Alkynyl-functionalized PEG (Alkynyl-mPEG)

  • Dipyridyl

  • Anhydrous solvents (e.g., toluene, DMF)

Protocol:

  • Ring-Opening Polymerization (ROP) of LA and GA:

    • In a flame-dried flask under an inert atmosphere, dissolve Ad-(OH)₄, D,L-lactide, and glycolide in anhydrous toluene.

    • Add Sn(Oct)₂ as a catalyst.

    • Heat the reaction mixture (e.g., 130 °C) for a specified time (e.g., 24 hours).

    • Cool the reaction, dissolve the polymer in dichloromethane, and precipitate it in cold methanol to obtain Ad-[P(LA-co-GA)-OH]₄.

  • Bromination of the Macroinitiator:

    • Dissolve the Ad-[P(LA-co-GA)-OH]₄ in anhydrous THF.

    • Cool the solution in an ice bath and add triethylamine, followed by the dropwise addition of 2-BIBB.

    • Allow the reaction to proceed overnight at room temperature.

    • Purify the product (Ad-[P(LA-co-GA)-Br]₄) by precipitation in cold methanol.

  • Atom Transfer Radical Polymerization (ATRP) of DEAEMA:

    • In a Schlenk flask, dissolve the macroinitiator Ad-[P(LA-co-GA)-Br]₄, DEAEMA, and PMDETA in a suitable solvent (e.g., anisole).

    • Add CuBr, and subject the mixture to several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath (e.g., 70 °C) to initiate polymerization.

    • After the desired time, stop the reaction by exposing it to air and cooling.

    • Purify the block copolymer (Ad-[P(LA-co-GA)-b-PDEAEMA]₄) by dialysis against deionized water.

  • "Click" Reaction for PEGylation:

    • First, convert the terminal bromine groups of the polymer to azide groups by reacting with NaN₃ in DMF.

    • Then, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the azido-terminated polymer and alkynyl-mPEG using a CuBr/dipyridyl catalyst system to obtain the final star-shaped polymer S-PLGA-D-P.

G cluster_polymer Star Polymer Synthesis Workflow Ad-(OH)4 Ad-(OH)4 ROP ROP Ad-(OH)4->ROP Lactide, Glycolide, Sn(Oct)2 Bromination Bromination ROP->Bromination 2-BIBB ATRP ATRP Bromination->ATRP DEAEMA, CuBr/PMDETA Azidation Azidation ATRP->Azidation NaN3 Click Reaction Click Reaction Azidation->Click Reaction Alkynyl-PEG, CuBr Final Polymer Final Polymer Click Reaction->Final Polymer

Adamantane-cored star polymer synthesis.
Characterization Protocols

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the nanoparticle suspension (liposomes, polymeric nanoparticles, or dendrimers) with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).

  • Perform the measurement to obtain the hydrodynamic diameter (particle size) and polydispersity index (PDI).

  • For zeta potential measurement, use a specific electrode-containing cuvette and apply an electric field to measure the electrophoretic mobility of the particles.

Method: Indirect Method (Quantification of free drug)

Protocol:

  • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation or ultrafiltration.

  • Collect the supernatant or filtrate.

  • Quantify the amount of free adamantane compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Method: Dialysis Method

Protocol:

  • Disperse a known amount of the drug-loaded nanoparticle formulation in a specific volume of release medium (e.g., PBS, pH 7.4).

  • Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of release medium in a vessel maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released adamantane compound in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

G cluster_release In Vitro Release Study Workflow Nanoparticle Dispersion Nanoparticle Dispersion Dialysis Bag Dialysis Bag Nanoparticle Dispersion->Dialysis Bag Release Medium (37C) Release Medium (37C) Dialysis Bag->Release Medium (37C) Sample Collection Sample Collection Release Medium (37C)->Sample Collection Time Intervals Drug Quantification Drug Quantification Sample Collection->Drug Quantification HPLC/UV-Vis Plot Release Profile Plot Release Profile Drug Quantification->Plot Release Profile

In vitro drug release study workflow.

Conclusion

The development of advanced drug delivery systems is crucial for harnessing the full therapeutic potential of lipophilic adamantane compounds. Liposomes, cyclodextrins, polymeric nanoparticles, and dendrimers each offer unique advantages for improving the solubility, stability, and delivery of these challenging molecules. The protocols and data presented in these application notes provide a foundational guide for researchers and drug development professionals to design and evaluate effective formulations for adamantane-based drugs, ultimately leading to improved patient outcomes. Further research and development in this area will continue to expand the applications of adamantane derivatives in medicine.

References

Application Notes and Protocols for In vivo Efficacy and Safety Assessment of Adamantyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantyl isothiocyanates (Ad-ITCs) are a novel class of compounds showing significant promise in cancer therapy. Their unique structure, which combines the bioactivity of isothiocyanates with the pharmacokinetic-enhancing properties of an adamantane scaffold, makes them attractive candidates for drug development.[1] The primary mechanism of action for lead compounds such as Ad-ITC 6 is the rescue of mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of Ad-ITCs, focusing on experimental design, efficacy assessment, and preliminary safety profiling.

The adamantane moiety is known for its lipophilic nature and metabolic stability, which can improve the pharmacokinetic profile of conjugated drugs.[1] While in vitro studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of Ad-ITCs in cancer cell lines harboring mutant p53, in vivo validation is a critical next step.[1] These protocols are designed to guide researchers in establishing robust preclinical animal studies to assess the therapeutic potential of Ad-ITCs.

Mechanism of Action: Mutant p53 Rescue

Ad-ITCs, particularly Ad-ITC 6, have been shown to reactivate mutant p53 proteins.[1][2][3] This restores the wild-type tumor suppressor functions of p53, leading to the upregulation of downstream targets like p21 and NOXA, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1] The proposed signaling pathway is illustrated below.

Adamantyl_Isothiocyanate_Signaling_Pathway AdITC Adamantyl Isothiocyanate (Ad-ITC 6) mut_p53 Mutant p53 AdITC->mut_p53 rescues conformation wt_p53 Wild-type conformed p53 mut_p53->wt_p53 restores function p21 p21 wt_p53->p21 upregulates NOXA NOXA wt_p53->NOXA upregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces apoptosis Apoptosis NOXA->apoptosis induces In_Vivo_Experimental_Workflow cluster_0 Pre-study Phase cluster_1 Xenograft Study Phase cluster_2 Endpoint Analysis Phase animal_model Animal Model Selection (e.g., Nude mice) cell_line Cell Line Selection (mutant p53 cancer cells) pilot_study Pilot Toxicity/PK Study (Dose range finding) tumor_implantation Tumor Cell Implantation (Subcutaneous) pilot_study->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Initiation (Vehicle, Ad-ITC, Positive Control) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (Tumor weight, IHC, Western Blot) euthanasia->ex_vivo toxicity_assessment Toxicity Assessment (Organ histology, Blood chemistry) euthanasia->toxicity_assessment data_analysis Data Analysis & Reporting ex_vivo->data_analysis toxicity_assessment->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-isothiocyanato-3,5-dimethyladamantane. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question: My yield of this compound is significantly lower than the reported 86%. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete formation of the dithiocarbamate intermediate: The initial reaction between 1-amino-3,5-dimethyladamantane and carbon disulfide is crucial. Ensure that the amine is fully dissolved and that the carbon disulfide is added in sufficient excess. The choice of base is also important for the successful formation of the dithiocarbamate salt.[1]

  • Suboptimal desulfurization: The conversion of the dithiocarbamate to the isothiocyanate requires an effective desulfurizing agent. Di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a reported effective system.[2] Ensure the Boc2O is fresh and added in the correct stoichiometric amount (nearly 1 equivalent) to avoid it remaining as a byproduct.[3]

  • Formation of N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea: This is a common byproduct when synthesizing isothiocyanates.[3] It can be minimized by carefully controlling the reaction conditions and using an appropriate desulfurization reagent that favors the formation of the isothiocyanate.

  • Losses during workup and purification: The product is a viscous liquid, which can lead to mechanical losses during transfers.[2] For purification, column chromatography is a common method.[2] Ensure proper selection of the stationary and mobile phases to achieve good separation from byproducts and unreacted starting materials.

Question: I have a significant amount of a white solid byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer: The white solid byproduct is likely N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea. This byproduct forms when the intermediate dithiocarbamate reacts with another molecule of the starting amine instead of undergoing desulfurization to the isothiocyanate.

To minimize its formation:

  • Control the stoichiometry: Use a slight excess of carbon disulfide and a near-stoichiometric amount of the desulfurizing agent (Boc2O).[3]

  • Optimize the reaction temperature: The formation of the dithiocarbamate salt is typically done at room temperature, followed by cooling before the addition of the desulfurizing agent.[2] This can help to control the reaction rate and minimize side reactions.

  • Choose the right desulfurization agent: Some desulfurization reagents are more prone to thiourea formation than others, especially with less reactive amines.[3] The Boc2O/DMAP system is reported to be effective for this synthesis.[2]

Question: The reaction seems to be very slow or has stalled. What can I do?

Answer: If the reaction is not progressing, consider the following:

  • Reagent quality: Ensure that all reagents, especially the amine, carbon disulfide, and Boc2O, are pure and dry. The presence of moisture can interfere with the reaction.

  • Catalyst activity: If using the Boc2O/DMAP method, ensure the DMAP is active. A catalytic amount is sufficient.[2]

  • Reaction monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting amine and the formation of the product.[4] This will help you determine if the reaction is truly stalled or just slow.

  • Solvent choice: The reaction is typically carried out in polar aprotic solvents like ethanol.[2] The solvent can impact reaction kinetics.[4]

Question: I am having difficulty purifying the final product. What are the best practices?

Answer: this compound is a viscous liquid, which can make purification challenging.[2]

  • Column Chromatography: This is the recommended method for purifying the liquid product.[2] Use silica gel as the stationary phase and a non-polar eluent like hexane.[5][6]

  • Crystallization (for solid derivatives): While the target compound is a liquid, related adamantyl isothiocyanates are solids and can be purified by crystallization from ethanol.[2] This might be an option if you are synthesizing solid analogs.

  • Evaporation of byproducts: One advantage of the Boc2O method is that most byproducts are volatile and can be removed by evaporation.[3]

Frequently Asked Questions (FAQs)

What is the most reliable method for synthesizing this compound?

A widely used and effective method is the "one-pot", two-step procedure starting from 1-amino-3,5-dimethyladamantane.[5][6] This involves the in situ generation of a dithiocarbamate salt by reacting the amine with carbon disulfide, followed by desulfurization with a reagent like di-tert-butyl dicarbonate (Boc2O) and a catalyst.[2][3] This method has been reported to produce the target compound in good yield (86%).[2]

How can I synthesize the starting material, 1-amino-3,5-dimethyladamantane (also known as memantine)?

There are several established routes to synthesize 1-amino-3,5-dimethyladamantane:

  • From 1-bromo-3,5-dimethyladamantane:

    • Thiourea route: Reacting the bromo-derivative with thiourea can yield the amine with a reported yield of 82-83%.[4]

    • Urea route: Using urea as the aminating agent can also produce the desired amine with a yield of around 75.81%.[4][7]

  • From 1,3-dimethyladamantane: A two-step process involving reaction with formamide and nitric acid followed by hydrolysis gives the amine hydrochloride in an overall yield of 83%.[8]

How can I monitor the progress of the reaction?

In-process monitoring can be effectively done using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting amine and the appearance of the isothiocyanate product.[4]

What are the key safety precautions for this synthesis?

  • Carbon Disulfide (CS2): This reagent is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Isothiocyanates: These compounds are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

  • General Precautions: As with any chemical synthesis, it is important to be familiar with the safety data sheets (SDS) of all reagents and to follow standard laboratory safety procedures.

Data Summary Tables

Table 1: Comparison of Synthetic Routes to 1-amino-3,5-dimethyladamantane

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
1-bromo-3,5-dimethyladamantaneThioureaPropylene Glycol160 (step 1), 80 (step 2)Not specified82-83[4]
1-bromo-3,5-dimethyladamantaneUreaDiphenyl Ether170 (step 1), 100 (step 2)675.81[4][7]
1,3-dimethyladamantaneNitric acid, Formamide, then HClNone (step 1), Water (step 2)85 (step 1), Reflux (step 2)2 (step 1), 1 (step 2)83 (overall)[8]

Table 2: Synthesis of this compound

Starting MaterialReagentsCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
1-amino-3,5-dimethyladamantaneCarbon disulfide, Di-tert-butyl dicarbonate (Boc2O)4-(dimethylamino)pyridine (DMAP)Ethanol0 to RT1.586[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-amino-3,5-dimethyladamantane from 1-bromo-3,5-dimethyladamantane (Thiourea Route)

This protocol is based on a reported method with high yield.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-3,5-dimethyladamantane and thiourea in a 1:4 molar ratio.

  • Solvent Addition: Add propylene glycol as the solvent.

  • First Heating Step: Heat the reaction mixture to 160°C and maintain this temperature with stirring. Monitor the reaction progress by TLC or GC.

  • Second Heating Step: Once the starting material is consumed, cool the reaction mixture to 80°C and continue stirring.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a suitable base (e.g., NaOH solution) to adjust the pH and liberate the free amine.

  • Extraction: Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or by converting it to the hydrochloride salt and recrystallizing.

Protocol 2: Synthesis of this compound

This protocol is adapted from a published procedure.[2]

  • Reaction Setup: To a solution of 1-amino-3,5-dimethyladamantane (1 equivalent) in ethanol in a round-bottom flask, add triethylamine (1 equivalent).

  • Dithiocarbamate Formation: Add carbon disulfide (excess, e.g., 2 equivalents) to the mixture and stir at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Desulfurization: Add di-tert-butyl dicarbonate (Boc2O) (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford this compound as a light orange viscous liquid.[2]

Visual Guides

The following diagrams illustrate the key aspects of the synthesis process.

reaction_pathway Synthesis of this compound Amine 1-Amino-3,5-dimethyladamantane Dithiocarbamate Dithiocarbamate Salt Intermediate Amine->Dithiocarbamate + CS2, Et3N Isothiocyanate This compound Dithiocarbamate->Isothiocyanate + Boc2O, DMAP (cat.) - CO2, - COS, - tBuOH Byproduct N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea (Byproduct) Dithiocarbamate->Byproduct + 1-Amino-3,5-dimethyladamantane

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 1-Amino-3,5-dimethyladamantane, Ethanol, Et3N Add_CS2 Add Carbon Disulfide (Stir 30 min at RT) Start->Add_CS2 Cool Cool to 0°C Add_CS2->Cool Add_Boc2O_DMAP Add Boc2O and DMAP (Stir 1 hr at RT) Cool->Add_Boc2O_DMAP Evaporation Solvent Evaporation (under reduced pressure) Add_Boc2O_DMAP->Evaporation Chromatography Column Chromatography (Silica gel, Hexane) Evaporation->Chromatography Final_Product Pure Product: This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree Start Low Yield or Reaction Failure Check_Reaction Monitor reaction by TLC/GC. Is starting amine consumed? Start->Check_Reaction Check_Reagents Check purity and dryness of reagents (amine, CS2, Boc2O) and solvent. Check_Reaction->Check_Reagents No Check_Byproduct Analyze crude product. Is there a major byproduct? Check_Reaction->Check_Byproduct Yes Check_Stoichiometry Verify stoichiometry of CS2 (excess) and Boc2O (~1 eq). Check_Reagents->Check_Stoichiometry Thiourea_Byproduct Byproduct is likely thiourea. - Ensure efficient stirring. - Check desulfurization conditions. Check_Byproduct->Thiourea_Byproduct Yes Purification_Loss Yield loss during purification. - Optimize chromatography. - Be careful with transfers of viscous liquid. Check_Byproduct->Purification_Loss No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-isothiocyanato-3,5-dimethyladamantane by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 The desired product is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
PUR-002 The separation of the product from impurities is poor. The solvent system is not optimized for separation.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal conditions for separation before running the column.
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The flow rate of the eluent is too fast.A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
PUR-003 The product is eluting with a trailing (tailing) peak. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For example, a trace amount of an appropriate acid or base can sometimes improve peak shape.
The sample was loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a non-polar solvent before loading it onto the column.
PUR-004 Multiple fractions contain a mixture of the product and impurities. The polarity of the eluent was increased too quickly.Use a gradual gradient of increasing polarity to allow for the separation of compounds with similar retention factors.
The fractions being collected are too large.Collect smaller fractions to better resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of adamantane derivatives, including isothiocyanates. Given the relatively non-polar nature of the target compound, normal-phase chromatography on silica gel is appropriate.

Q2: Which mobile phase system is best suited for this purification?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate is a good starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) for the desired product in the range of 0.2-0.4.

Q3: What are the potential impurities I should be trying to separate?

A3: The primary impurity is likely the unreacted starting material, 1-amino-3,5-dimethyladamantane. Other potential impurities can arise from the synthesis of the starting amine, and may include 1-bromo-3,5-dimethyladamantane or 1-hydroxy-3,5-dimethyladamantane.

CompoundStructureExpected Elution Profile
This compound Adamantane core with -N=C=S and two methyl groupsNon-polar, will elute relatively quickly with a non-polar mobile phase.
1-Amino-3,5-dimethyladamantane (Starting material)Adamantane core with -NH2 and two methyl groupsMore polar than the product, will have a lower Rf and elute later.
1-Bromo-3,5-dimethyladamantane (Potential impurity)Adamantane core with -Br and two methyl groupsNon-polar, may have a similar Rf to the product, requiring careful optimization of the mobile phase.
1-Hydroxy-3,5-dimethyladamantane (Potential impurity)Adamantane core with -OH and two methyl groupsMore polar than the amine starting material, will have a very low Rf and elute much later.

Q4: How can I visualize the spots on a TLC plate?

A4: As adamantane derivatives may not be UV-active, visualization can be achieved by staining the TLC plate. Common staining agents include potassium permanganate (KMnO4) or iodine vapor.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing.

  • Add another layer of sand on top of the silica gel bed.

  • Drain the solvent until it is level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Collect fractions in an appropriate number of test tubes or vials.

4. Fraction Analysis:

  • Monitor the elution of compounds by spotting fractions onto TLC plates.

  • Develop the TLC plates in the same solvent system used for the column.

  • Visualize the spots using an appropriate staining method.

  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Technical Support Center: Crystallization of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of adamantane-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization techniques for adamantane-based compounds?

A1: Adamantane and its derivatives can be crystallized using several standard techniques, including:

  • Solution Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to crystal formation. Common methods include slow evaporation, solvent diffusion (layering a poor solvent over a solution), and slow cooling.[1]

  • Vapor Diffusion: This is an excellent method when only small amounts of the compound are available. The compound is dissolved in a solvent in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Melt Crystallization: For thermally stable compounds, this technique involves melting the solid and then slowly cooling it to form crystals. However, this method can sometimes result in lower quality crystals for adamantane.[2]

  • Sublimation: Adamantane's ability to sublime allows for purification and crystal growth in the vapor phase.[2][3] This can be a good compromise between speed and crystal quality.[2]

  • Co-crystallization: This technique is particularly useful for adamantane derivatives that are liquids or difficult to crystallize on their own.[1][4] It involves crystallizing the target molecule with a "coformer" or "crystallization chaperone," such as tetraaryladamantanes.[1][4]

Q2: How do I choose an appropriate solvent for crystallizing my adamantane compound?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Adamantane itself is nonpolar and thus dissolves well in nonpolar organic solvents like hydrocarbons (e.g., hexane, cyclohexane, toluene) and chlorinated solvents (e.g., dichloromethane).[5] For adamantane derivatives, the polarity of the substituents will influence solvent choice. A general rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good choices.[6] It is common to use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) to achieve the ideal solubility for crystallization.[7]

Q3: My adamantane derivative is a liquid at room temperature. How can I crystallize it?

A3: Crystallizing liquids can be challenging. For adamantane-based liquids, co-crystallization with a "crystallization chaperone" is a highly effective technique.[4][8] Tetraaryladamantanes are often used for this purpose.[4] The liquid adamantane derivative is mixed with the chaperone, heated to form a clear solution, and then allowed to cool slowly, which often results in the formation of co-crystals suitable for X-ray diffraction.[8]

Q4: What is the importance of purity for successful crystallization?

A4: Purity is critical for successful crystallization. Impurities can inhibit crystal nucleation and growth, lead to the formation of oils or amorphous solids, or be incorporated into the crystal lattice, resulting in poor crystal quality. It is highly recommended to purify your adamantane compound before attempting crystallization.[9] Techniques like column chromatography or preliminary recrystallization are often necessary.[10] For instance, adamantane polyols are common byproducts in the synthesis of adamantane monools and should be removed by washing with warm water before final crystallization.[11]

Troubleshooting Guide

Problem 1: My adamantane compound will not crystallize from solution.

Possible Cause Troubleshooting Step
Solution is not supersaturated. The concentration of your compound may be too low. Try slowly evaporating some of the solvent to increase the concentration. If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[12]
Too much solvent was used. If the solution is clear and scratching does not induce crystallization, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]
Inappropriate solvent. The solvent may be too good, keeping the compound fully dissolved even at low temperatures. Try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then heat gently until it clears and allow it to cool slowly.[7]
Presence of impurities. Impurities can inhibit crystallization. Consider re-purifying your compound using an appropriate technique like column chromatography or a preliminary purification step such as washing to remove specific impurities.[11]
Cooling too quickly. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Ensure the solution cools slowly. This can be achieved by placing the flask in a Dewar or an insulated container to slow the rate of heat loss.[13]
No nucleation sites. Add a seed crystal of the same compound to the solution to initiate crystal growth.[12]

Problem 2: The crystallization occurs too quickly, resulting in small, poorly-formed crystals or powder.

Possible Cause Troubleshooting Step
Solution is too concentrated. The solution may be too supersaturated. Gently heat the solution and add a small amount of additional "good" solvent to slightly decrease the concentration before allowing it to cool slowly.
Cooling rate is too fast. A rapid drop in temperature can cause the compound to "crash out" of solution. Use a more controlled and slower cooling method. For example, allow the hot solution to cool to room temperature on the benchtop before moving it to a refrigerator or freezer.
Solvent is too "poor". If using a binary solvent system, you may have too high a proportion of the anti-solvent. Add a small amount of the "good" solvent to the heated solution to improve solubility and slow down the crystallization process.

Problem 3: An oil forms instead of crystals.

Possible Cause Troubleshooting Step
Compound's melting point is below the crystallization temperature. The compound may be "oiling out" because the temperature of the solution is above its melting point. Try using a solvent with a lower boiling point or lowering the temperature at which you dissolve the compound.
Solution is too supersaturated. This can lead to the formation of an oil. Try redissolving the oil in a bit more solvent and allowing it to cool more slowly. You can also try adding a seed crystal to the oil to induce crystallization.
Presence of impurities. Oiling out is a common consequence of impurities. Further purification of your compound is recommended.

Problem 4: The crystallization yield is very low.

Possible Cause Troubleshooting Step
Too much solvent was used. A significant amount of the compound may remain dissolved in the mother liquor. Before discarding the filtrate, test for remaining compound by placing a drop on a watch glass and allowing the solvent to evaporate. If a significant residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.[12]
Washing crystals with a "good" solvent. When washing the filtered crystals, use a cold, "poor" solvent in which your compound has very low solubility to avoid dissolving your product.
Incomplete crystallization. Allow more time for crystallization to occur, potentially at a lower temperature.

Data and Protocols

Solvent Selection for Adamantane and its Derivatives

The choice of solvent is crucial for successful crystallization. The following table provides a general guide to the solubility of adamantane. For derivatives, solubility will be influenced by the nature of the substituent groups.

Solvent TypeExamplesSolubility of Adamantane
Nonpolar Hydrocarbons Hexane, Cyclohexane, TolueneGood
Chlorinated Solvents Dichloromethane, ChloroformGood
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate
Polar Aprotic Solvents Acetone, Ethyl AcetatePoor to Moderate
Polar Protic Solvents Ethanol, Methanol, WaterVery Poor / Insoluble[3][5]
Experimental Protocols

Protocol 1: Standard Recrystallization of an Adamantane Derivative

This protocol is a general guideline for the recrystallization of a solid adamantane-based compound from a single solvent.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude adamantane derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Co-crystallization of a Liquid Adamantane Derivative with a Tetraaryladamantane Chaperone

This method is adapted from procedures used for crystallizing liquid small molecules.[8]

  • Preparation: In a small vial, combine the liquid adamantane derivative with a stoichiometric amount of a tetraaryladamantane chaperone (e.g., 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane).

  • Dissolution: Gently heat the mixture on a hot plate until a clear, homogeneous solution is formed.

  • Cooling: Remove the vial from the heat source and allow it to cool slowly to room temperature.

  • Crystal Growth: Leave the vial undisturbed for several hours to overnight to allow for crystal growth.

  • Isolation: Carefully isolate the resulting co-crystals.

Visualizations

Experimental Workflow for Co-crystallization Screening

CoCrystal_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization start Select Adamantane Derivative and Coformer Candidates ratio Prepare Mixtures at Different Stoichiometric Ratios start->ratio slurry Slurry Experiments in Various Solvents ratio->slurry solution Solution Crystallization (e.g., Slow Evaporation) ratio->solution analysis Characterize Solids (PXRD, DSC, etc.) slurry->analysis solution->analysis cocrystal Identify Co-crystal Hits analysis->cocrystal optimize Optimize Crystallization Conditions cocrystal->optimize Success fail No Co-crystal Formed (Re-evaluate Coformers/Conditions) cocrystal->fail Failure scaleup Scale-up Protocol optimize->scaleup end Single Crystal for Structure Determination scaleup->end

Caption: A workflow for screening and optimizing the co-crystallization of adamantane-based compounds.

Logical Relationships in Adamantane Crystallization

Crystallization_Factors cluster_compound Compound Properties cluster_conditions Experimental Conditions cluster_outcome Crystallization Outcome purity Purity crystal_quality High-Quality Single Crystals purity->crystal_quality poor_outcome Poor Quality Crystals, Amorphous Solid, or Oil purity->poor_outcome Low structure Molecular Structure (Substituents, Shape) solubility Solubility Profile structure->solubility solvent Solvent System solubility->solvent concentration Supersaturation solvent->concentration temperature Temperature Profile (Cooling Rate) temperature->concentration concentration->crystal_quality Optimal concentration->poor_outcome Too High/Low impurities External Impurities (Dust, etc.) impurities->poor_outcome

Caption: Key factors influencing the outcome of adamantane-based compound crystallization.

References

Technical Support Center: Stabilizing Isothiocyanate Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of isothiocyanate (ITC) compounds in in vitro assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of isothiocyanate compounds in experimental settings?

A1: The stability of isothiocyanates is primarily influenced by three main factors: pH, temperature, and the presence of nucleophiles. ITCs are electrophilic compounds and are susceptible to degradation through hydrolysis and reactions with nucleophilic molecules.[1][2] Generally, ITCs are more stable in acidic conditions and at lower temperatures.[2] In contrast, alkaline pH and higher temperatures accelerate their degradation.[2]

Q2: What is the best solvent for preparing and storing isothiocyanate stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of ITCs.[3][4] Ethanol can also be used, but some ITCs may degrade faster in alcohols compared to DMSO.[2] It is crucial to use an anhydrous (water-free) solvent, as water can lead to the hydrolysis of the isothiocyanate group.[3][5] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]

Q3: How stable are isothiocyanates in aqueous solutions and cell culture media?

A3: Isothiocyanates are generally unstable in aqueous solutions, including cell culture media.[2][5] The rate of degradation is influenced by the pH and temperature of the medium.[2] Furthermore, components of cell culture media, such as amino acids and peptides with free amine or thiol groups, can react with and inactivate ITCs.[1][7][8] This can lead to a significant decrease in the effective concentration of the ITC over the course of an experiment.

Q4: How quickly do isothiocyanates degrade in a typical cell culture experiment?

A4: The degradation rate can be quite rapid. For example, the in vivo half-life of sulforaphane (SFN) has been reported to be around 2 hours.[9] While direct in vitro half-life in media can vary, the reaction with media components and inherent instability mean that the concentration of active ITC can decrease significantly within hours of application to cells. Therefore, it is advisable to perform assays with shorter incubation times when possible or to replenish the ITC-containing medium for longer experiments.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Degradation of the ITC compound in the stock solution or in the cell culture medium.

    • Solution:

      • Prepare fresh stock solutions of the ITC in an anhydrous solvent like DMSO before each experiment.[3]

      • Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

      • Minimize the incubation time of the ITC with cells as much as the experimental design allows.

      • Consider replenishing the medium with freshly diluted ITC for long-term experiments (e.g., beyond 24 hours).

Issue 2: Lower than expected potency or activity of the isothiocyanate.

  • Possible Cause: Reaction of the ITC with nucleophilic components in the cell culture medium, such as amino acids (e.g., glycine, alanine) and peptides.[1][7]

    • Solution:

      • Be aware that the nominal concentration of the ITC added to the medium may not be the effective concentration available to the cells.

      • If possible, use a simpler, serum-free medium for the duration of the ITC treatment to reduce the concentration of reactive nucleophiles.

      • Perform dose-response experiments with a wide range of concentrations to determine the effective concentration in your specific assay system.

Issue 3: Precipitation observed in the cell culture medium after adding the ITC solution.

  • Possible Cause: Poor solubility of the ITC in the aqueous culture medium, especially at higher concentrations.

    • Solution:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to maintain solubility.

      • When diluting the ITC stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

      • Visually inspect the medium for any signs of precipitation after adding the ITC and before applying it to the cells.

Quantitative Data on Isothiocyanate Stability

The stability of isothiocyanates can vary significantly depending on the specific compound and the experimental conditions. The following table summarizes available quantitative data on the stability of various ITCs.

IsothiocyanateConditionsStability MeasurementReference
Iberin (IBR)20°C in ethanolComparable degradation to water[2]
Iberin (IBR)30°C and 40°C in waterFaster degradation than in ethanol or methanol[2]
Iberin (IBR)20°C in methanol/water~39% degradation over two weeks[2]
Iberin (IBR)30°C in methanol/water~60% degradation over one week[2]
Iberin (IBR)40°C in methanol/water~95% degradation over one week[2]
Iberin (IBR)AcetonitrileStable[2]
Iberin (IBR)Acidic pHStable[2]
Iberin (IBR)Alkaline pHUnstable[2]
Sulforaphane (SFN)In vivo (serum)Half-life of ~2.07 hours[9]
Sulforaphane (SFN)In vivo (liver)Half-life of ~1.7 hours[9]
Allyl ITC (AITC)pH 6, 8, 10 (aqueous)Reaction rate with amino acids increases with pH[1][7]

Experimental Protocols

Protocol 1: Preparation of Isothiocyanate Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of an isothiocyanate in anhydrous DMSO.

Materials:

  • Isothiocyanate compound (e.g., Sulforaphane, Phenethyl isothiocyanate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Pipettes and sterile, filter-barrier tips

Procedure:

  • Calculate the required mass: Determine the mass of the ITC needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the ITC: In a chemical fume hood, carefully weigh the calculated amount of the ITC powder using a precision balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed ITC. For example, for 1 ml of a 10 mM stock solution, add 1 ml of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until the ITC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquot for storage: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for assessing the effect of an ITC on cell viability using the MTT assay.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well cell culture plates

  • Isothiocyanate stock solution (e.g., 10 mM in anhydrous DMSO)

  • Complete cell culture medium (with serum, if required)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of ITC Working Solutions: On the day of the experiment, thaw an aliquot of the ITC stock solution. Prepare serial dilutions of the ITC in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest ITC concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the ITC or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). Be mindful that longer incubation times may lead to significant ITC degradation.

  • MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

ITC_Degradation_Pathway cluster_reactions Degradation Reactions ITC Isothiocyanate (R-N=C=S) Thiourea Thiourea Derivative ITC->Thiourea Reaction with Amine Dithiocarbamate Dithiocarbamate Derivative ITC->Dithiocarbamate Reaction with Thiol Nucleophile Nucleophile (e.g., R'-NH2, R'-SH) Inactive Inactive Products Thiourea->Inactive Dithiocarbamate->Inactive

Caption: General degradation pathway of isothiocyanates via reaction with nucleophiles.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_itc Prepare fresh ITC working solutions seed_cells->prepare_itc treat_cells Treat cells with ITC and vehicle control prepare_itc->treat_cells incubate Incubate for desired duration (e.g., 24h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cell viability assay using an isothiocyanate.

Troubleshooting_Guide start Inconsistent Results? check_stock Is stock solution old or repeatedly freeze-thawed? start->check_stock prepare_fresh_stock Solution: Prepare fresh stock in anhydrous DMSO, aliquot, and store at -80°C. check_stock->prepare_fresh_stock Yes check_incubation Is incubation time long? check_stock->check_incubation No end Problem Resolved prepare_fresh_stock->end shorten_incubation Solution: Shorten incubation time or replenish ITC-containing medium. check_incubation->shorten_incubation Yes check_media Is media complex (e.g., high serum)? check_incubation->check_media No shorten_incubation->end use_simpler_media Solution: Use serum-free or simpler medium during ITC treatment. check_media->use_simpler_media Yes check_media->end No use_simpler_media->end

Caption: Troubleshooting decision tree for inconsistent results in ITC assays.

References

Troubleshooting low yields in adamantane derivatization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during adamantane derivatization reactions, with a focus on improving low yields.

Troubleshooting Guide: Low Yields

Low yields in adamantane derivatization can stem from a variety of factors, from suboptimal reaction conditions to inherent challenges in functionalizing the rigid adamantane cage. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My adamantane bromination reaction is giving a low yield of the desired 1-bromoadamantane. What are the likely causes and how can I improve it?

A1: Low yields in adamantane bromination are often due to incomplete reaction or the formation of polysubstituted byproducts. Here are key factors to consider:

  • Reaction Conditions: Adamantane readily reacts with molecular bromine. For monosubstitution, boiling adamantane with bromine is a common method. The reaction conditions, especially the presence and type of catalysts, significantly influence the product distribution.[1]

  • Catalyst: The addition of a Lewis acid catalyst can accelerate the rate of bromination.[1] However, this can also promote multiple substitutions. If you are aiming for monosubstitution, proceeding without a strong Lewis acid might be preferable, though it may require longer reaction times or higher temperatures.

  • Reaction Mechanism: Adamantane bromination is believed to proceed via an ionic mechanism. Factors that stabilize the intermediate adamantyl cation can influence the reaction rate and selectivity.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the appropriate temperature to achieve full conversion of the starting material. Monitor the reaction progress using techniques like TLC or GC.

  • Evaluate Catalyst Choice: If using a Lewis acid, consider reducing its concentration or switching to a milder catalyst to minimize polysubstitution.

  • Control Stoichiometry: Carefully control the stoichiometry of bromine to adamantane to favor monosubstitution. Using a slight excess of adamantane can sometimes help.

Q2: I am attempting a C-H functionalization of adamantane, but the yield is poor and I'm getting a mixture of products at the 2° and 3° positions. How can I improve the selectivity and yield?

A2: Achieving high selectivity in direct C-H functionalization of adamantane is a known challenge due to the high bond dissociation energies of both the tertiary (3°) and secondary (2°) C-H bonds.[2]

  • Radical Reactions: Many C-H functionalization reactions proceed through radical intermediates. The high reactivity of the hydrogen atom abstractors required can lead to low selectivity between the different C-H bonds.[2]

  • Catalyst Systems: Recent advances have shown that specific catalyst systems can offer improved selectivity. For instance, photoredox and H-atom transfer (HAT) catalysis have been developed for the direct and selective functionalization of the strong 3° C–H bonds of adamantanes.[3][4]

Troubleshooting Steps:

  • Review Your Catalyst System: Investigate catalyst systems known for their selectivity in adamantane functionalization. For example, certain copper-catalyzed reactions have shown selectivity for the tertiary position.[2]

  • Consider Photochemical Methods: Photochemical alkylation reactions can proceed under mild conditions and may offer different selectivity profiles.[2]

  • Optimize Reaction Conditions: Factors like solvent, temperature, and light source (for photochemical reactions) can significantly impact the selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield in the synthesis of 2-adamantanone?

A1: Optimizing the synthesis of 2-adamantanone involves careful consideration of several factors:

  • Purity of Starting Materials: The purity of the adamantane starting material is crucial. Impurities can lead to side reactions, reducing the yield and complicating purification.[5]

  • Choice of Solvent: The solvent's properties, such as polarity and boiling point, can influence the reaction rate, selectivity, and yield. Experimenting with different solvents like acetone, dichloromethane, or acetic acid can be beneficial.[5]

  • Catalyst Selection: Both metallic (e.g., palladium, platinum) and non-metallic (e.g., sulfuric acid) catalysts can be used. The choice depends on the specific oxidation reaction and cost considerations.[5][6]

  • Reaction Temperature and Pressure: The reaction rate generally increases with temperature, but excessively high temperatures can lead to side reactions and product decomposition. Pressure can be a significant factor in reactions involving gases.[5][6]

Q2: How can I improve the yield of 1,3-adamantanediol synthesis?

A2: A recently developed method for the efficient synthesis of 1,3-adamantanediol involves a three-step process: chlorination, decarbonylation, and hydrolysis of 3-hydroxyadamantane-1-carboxylic acid.[7] To achieve high yields (up to 95%), consider the following:[7]

  • Optimal Reaction Conditions: The reaction temperature is a critical factor. For the decarbonylation step, temperatures above 60°C have been shown to be effective.[7]

  • Reagents: The use of thionyl chloride for the initial chlorination and a "triethylamine-water" solution for the final hydrolysis are key components of this high-yield synthesis.[7]

  • Purification: The purity of the intermediate 1,3-dichloro adamantane is important. Washing the crude product with a NaOH solution can yield a product with greater than 99% purity.[7]

Q3: Are there any general strategies to improve yields in adamantane derivatization?

A3: Yes, several general strategies can be applied across different adamantane derivatization reactions:

  • Starting Material Quality: Always start with high-purity adamantane and reagents.[5]

  • Reaction Optimization: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst.[5][6]

  • Consider Alternative Pathways: If a particular reaction pathway is consistently giving low yields, explore alternative synthetic routes. For example, direct radical functionalization methods can provide access to a variety of substituted adamantanes.[2]

  • Purification Techniques: Efficient purification is essential to isolate the desired product and obtain an accurate yield. Techniques like recrystallization and column chromatography are common.[6]

Data and Protocols

Table 1: Factors Influencing Yield in 2-Adamantanone Synthesis
FactorConsiderationsImpact on Yield
Starting Material Purity Impurities can cause side reactions.High purity leads to cleaner reactions and higher yields.[5]
Solvent Polarity, boiling point, and solubility of reactants.The right solvent can improve reaction rate and selectivity.[5]
Catalyst Activity, selectivity, and cost of metallic or non-metallic catalysts.A good catalyst increases the reaction rate and favors the desired product.[5][6]
Temperature Balance between reaction rate and product stability.Optimal temperature maximizes yield by avoiding decomposition.[5][6]
Pressure Important for reactions involving gases.Can increase the solubility of gaseous reactants and improve the reaction rate.[5]
Experimental Protocol: High-Yield Synthesis of 1,3-Adamantanediol

This protocol is a summary of the method described by Li, et al. (2022).[7]

Step 1: Chlorination and Decarbonylation

  • To a solution of 3-hydroxyadamantane-1-carboxylic acid in a suitable solvent, add thionyl chloride.

  • Heat the reaction mixture to a temperature above 60°C to facilitate both chlorination and decarbonylation, forming 1,3-dichloro adamantane.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Purify the crude 1,3-dichloro adamantane by washing with a NaOH solution.

Step 2: Hydrolysis

  • Dissolve the purified 1,3-dichloro adamantane in a "triethylamine-water" solution.

  • Heat the mixture to induce hydrolysis.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude 1,3-adamantanediol.

  • Purify the final product by recrystallization.

Visualizations

Adamantane Derivatization Workflow

Adamantane_Derivatization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_processing Workup & Purification cluster_end Analysis & Product Adamantane Adamantane or Substituted Adamantane ReactionVessel Reaction Setup (Solvent, Temperature, Catalyst) Adamantane->ReactionVessel Reagents Reagents (e.g., Bromine, Acid) Reagents->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Reaction Mixture Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Derivatized Adamantane Analysis->FinalProduct Troubleshooting_Low_Yields Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) ConditionsOptimal Conditions Optimal? ReviewConditions->ConditionsOptimal EvaluateCatalyst Evaluate Catalyst (Type, Loading) CatalystAppropriate Catalyst Appropriate? EvaluateCatalyst->CatalystAppropriate AnalyzeByproducts Analyze Byproducts (Identify Side Reactions) SideReactionsIdentified Side Reactions Identified? AnalyzeByproducts->SideReactionsIdentified PurityOK->ReviewConditions Yes PurifyMaterials Purify Starting Materials PurityOK->PurifyMaterials No ConditionsOptimal->EvaluateCatalyst Yes ModifyConditions Modify Conditions ConditionsOptimal->ModifyConditions No CatalystAppropriate->AnalyzeByproducts Yes ChangeCatalyst Change Catalyst or Optimize Loading CatalystAppropriate->ChangeCatalyst No AlterStrategy Alter Synthetic Strategy to Avoid Side Reactions SideReactionsIdentified->AlterStrategy Yes Success Improved Yield SideReactionsIdentified->Success No, Re-evaluate PurifyMaterials->Success ModifyConditions->Success ChangeCatalyst->Success AlterStrategy->Success

References

Optimizing reaction conditions for the synthesis of isothiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isothiocyanates.

Troubleshooting Guide

Low yields, difficult purification, and product instability are common challenges encountered during isothiocyanate synthesis. This guide provides insights into potential causes and offers solutions to overcome these hurdles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete formation of the dithiocarbamate salt intermediate.Ensure the primary amine is of high purity. Use a suitable base (e.g., triethylamine, DBU) and an appropriate solvent. Allow sufficient reaction time for the salt to form before adding the desulfurizing agent.[1][2][3]
Inefficient desulfurization agent.Select a desulfurizing agent appropriate for your substrate. For example, tosyl chloride and acetyl chloride are effective for a broad range of amines.[4][5] Hydrogen peroxide is a greener alternative for non-chiral isothiocyanates.[4] For chiral substrates, sodium persulfate or tandem Staudinger/aza-Wittig reactions are recommended.[4]
Degradation of the isothiocyanate product.Isothiocyanates can be unstable, especially in the presence of nucleophiles or at elevated temperatures.[6][7] Work up the reaction mixture promptly and under mild conditions. Avoid prolonged heating. For volatile isothiocyanates, use a pressure tube to prevent loss of product.[8]
Side reactions forming thioureas.This can occur if the free amine reacts with the isothiocyanate product. Ensure the desulfurizing agent is in excess or that the dithiocarbamate formation is complete before proceeding.[9]
Difficult Purification Contamination with the desulfurizing agent or its byproducts.If using tosyl chloride with low polarity isothiocyanates, removal can be challenging. Consider using acetyl chloride as an alternative, as its byproducts are more easily removed.[5] Simple extraction or recrystallization can sometimes be sufficient for purification.[4]
Co-elution with starting materials or byproducts during chromatography.Optimize the mobile phase for flash chromatography. A dry-loaded small column can also improve separation.[10]
Product is an oil and difficult to handle.If distillation is not feasible, consider converting a small amount to a stable thiourea derivative for characterization purposes.
Reaction Fails to Go to Completion Steric hindrance around the amine.For bulky amines, longer reaction times or more forcing conditions may be necessary. Microwave-assisted synthesis can sometimes improve yields in these cases.[4]
Poor solubility of reagents.Choose a solvent that dissolves all reactants. For some methods, aqueous conditions can be successful.[1]
Product Instability During Storage Hydrolysis or reaction with atmospheric moisture.Store purified isothiocyanates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Use anhydrous solvents for any subsequent reactions.
Polymerization.Store in a dark, cool place. Minimize exposure to light and heat.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isothiocyanates?

A1: The most prevalent method involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition of the salt using a desulfurizing agent.[4] This two-step, often one-pot, procedure is versatile and avoids the use of highly toxic reagents like thiophosgene.[9]

Q2: How do I choose the right desulfurizing agent for my reaction?

A2: The choice of desulfurizing agent depends on the substrate and desired reaction conditions.

  • Tosyl chloride is broadly effective for both alkyl and aryl amines.[3][4]

  • Acetyl chloride is a good alternative to tosyl chloride, especially for low-polarity isothiocyanates where purification from tosyl chloride byproducts is difficult.[5]

  • Hydrogen peroxide offers a "green" alternative and works well for the synthesis of non-chiral isothiocyanates.[4]

  • Metal salts like cobalt(II) chloride and copper(II) sulfate are inexpensive and effective under mild conditions.[4]

  • Propane phosphonic acid anhydride (T3P®) is an efficient desulfurating agent that leads to high yields.[3]

Q3: Can I synthesize chiral isothiocyanates without racemization?

A3: Yes, certain methods are suitable for the synthesis of chiral isothiocyanates while preserving stereochemical integrity. The use of sodium persulfate as a desulfurizing agent has been shown to be effective for this purpose.[4] The tandem Staudinger/aza-Wittig reaction is another excellent method for synthesizing chiral isothiocyanates.[4]

Q4: Are there any "green" or more sustainable methods for isothiocyanate synthesis?

A4: Yes, efforts have been made to develop more environmentally friendly protocols. Using elemental sulfur with a catalytic amount of an amine base in a benign solvent like Cyrene™ is a more sustainable approach.[10] Additionally, using hydrogen peroxide as a desulfurizing agent is considered a greener alternative.[4] Microwave-assisted synthesis can also contribute to greener chemistry by reducing reaction times and energy consumption.[1][2]

Q5: My isothiocyanate is volatile. How can I prevent its loss during synthesis and workup?

A5: For volatile isothiocyanates, it is crucial to perform the reaction in a sealed vessel, such as a pressure tube, to prevent the product from evaporating.[8] During workup, minimize exposure to vacuum and heat. Distillation should be performed at reduced pressure and lower temperatures.

Q6: I am getting a significant amount of thiourea as a byproduct. How can I avoid this?

A6: Thiourea formation results from the reaction of the starting amine with the isothiocyanate product.[9] This can be minimized by ensuring that the formation of the dithiocarbamate salt is complete before the desulfurization step. Using a slight excess of the desulfurizing agent can also help to quickly consume the dithiocarbamate and reduce the time the isothiocyanate is in the presence of the free amine.

Experimental Protocols

Protocol 1: General Synthesis of Isothiocyanates using Tosyl Chloride

This protocol describes a general one-pot method for the synthesis of isothiocyanates from primary amines using tosyl chloride as the desulfurizing agent.[3]

Materials:

  • Primary amine (1.0 eq)

  • Carbon disulfide (1.5 eq)

  • Triethylamine (2.5 eq)

  • Tosyl chloride (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.

  • Cool the reaction mixture back to 0 °C.

  • Add tosyl chloride (1.2 eq) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Isothiocyanates

This protocol utilizes microwave irradiation to accelerate the synthesis of isothiocyanates.[1][2]

Materials:

  • Primary amine (1.0 eq)

  • Carbon disulfide (3.0 eq)

  • Triethylamine (3.0 eq)

  • Desulfurizing agent (e.g., DMT/NMM/TsO⁻, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a 10 mL pressure vial, combine the primary amine (1.0 eq), DCM, and triethylamine (3.0 eq).

  • Add carbon disulfide (3.0 eq) and stir the mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.

  • Add the desulfurizing agent (1.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90 °C) for a specified time (e.g., 3 minutes) with an initial power of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: Desulfurization cluster_step3 Step 3: Workup & Purification A Primary Amine + CS2 + Base B Dithiocarbamate Salt A->B Stir at RT C Add Desulfurizing Agent (e.g., Tosyl Chloride) B->C D Isothiocyanate C->D Stir at RT E Aqueous Workup D->E F Column Chromatography E->F G Pure Isothiocyanate F->G

Caption: General workflow for the two-step synthesis of isothiocyanates.

troubleshooting_low_yield Start Low or No Yield Q1 Check Purity of Starting Amine Start->Q1 A1_Yes Impure Q1->A1_Yes No A1_No Pure Q1->A1_No Yes Sol1 Purify Amine (Distillation/Recrystallization) A1_Yes->Sol1 Q2 Evaluate Desulfurization Step A1_No->Q2 A2_Inefficient Inefficient Agent Q2->A2_Inefficient Yes A2_Degradation Product Degradation Q2->A2_Degradation Possible Sol2a Change Desulfurizing Agent A2_Inefficient->Sol2a Sol2b Optimize Reaction Conditions (Temperature, Time) A2_Degradation->Sol2b

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Isothiocyanate Stability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isothiocyanates (ITCs) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isothiocyanate degradation?

A1: Isothiocyanates are highly reactive compounds, and their stability is influenced by several factors. The primary causes of degradation include:

  • pH: ITCs are generally more stable in neutral to slightly acidic conditions (pH 5-7).[1][2] Alkaline conditions (pH > 7) promote degradation.[1][3] At very low pH, the formation of nitriles can be favored over isothiocyanates during the hydrolysis of glucosinolates.[4][5]

  • Temperature: Elevated temperatures accelerate the degradation of ITCs.[3][6] While enzymatic conversion of glucosinolates to ITCs may require temperatures around 37-60°C, prolonged exposure to higher temperatures will lead to significant loss.[4] Myrosinase, the enzyme responsible for this conversion, can also be deactivated at temperatures above 60-70°C.[4]

  • Presence of Nucleophiles: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by nucleophiles such as water, amines, and thiols.[6][7][8] This reactivity is a key consideration when choosing solvents and reagents.

  • Solvents: The choice of solvent significantly impacts ITC stability. While ITCs show good stability in some organic solvents like n-hexane, acetone, and ethyl acetate, they can degrade in aqueous and methanolic solutions.[3][4]

  • Light: While some studies suggest that light has a negligible effect on the degradation of certain ITCs like allyl isothiocyanate, it is generally good practice to protect samples from light to minimize any potential for photochemical degradation.[3]

Q2: How can I prevent my isothiocyanate samples from degrading during storage?

A2: Proper storage is crucial for maintaining the integrity of your ITC samples. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[4] It is also recommended to use amber vials or wrap containers in aluminum foil to protect samples from light. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation. When working with plant materials, it is recommended to freeze-dry the samples and store them at -80°C to prevent myrosinase activation and subsequent ITC degradation.[4]

Q3: My ITC recovery is low after extraction. What could be the cause?

A3: Low recovery of ITCs after extraction can be due to several factors:

  • Inefficient Extraction Method: The choice of extraction solvent and method is critical. Solvents like dichloromethane and ethyl acetate are commonly used.[4] Ensure the solvent is appropriate for the polarity of your target ITC.

  • Degradation during Extraction: The extraction process itself can contribute to degradation if not optimized. Minimize the extraction time and avoid high temperatures.

  • Volatility of ITCs: Some ITCs are volatile, which can lead to losses during solvent evaporation steps. Use a gentle stream of nitrogen for solvent removal instead of high heat.

  • Sample Preparation: For plant-derived ITCs, inefficient hydrolysis of glucosinolates by myrosinase can lead to low yields. Ensure optimal conditions (pH, temperature) for myrosinase activity.[4]

Q4: I am seeing unexpected peaks in my chromatogram when analyzing ITCs. What could they be?

A4: Unexpected peaks in your chromatogram could be degradation products or byproducts of the ITC reaction. At low pH, nitriles can form alongside or instead of ITCs.[4][5] In the presence of certain proteins, epithionitriles can also be formed.[4] Additionally, ITCs can react with components of your sample matrix or solvent to form various adducts.

Troubleshooting Guides

Issue 1: Inconsistent quantification of ITCs in aqueous media.
Possible Cause Troubleshooting Step
Degradation in Aqueous Buffers Isothiocyanates are known to be unstable in aqueous solutions, with degradation being more rapid in buffers compared to deionized water.[9] Minimize the time ITCs are in aqueous solutions. Prepare samples immediately before analysis.
Reaction with Buffer Components Certain buffer components may act as nucleophiles and react with ITCs. If possible, use a buffer system that has been validated for ITC analysis or consider using deionized water for short-term sample preparation.
pH of the Medium The pH of the aqueous medium significantly affects ITC stability. Ensure the pH is maintained in the optimal range of 5-7.[1]
Issue 2: Loss of ITCs during HPLC analysis.
Possible Cause Troubleshooting Step
Precipitation in the Chromatographic System Some ITCs have low water solubility and can precipitate in aqueous mobile phases, leading to inaccurate quantification and operational issues.[10]
Low Column Temperature Analysis at room temperature can lead to ITC losses due to precipitation. Increasing the column temperature to around 60°C can reduce these losses by improving solubility.[10]
Lack of Strong UV Chromophores Many ITCs, such as sulforaphane, lack strong UV chromophores, which can lead to analytical challenges and low sensitivity.[5] Consider using a derivatization method to enhance detection or employ a more sensitive detector like a mass spectrometer (MS).[5]

Quantitative Data Summary

Table 1: Stability of Allyl Isothiocyanate (AITC) in Different Solvents and Conditions

Solvent/Condition Stability Reference
n-hexane, Acetone, Ethyl AcetateStable[3]
Aqueous Methanol, WaterGradual Degradation[3]
High Temperature (37°C)Accelerated Degradation[3]
Low Temperature (0°C, -5°C, -18°C)Stable[3]
Alkaline pHPromoted Degradation[3]
Acidic pHMore Stable[3]

Table 2: Effect of pH on the Formation of Isothiocyanates vs. Nitriles

pH Primary Product(s) Reference
Neutral (e.g., 6.5-7.0)Isothiocyanates (e.g., Benzyl ITC, Phenethyl ITC)[4]
Low (e.g., 1.0)Nitriles (e.g., Benzyl nitrile) with traces of ITCs[4]
Acidic (e.g., 5.0)Mixture of ITCs and Nitriles[4]
Basic (e.g., 10.0)Nitriles[4]

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation and Extraction of ITCs from Cruciferous Vegetables

This protocol outlines the key steps for preparing and extracting ITCs from plant materials for subsequent analysis.

  • Sample Processing and Storage:

    • To prevent enzymatic activity, immediately freeze fresh plant material in liquid nitrogen.[4]

    • For smaller samples, freeze-drying at -20°C followed by storage at -80°C is recommended.[4]

  • Enzymatic Hydrolysis of Glucosinolates:

    • Homogenize the frozen plant material in water.

    • Adjust the pH of the homogenate to 6.0-7.0 to optimize myrosinase activity for ITC formation.[4]

    • Incubate the mixture at a controlled temperature, typically between 25-45°C, for a defined period (e.g., 2 hours) to allow for the conversion of glucosinolates to ITCs.[4][11]

  • Extraction of Isothiocyanates:

    • Following hydrolysis, add an appropriate organic solvent such as dichloromethane or ethyl acetate to the aqueous mixture.[4][11]

    • Shake the mixture vigorously for an adequate time (e.g., 20 minutes) to partition the ITCs into the organic phase.[11]

    • Separate the organic layer, for example by centrifugation.[11]

  • Solvent Removal and Reconstitution:

    • Carefully evaporate the organic solvent under a gentle stream of nitrogen to avoid loss of volatile ITCs.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile for HPLC).

Protocol 2: Derivatization of Isothiocyanates with 1,2-Benzenedithiol for HPLC Analysis

This method is used to improve the detection and quantification of ITCs, especially for those lacking a strong chromophore.

  • Reaction Setup:

    • To your extracted ITC sample (in a suitable solvent), add an excess of 1,2-benzenedithiol.

  • Cyclocondensation Reaction:

    • The reaction proceeds to form a stable cyclocondensation product. This reaction is highly selective for ITCs.[5]

  • HPLC Analysis:

    • Analyze the resulting derivative using HPLC. The derivative typically has improved chromatographic properties and a stronger UV absorbance, allowing for more sensitive detection.[5]

Visualizations

degradation_pathway cluster_conditions Accelerating Conditions ITC Isothiocyanate (-N=C=S) DegradationProduct Degradation Products (e.g., Thiocarbamates, Thioureas) ITC->DegradationProduct Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, R-NH2, R-SH) Nucleophile->DegradationProduct High_pH High pH High_Temp High Temperature

Caption: Chemical degradation pathway of isothiocyanates.

experimental_workflow start Plant Material step1 Sample Freezing & Homogenization start->step1 step2 Enzymatic Hydrolysis (pH 6-7, 25-45°C) step1->step2 step3 Solvent Extraction (e.g., Dichloromethane) step2->step3 step4 Solvent Evaporation (under Nitrogen) step3->step4 step5 Reconstitution in Analysis Solvent step4->step5 end LC-MS or GC-MS Analysis step5->end

Caption: Experimental workflow for ITC extraction.

troubleshooting_logic start Low ITC Recovery? q1 Check Storage Conditions? start->q1 Yes a1_yes Store at -80°C, protect from light q1->a1_yes Improper q2 Review Extraction Protocol? q1->q2 Proper a1_yes->q2 a2_yes Optimize solvent, time, and temperature q2->a2_yes Suboptimal q3 Verify Hydrolysis Conditions? q2->q3 Optimal a2_yes->q3 a3_yes Ensure optimal pH and temperature for myrosinase q3->a3_yes Suboptimal end Improved Recovery q3->end Optimal a3_yes->end

Caption: Troubleshooting flowchart for low ITC recovery.

References

By-product formation in the synthesis of 1-isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the synthesis of 1-isothiocyanato-3,5-dimethyladamantane, focusing on by-product formation and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than the reported 86%. What are the common causes?

Low yields can stem from several factors throughout the two-step, one-pot synthesis. Consider the following:

  • Incomplete Dithiocarbamate Formation: The initial reaction between 1-amino-3,5-dimethyladamantane, carbon disulfide (CS₂), and a base (like triethylamine) is crucial. Ensure your amine starting material is pure and the reagents are added at the correct stoichiometry. The reaction is typically rapid, but insufficient stirring or impure reagents can hinder the formation of the dithiocarbamate salt intermediate.[1]

  • Inefficient Desulfurization: The second step, where the dithiocarbamate is converted to the isothiocyanate using a reagent like di-tert-butyl dicarbonate (Boc₂O) and a catalyst (DMAP), is critical.[1] If this step is incomplete, the intermediate salt may persist, reducing the final product yield.

  • Side Reactions: The most common cause of low yield is the formation of by-products. The primary culprits are symmetrical thiourea and Boc-protected amine (see Q2 for details).

  • Purification Losses: this compound is described as a viscous liquid.[1] Losses can occur during column chromatography or extraction. Ensure your silica gel is properly packed and an appropriate solvent system is used for efficient separation.

Q2: I've isolated my product, but my analytical data (NMR, MS) shows significant impurities. What are the most likely by-products?

During the synthesis from 1-amino-3,5-dimethyladamantane using the CS₂/Boc₂O method, two major by-products can form:

  • N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea: This symmetrical thiourea forms when the newly generated, highly electrophilic isothiocyanate product reacts with any unreacted 1-amino-3,5-dimethyladamantane still present in the mixture. To minimize this, ensure the first step (dithiocarbamate formation) goes to completion before proceeding to the desulfurization step.

  • tert-butyl (3,5-dimethyladamantan-1-yl)carbamate: The desulfurizing agent, Boc₂O, is also a potent aminating agent. It can react directly with the starting amine to form a stable, Boc-protected carbamate.[2] This is particularly problematic if the reaction with CS₂ is slow or incomplete.

Q3: My TLC plate shows the starting amine spot is still present even after a long reaction time. What should I do?

If the starting amine is not being consumed, consider these points:

  • Reagent Quality: Ensure the carbon disulfide and triethylamine are pure and dry. Moisture can interfere with the reaction.

  • Solvent Choice: While ethanol is commonly used, other solvents like DCM, THF, or DMF may be suitable.[2] Ensure your starting amine is soluble in the chosen solvent.[2]

  • Reaction Temperature: The formation of the dithiocarbamate salt is typically performed at room temperature before cooling for the addition of Boc₂O.[1] Ensure the temperature is appropriate for the initial step.

Q4: Are there alternative reagents to thiophosgene or CS₂ for this synthesis?

Yes, while thiophosgene and carbon disulfide are common, concerns over their toxicity have led to the development of other methods.[3][4] Alternative approaches include:

  • Amine-catalyzed sulfurization of isocyanides: This method uses elemental sulfur and a catalytic amount of an amine base.[3][4]

  • Desulfurization Reagents: Various desulfurizing agents can be used to convert dithiocarbamates (formed from CS₂) to isothiocyanates, such as tosyl chloride or propane phosphonic acid anhydride (T3P®).[5]

  • Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or two-step process to convert amines to isothiocyanates.[5]

Quantitative Data Summary

The following table summarizes the reported yield for the target compound and related adamantane derivatives synthesized via the same method.[1]

CompoundStarting AmineYield (%)Physical State
This compound 1-Amino-3,5-dimethyladamantane86%Viscous Liquid
1-Isothiocyanatoadamantane1-Aminoadamantane92%White Solid
1-(Adamantan-1-yloxy)-2-methylpropan-2-amine1-(Adamantan-1-yloxy)-2-methylpropan-2-amine80%Viscous Liquid
2-(Adamantan-2-yl)pentan-1-amine2-(Adamantan-2-yl)pentan-1-amine85%Viscous Liquid

Experimental Protocol

Synthesis of this compound[1]

This protocol is adapted from a published procedure for the synthesis of various adamantyl isothiocyanates.

Materials:

  • 1-Amino-3,5-dimethyladamantane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Solvents for purification (e.g., for column chromatography)

Procedure:

  • Dissolve 1-amino-3,5-dimethyladamantane (1 equivalent) in ethanol.

  • To this solution, add triethylamine (1 equivalent) followed by carbon disulfide (1-2 equivalents).

  • Stir the reaction mixture at room temperature for approximately 30 minutes to form the triethylammonium dithiocarbamate salt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) and a catalytic amount of DMAP to the cooled mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Remove the solvent in vacuo.

  • Purify the resulting residue by column chromatography to yield this compound as a light orange viscous liquid.

Visual Guides: Workflows and Reaction Pathways

The following diagrams illustrate the synthesis workflow, the main reaction pathway, and potential side reactions.

Synthesis_Workflow start_end start_end process process reagent reagent condition condition purify purify start Start dissolve Dissolve Amine in Ethanol start->dissolve add_reagents1 Add Et3N and CS2 dissolve->add_reagents1 stir1 Stir 30 min @ RT add_reagents1->stir1 cool Cool to 0°C stir1->cool add_reagents2 Add Boc2O and DMAP cool->add_reagents2 stir2 Stir 1 hr @ RT add_reagents2->stir2 evaporate Evaporate Solvent stir2->evaporate chromatography Column Chromatography evaporate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Main_Reaction reactant reactant intermediate intermediate product product reagent reagent Amine 1-Amino-3,5- dimethyladamantane DTC Dithiocarbamate Salt (Intermediate) Amine->DTC + CS2, Et3N NCS 1-Isothiocyanato-3,5- dimethyladamantane DTC->NCS + Boc2O, DMAP - CO2, -S, -tBuOH

Caption: Main reaction pathway for isothiocyanate synthesis.

Byproduct_Formation reactant reactant product product byproduct byproduct reagent reagent Amine Starting Amine (1-Amino-3,5-dimethyladamantane) NCS_Product Desired Product (Isothiocyanate) Amine->NCS_Product + CS2 then Boc2O (Desired Path) Thiourea By-product: N,N'-bis(...)thiourea Amine->Thiourea Boc_Amine By-product: Boc-protected Amine Amine->Boc_Amine + Boc2O (Side Reaction 1) NCS_Product->Thiourea + Unreacted Amine (Side Reaction 2)

Caption: Potential by-product formation pathways during synthesis.

References

Technical Support Center: Scale-Up Synthesis of Adamantyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of adamantyl isothiocyanates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing adamantyl isothiocyanates at scale?

A1: The most prevalent and scalable method is a two-step, one-pot synthesis starting from the corresponding adamantyl amine.[1] This process involves:

  • Formation of a dithiocarbamate salt: The adamantyl amine is reacted with carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N).[1]

  • Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to yield the final isothiocyanate product.[2] Commonly used, scalable desulfurizing agents include di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), tosyl chloride, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).[1][3][4][5]

Q2: Are there alternatives to using highly toxic reagents like thiophosgene for this synthesis?

A2: Yes, modern methods largely avoid highly toxic and corrosive reagents like thiophosgene.[2][6] The use of carbon disulfide followed by desulfurization with reagents like Boc₂O, tosyl chloride, or propane phosphonic acid anhydride (T3P®) offers a much safer and more environmentally friendly approach, which is crucial for large-scale operations.[1][4][7]

Q3: What are the main safety concerns when scaling up this synthesis?

A3: Key safety considerations include:

  • Carbon Disulfide (CS₂): It is highly flammable, volatile, and toxic. All operations should be conducted in a well-ventilated fume hood, and measures to prevent static discharge are necessary.

  • Exothermic Reaction: The initial reaction between the amine and CS₂ to form the dithiocarbamate salt can be exothermic. On a large scale, this requires careful monitoring and control of the addition rate and reaction temperature to prevent thermal runaways.[8]

  • Reagents: While safer than thiophosgene, many reagents and solvents still require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical used.

Q4: How does the structure of the adamantyl amine affect the reaction?

A4: The steric hindrance of the adamantyl group can influence reaction rates. For instance, adamantyl amines that are more sterically hindered may require longer reaction times or slightly adjusted conditions to achieve high yields.[5][9] However, the synthesis is generally robust for a variety of substituted adamantyl amines, including those with alkyl chains or other functional groups.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem: Low or No Product Yield

Q: I am experiencing very low yields of my target adamantyl isothiocyanate. What are the likely causes and how can I fix it?

A: Low yields can stem from several factors. The following flowchart and table outline a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting: Low Yield start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality Start Here reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK? sub_reagent • Use fresh CS₂ • Check amine purity • Ensure base is dry • Verify stoichiometry reagent_quality->sub_reagent desulf_agent 3. Evaluate Desulfurizing Agent reaction_conditions->desulf_agent Conditions Optimized? sub_conditions • Control temperature (0°C for Boc₂O addition) • Ensure sufficient reaction time (Step 1: ~30 min, Step 2: ~1h) • Check for effective mixing reaction_conditions->sub_conditions workup 4. Check Work-up & Purification desulf_agent->workup Agent Effective? sub_desulf • Ensure catalytic DMAP is active • Consider alternative agents (e.g., TsCl, T3P®) • Check for complete conversion of dithiocarbamate desulf_agent->sub_desulf success Yield Improved workup->success Procedure Correct? sub_workup • Product loss during extraction? • Volatile product lost during solvent removal? • Inefficient crystallization or chromatography? workup->sub_workup

Caption: A logical workflow for troubleshooting low product yield.

Potential CauseRecommended ActionExplanation
Impure or Degraded Reagents Use freshly distilled/opened solvents and reagents. Verify the purity of the starting adamantyl amine.Moisture can interfere with the reaction, especially with the desulfurizing agents. Impurities in the starting material will lead to lower yields and side products.
Incomplete Dithiocarbamate Formation Ensure sufficient reaction time (typically ~30 minutes at room temperature) after adding CS₂ and base before proceeding to the desulfurization step.[1]The formation of the dithiocarbamate salt is a prerequisite for the final product. Incomplete conversion at this stage will cap the maximum possible yield.
Ineffective Desulfurization Add the desulfurizing agent (e.g., Boc₂O) at a controlled temperature (e.g., 0°C) and allow the reaction to warm to room temperature for at least 1 hour.[1] Ensure the catalyst (e.g., DMAP) is active.This step is critical for converting the intermediate to the isothiocyanate. Some desulfurizing agents are highly reactive and require temperature control.
Product Loss During Work-up If the product is volatile, use gentle solvent removal techniques (e.g., reduced pressure at low temperature). For non-crystalline products, column chromatography may be necessary, but care should be taken to choose an appropriate solvent system to avoid product loss.[1][10]Adamantyl isothiocyanates can be solids or liquids.[1][10] The purification strategy must be tailored to the product's physical properties to minimize loss.

Problem: Formation of Symmetric Thiourea Byproduct

Q: My final product is contaminated with a significant amount of a symmetric N,N'-di(adamantyl)thiourea. How can I minimize this side reaction?

A: This byproduct forms when the newly generated adamantyl isothiocyanate reacts with unreacted adamantyl amine. This is a common issue when the amine is not fully converted to the dithiocarbamate before desulfurization.

G cluster_pathway Side Reaction Pathway Amine Adamantyl Amine (Unreacted) Byproduct Symmetric Thiourea (Byproduct) Amine->Byproduct Product Adamantyl Isothiocyanate (Product) Product->Byproduct

Caption: Formation of thiourea byproduct from product and unreacted amine.

Solutions:

  • Ensure Complete Dithiocarbamate Formation: Allow the initial reaction between the amine, CS₂, and base to stir for a sufficient amount of time (~30 min) before adding the desulfurizing agent. This minimizes the amount of free amine available to react with the product.

  • Control Stoichiometry: Use a slight excess of carbon disulfide to ensure all the amine is consumed in the first step.

  • Alternative Methods: In some cases, using thiophosgene with the amine salt (instead of the free base) is preferred specifically to avoid this side reaction, as the isothiocyanate is less likely to react with the protonated amine.[7] However, this brings back the toxicity issue. A better approach is to optimize the one-pot, two-step dithiocarbamate method.

Problem: Purification Challenges at Scale

Q: My adamantyl isothiocyanate is an oil or low-melting solid, making crystallization difficult. How can I purify it effectively on a multi-gram scale?

A: While laboratory-scale purifications often rely on column chromatography, this is often not practical or economical at a larger scale.

Purification MethodAdvantagesDisadvantages & Scale-up Considerations
Crystallization Provides high purity product. Relatively inexpensive and easy to perform at scale.Not suitable for oils or low-melting solids. Requires identifying a suitable solvent system.
Column Chromatography Excellent separation for a wide range of compounds.Costly (silica gel, solvents). Generates significant waste. Can be complex to scale up effectively.[1]
Distillation (Vacuum) Effective for liquid products with sufficient thermal stability and boiling point differences from impurities.Requires the product to be thermally stable. Not suitable for high-boiling or solid compounds.
Solvent Wash/Extraction Can remove certain impurities if there is a significant difference in solubility.May not provide very high purity. Can result in product loss if solubility is not ideal.

Recommendation: For non-crystalline products, first attempt a thorough aqueous work-up and solvent washes to remove major impurities. If higher purity is required, vacuum distillation is the preferred scalable method for thermally stable liquids. If chromatography is unavoidable, consider optimizing the process to minimize solvent usage.

Experimental Protocols

General Protocol for the Synthesis of 1-Isothiocyanatoadamantane

This protocol is adapted from a reported synthesis which achieved a 92% yield.[1]

Materials:

  • 1-Aminoadamantane

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • Dithiocarbamate Formation:

    • To a solution of 1-aminoadamantane (e.g., 4-8 mmol) in ethanol, add triethylamine (1 equiv.) followed by carbon disulfide (5-10 equiv.).

    • Stir the mixture at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.

  • Desulfurization:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1 equiv.) and a catalytic amount of DMAP (e.g., 0.01-0.02 g).

    • Allow the mixture to stir and warm to room temperature for 1 hour.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by crystallization from ethanol. 1-Isothiocyanatoadamantane is a white solid.[1]

Quantitative Data Summary

The following table summarizes reported yields for various adamantyl isothiocyanates using different synthetic methods.

Adamantyl Isothiocyanate DerivativeStarting AmineMethod/Desulfurizing AgentYield (%)Reference
1-Isothiocyanatoadamantane1-AminoadamantaneCS₂, Et₃N, Boc₂O/DMAP92%[1]
1-Isothiocyanatoadamantane1-AminoadamantanePhenyl isothiocyanate (metathesis)80%[11]
1-Isothiocyanatoadamantane1-AminoadamantaneCS₂, Et₃N, DMT/NMM/TsO⁻83%[5]
1-Isothiocyanato-3,5-dimethyladamantane1-Amino-3,5-dimethyladamantanePhenyl isothiocyanate (metathesis)80%[6]
1-(Isothiocyanatomethyl)adamantaneAdamantan-1-ylmethanamineCS₂, Et₃N, Boc₂O/DMAP80-86%[9]
2-IsothiocyanatoadamantaneAdamantan-2-amineCS₂, Et₃N, Boc₂O/DMAP80-86%[9]

References

Technical Support Center: Synthesis of 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 1-isothiocyanato-3,5-dimethyladamantane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incomplete reaction - Ensure stoichiometric amounts of 1-amino-3,5-dimethyladamantane, carbon disulfide, and di-tert-butyl dicarbonate (Boc₂O) are used. An excess of carbon disulfide can be employed to drive the reaction forward. - Verify the reaction temperature. The formation of the dithiocarbamate salt is typically performed at room temperature, followed by cooling to 0°C before the addition of Boc₂O. - Allow for sufficient reaction time. The initial reaction with carbon disulfide usually takes around 30 minutes, and the subsequent reaction with Boc₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) should be stirred for at least one hour at room temperature.[1]
Degradation of Reagents - Use freshly opened or properly stored reagents. Di-tert-butyl dicarbonate can slowly decompose to di-tert-butyl carbonate, tert-butanol, and CO₂ in the presence of moisture.[2] - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture.
Ineffective Catalyst - Use a catalytic amount (1-3 mol%) of a suitable base like 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the desulfurization step.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Method Recommended Solution
Unreacted 1-amino-3,5-dimethyladamantane Thin Layer Chromatography (TLC) analysis will show a spot corresponding to the starting amine.- Ensure the reaction goes to completion by monitoring with TLC. - During workup, an acidic wash (e.g., dilute HCl) can help remove the basic starting amine. - Purification by column chromatography can effectively separate the non-polar product from the more polar amine.
N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea This byproduct is a common impurity in isothiocyanate synthesis. It can be identified by its characteristic signals in ¹H and ¹³C NMR spectroscopy and by its mass spectrum.- Use a slight excess of carbon disulfide and ensure efficient desulfurization with Boc₂O. - Thioureas are generally less soluble than the corresponding isothiocyanates in non-polar solvents. Recrystallization from a suitable solvent system (e.g., ethanol) can be effective for removal. - Column chromatography can also be used for separation.
Di-tert-butyl dicarbonate and its byproducts These are generally volatile and can be detected by GC-MS.- After the reaction, the solvent and volatile byproducts can be removed by evaporation under reduced pressure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method is a two-step, one-pot synthesis starting from 1-amino-3,5-dimethyladamantane. The amine is first reacted with carbon disulfide in the presence of a base like triethylamine to form the corresponding dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to yield the desired isothiocyanate.[1]

Q2: What are the most common impurities I might encounter?

A2: The primary impurities are typically unreacted 1-amino-3,5-dimethyladamantane and the symmetrical thiourea, N,N'-bis(3,5-dimethyladamantan-1-yl)thiourea. The thiourea is formed as a byproduct, especially if the desulfurization step is not efficient.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A spot for the starting amine should disappear and a new, less polar spot for the isothiocyanate product should appear. It is advisable to use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, for the TLC analysis.

Q4: What are the recommended purification methods for this compound?

A4: The two primary methods for purification are recrystallization and column chromatography.[1] this compound is a viscous liquid at room temperature, making column chromatography a more common choice for purification. If the product is a solid, recrystallization from ethanol can be an effective method.

Q5: Are there any safety precautions I should be aware of?

A5: Carbon disulfide is highly flammable and toxic and should be handled in a well-ventilated fume hood. Di-tert-butyl dicarbonate can build up pressure in sealed containers due to slow decomposition and is toxic upon inhalation.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Purification Method Typical Yield Range Purity Advantages Disadvantages
Column Chromatography 80-90%>95%Effective for separating a wide range of impurities, suitable for liquid products.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Recrystallization (from Ethanol) 70-85%High (>98%)Can yield very pure crystalline products, simpler setup.[4]Only suitable for solid products, may have lower recovery yield compared to chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of adamantyl isothiocyanates.[1]

  • To a solution of 1-amino-3,5-dimethyladamantane (1.0 eq) and triethylamine (1.0-1.2 eq) in ethanol, add carbon disulfide (1.5-2.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain this compound as a light orange viscous liquid.[1]

Mandatory Visualization

Signaling Pathway: Reactivation of Mutant p53 by Small Molecules

Adamantyl isothiocyanates are being investigated for their potential to rescue the function of mutant p53, a tumor suppressor protein that is frequently inactivated in cancer. The following diagram illustrates the general mechanism by which a small molecule reactivator, such as a derivative of this compound, can restore the wild-type function of mutant p53. The small molecule is often a prodrug that is converted to a reactive species, which then covalently binds to cysteine residues in the mutant p53 protein, leading to its refolding and subsequent activation of downstream tumor-suppressive pathways.[5][6][7]

mutant_p53_reactivation prodrug Adamantyl Isothiocyanate (Prodrug) active_molecule Reactive Intermediate (e.g., MQ) prodrug->active_molecule Conversion mutant_p53 Mutant p53 (Misfolded, Inactive) active_molecule->mutant_p53 Covalent Binding to Cysteines refolded_p53 Reactivated p53 (Wild-Type Conformation) mutant_p53->refolded_p53 Refolding & Reactivation p21 p21 refolded_p53->p21 Transcriptional Activation puma PUMA refolded_p53->puma Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

Caption: Reactivation of mutant p53 by an adamantyl isothiocyanate derivative.

References

Technical Support Center: Navigating Reactions with the 3,5-Dimethyladamantane Moiety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically demanding 3,5-dimethyladamantane moiety.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the 3,5-dimethyladamantane moiety often challenging?

A1: The 3,5-dimethyladamantane moiety presents significant steric hindrance. The bulky and rigid cage-like structure, further enlarged by the two methyl groups at bridgehead positions, can impede the approach of reagents to the reactive centers. This steric bulk can lead to lower reaction rates, decreased yields, and in some cases, prevent a reaction from occurring altogether under standard conditions.

Q2: What are the most common intermediates for functionalizing the 3,5-dimethyladamantane core?

A2: The most common and versatile intermediate is 1-bromo-3,5-dimethyladamantane. This compound is typically synthesized by the bromination of 1,3-dimethyladamantane and serves as a key precursor for a variety of subsequent functionalization reactions, including aminations, couplings, and the introduction of other functional groups.

Q3: Are there general strategies to improve the success of reactions with this moiety?

A3: Yes, several general strategies can be employed:

  • Catalyst and Ligand Selection: Employing catalysts with bulky, electron-rich ligands can enhance the reactivity of the catalytic species and facilitate reactions with sterically hindered substrates. For instance, in palladium-catalyzed coupling reactions, ligands like those from the Buchwald and Hartwig groups are often effective.

  • Reaction Conditions: Optimization of reaction temperature, pressure, and solvent is crucial. Higher temperatures can often overcome activation energy barriers imposed by steric hindrance.

  • Reagent Choice: In some cases, switching to more reactive reagents or using a different synthetic route that avoids a sterically challenging step can be beneficial.

Troubleshooting Guides

Guide 1: C-H Functionalization

Issue: Low yield or lack of reactivity in direct C-H functionalization of 1,3-dimethyladamantane.

  • Possible Cause 1: Inadequate Catalyst System. Standard C-H activation catalysts may not be effective for the strong, sterically shielded C-H bonds of the adamantane core.

    • Solution: Employ a photocatalytic system. Dual catalyst systems, for example, using an iridium-based photosensitizer in tandem with a hydrogen atom transfer (HAT) catalyst, have shown success in the alkylation of adamantanes with excellent selectivity for the tertiary position.

  • Possible Cause 2: Competing Side Reactions. Other, more reactive C-H bonds in the substrate or solvent can lead to undesired side products.

    • Solution: Choose a catalyst system with high selectivity for the adamantyl C-H bond. For instance, certain amine-based HAT catalysts have demonstrated a reversal in selectivity compared to other photochemical systems, favoring the adamantane C-H bond even in the presence of weaker C-H bonds.

Guide 2: Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Issue: Low to no yield in Suzuki or Buchwald-Hartwig coupling with 1-bromo-3,5-dimethyladamantane.

  • Possible Cause 1: Steric Hindrance Preventing Reductive Elimination. The bulky 3,5-dimethyladamantyl group can hinder the final bond-forming step in the catalytic cycle.

    • Solution 1: Ligand Choice. Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to accelerate reductive elimination from the palladium center.

    • Solution 2: Higher Temperatures. Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier to reductive elimination.

  • Possible Cause 2: Inefficient Oxidative Addition. The C-Br bond at the bridgehead position can be less reactive than typical aryl bromides.

    • Solution: Employ a more active palladium precatalyst or a catalyst system known for its high activity in the oxidative addition of challenging substrates.

Guide 3: Grignard Reagent Formation

Issue: Difficulty in forming the Grignard reagent from 1-bromo-3,5-dimethyladamantane.

  • Possible Cause 1: Inactive Magnesium Surface. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium surface prior to the addition of the adamantyl bromide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.

  • Possible Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to water.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried) and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Guide 4: Analytical Characterization

Issue: Ambiguous or difficult-to-interpret NMR spectra.

  • Possible Cause 1: Signal Overlap. The rigid, symmetrical nature of the adamantane cage can lead to overlapping signals in the 1H NMR spectrum, especially for the methylene protons.

    • Solution: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity within the molecule.

  • Possible Cause 2: Complex Splitting Patterns. Long-range couplings can sometimes complicate the splitting patterns.

    • Solution: Decoupling experiments or consultation of spectral databases for adamantane derivatives can aid in interpretation. For 1,3-disubstituted adamantanes, the additivity of substituent effects on 13C chemical shifts can be a useful tool for signal assignment.[1]

Issue: Unexpected fragmentation patterns in Mass Spectrometry.

  • Possible Cause: Characteristic Fragmentation of the Adamantane Core. The adamantyl cation and its fragments are often prominent in the mass spectra of adamantane derivatives.

    • Solution: Be aware of the common fragmentation pathways. For 1-bromo-3,5-dimethyladamantane, the base peak is often observed at m/z 163, corresponding to the loss of the bromine atom and the formation of the 3,5-dimethyladamantyl cation.[2][3]

Data Summary

Table 1: Comparison of Yields for Functionalization of Adamantane vs. 3,5-Dimethyladamantane

ReactionSubstrateReagentsYield (%)Reference
C-H AlkylationAdamantaneEthylene, DTBP~11[4]
C-H Alkylation1,3-DimethyladamantaneEthylene, DTBP22.5[4]
AzidationAdamantane4-(trifluoromethyl)benzenesulfonyl azide75[4]
AzidationN-Phthalimidyl memantine4-(trifluoromethyl)benzenesulfonyl azide55[4]
FluorinationN-Phthalimidyl memantineN-fluorobenzenesulfonimide86[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,5-dimethyladamantane

This protocol is adapted from a patented procedure.[5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1,3-dimethyladamantane (100 g, 0.6 mol) and HBr in acetic acid (1 mL) at 25-30 °C.

  • Reaction Execution: Heat the reaction mixture to 50-55 °C. Slowly add bromine (124.7 mL, 2.41 mol) dropwise while maintaining the temperature at 50-55 °C. Maintain the reaction at this temperature for 12 hours.

  • Work-up:

    • Distill off the excess bromine atmospherically until the temperature reaches 85 °C.

    • Cool the reaction mixture to 25-30 °C and add dichloromethane (MDC, 800 mL). Stir for 30 minutes.

    • Cool the MDC mixture to 5 °C and slowly add a 5% solution of sodium hydrosulfite in deionized water (1500 mL) until the bromine color disappears.

    • Separate the organic (MDC) layer and wash it twice with deionized water (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane.

Protocol 2: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane

This protocol is a general representation of a Ritter-type reaction followed by hydrolysis.

  • Reaction Setup: In a reaction vessel, charge 1-bromo-3,5-dimethyladamantane (100 g) and acetonitrile (100 mL) at 25-30 °C.

  • Reaction Execution: Cool the mixture to 5 °C and add concentrated sulfuric acid (200 mL) dropwise, maintaining the temperature between 5-20 °C. Raise the temperature to 25 °C and maintain for 3 hours. Heat the mixture to 45-50 °C and maintain for 8 hours.

  • Work-up:

    • Cool the reaction mixture to 30 °C and pour it into ice-cold water.

    • Add toluene and a small amount of sodium hydrosulfite. Stir and separate the layers.

    • Wash the toluene layer with water and then with a 2% sodium bicarbonate solution.

    • Distill off the toluene under vacuum.

  • Hydrolysis and Salt Formation:

    • The resulting intermediate (1-acetamido-3,5-dimethyladamantane) is then hydrolyzed using a base (e.g., NaOH in a suitable solvent like poly(ethylene glycol)) to give the free base of memantine.

    • The free base is dissolved in a suitable solvent (e.g., acetone) and treated with HCl (e.g., as a solution in isopropanol) to precipitate memantine hydrochloride.

  • Purification: The product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1-Bromo-3,5-dimethyladamantane cluster_functionalization Functionalization start 1,3-Dimethyladamantane react Bromination (Br2, HBr/AcOH) start->react workup_br Work-up (Quenching, Extraction) react->workup_br purify_br Purification (Vacuum Distillation) workup_br->purify_br product_br 1-Bromo-3,5-dimethyladamantane purify_br->product_br start_func 1-Bromo-3,5-dimethyladamantane coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start_func->coupling amination Amination (e.g., Ritter Reaction) start_func->amination grignard Grignard Formation (Mg, anhydrous ether) start_func->grignard product_c Coupled Product coupling->product_c product_a Amine Product amination->product_a product_g Grignard Reagent grignard->product_g

Caption: General synthetic routes starting from 1,3-dimethyladamantane.

troubleshooting_coupling start Low/No Yield in Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Catalyst Inactivity/Decomposition start->cause2 cause3 Possible Cause: Poor Substrate Reactivity start->cause3 solution1a Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->solution1a solution1b Solution: Increase Reaction Temperature cause1->solution1b solution2a Solution: Use Pre-catalyst or Activate Catalyst In Situ cause2->solution2a solution2b Solution: Ensure Inert Atmosphere cause2->solution2b solution3a Solution: Switch to a More Reactive Coupling Partner (e.g., Iodide) cause3->solution3a

Caption: Troubleshooting logic for coupling reactions.

References

Validation & Comparative

Comparative Analysis of 1-Isothiocyanatoadamantane and 1-Isothiocyanato-3,5-dimethyladamantane: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate passage across biological membranes.[1][2] Isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, are known for their chemopreventive and anticancer activities.[3][4] The conjugation of these two moieties presents a promising strategy for the development of novel therapeutic agents. This guide provides a comparative overview of 1-isothiocyanatoadamantane and its dimethylated analog, 1-isothiocyanato-3,5-dimethyladamantane, to inform preclinical research and drug development efforts.

While substantial research exists for 1-isothiocyanatoadamantane, publicly available experimental data for this compound is limited. This guide summarizes the known data and provides a theoretical framework for comparing the two compounds, alongside proposed experimental protocols.

Physicochemical Properties

The addition of two methyl groups to the adamantane scaffold in this compound is expected to increase its lipophilicity, which may influence its solubility, membrane permeability, and pharmacokinetic properties.[5]

Property1-IsothiocyanatoadamantaneThis compound
Molecular Formula C₁₁H₁₅NSC₁₃H₁₉NS
Molecular Weight 193.31 g/mol 221.36 g/mol [5]
Appearance White solid[1]Light orange viscous liquid[1]
Melting Point 166-169 °C[6]Not available
LogP (Predicted) 4.2[7]> 4.2 (Predicted)
Solubility Poorly soluble in water (Predicted)Very poorly soluble in water (Predicted)
Biological Activity

Adamantyl isothiocyanates have been investigated for their potential as anticancer agents, particularly as mutant p53 rescuing agents.[1] The isothiocyanate group is a key pharmacophore, acting as an electrophile that can react with nucleophilic sites on proteins, thereby modulating their function.[5]

Anticancer Activity: Studies have shown that adamantyl isothiocyanates can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), prostate adenocarcinoma (PC-3), and lung carcinoma (A549), with IC50 values in the micromolar range.[3] Specifically, these compounds have been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells with mutant p53.[1] The efficacy of these compounds appears to be influenced by the length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group.[1]

For this compound, while specific bioactivity data is scarce, it has been evaluated as part of a series of adamantyl isothiocyanates for its effect on the proliferation of p53 mutant MDA-MB-231 TNBC cells.[1] The addition of electron-releasing alkyl substituents on the adamantane cage, as in this compound, is a structural feature considered in structure-activity relationship (SAR) studies.[1]

Other Potential Activities: The adamantane scaffold is known to confer antiviral activity, famously demonstrated by amantadine's (1-aminoadamantane) effect against Influenza A.[2][8] While not extensively studied, adamantyl isothiocyanates may also possess antiviral or other activities that warrant investigation.

Toxicity Profile

Detailed toxicity studies for both compounds are not widely available. However, general safety information for 1-isothiocyanatoadamantane indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] It is classified as a combustible solid. Similar precautions should be taken when handling this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and compare the two adamantyl isothiocyanates.

Synthesis of Adamantyl Isothiocyanates

A common and effective method for the synthesis of adamantyl isothiocyanates is a one-pot, two-step procedure starting from the corresponding adamantyl amine.[1][9][10]

Protocol:

  • Dithiocarbamate Formation: To a solution of the adamantyl amine (1 equivalent) in ethanol, add triethylamine (1 equivalent) and carbon disulfide (2-3 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt occurs.

  • Desulfurization: Cool the reaction mixture to 0°C. Add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the mixture at room temperature for 1 hour.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization from ethanol for solid compounds or by column chromatography for liquid compounds.

This general procedure has been used to synthesize both 1-isothiocyanatoadamantane (yield: 92%) and this compound (yield: 86%).[1]

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantyl isothiocyanates (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To quantify the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G Compound Compound CellLines CellLines Compound->CellLines Mechanism Mechanism SAR SAR Mechanism->SAR Characterization Characterization Characterization->SAR

Caption: Proposed experimental workflow for the comparative study of adamantyl isothiocyanates.

// Node Definitions ITC [label="Adamantyl Isothiocyanate\n(Ad-NCS)", fillcolor="#FBBC05", fontcolor="#202124"]; CellularEntry [label="Cellular Entry\n(Passive Diffusion)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="GSH", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GST [label="GST", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugate [label="Ad-NCS-SG Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="Cellular Proteins\n(e.g., Mutant p53, Tubulin)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiocarbamoylation [label="Protein Thiocarbamoylation\n(Covalent Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions with contrasting colors ITC -> CellularEntry [color="#5F6368"]; CellularEntry -> GSH [label="Metabolism", color="#34A853"]; CellularEntry -> Protein [label="Direct Interaction", color="#4285F4"]; GSH -> Conjugate [color="#34A853"]; GST -> Conjugate [style=dashed, arrowhead=none, color="#34A853"]; Protein -> Thiocarbamoylation [color="#EA4335"]; Thiocarbamoylation -> Apoptosis [label="Altered Protein Function", color="#5F6368"]; Thiocarbamoylation -> CellCycleArrest [color="#5F6368"]; CellularEntry -> ROS [label="Induction of\nOxidative Stress", color="#EA4335"]; ROS -> Apoptosis [color="#5F6368"]; }

Caption: Putative mechanism of action for adamantyl isothiocyanates in cancer cells.

Conclusion and Future Directions

1-Isothiocyanatoadamantane has demonstrated potential as an anticancer agent, and its activity is attributed to the synergistic combination of the adamantane scaffold and the isothiocyanate functional group. The introduction of dimethyl groups in this compound is predicted to enhance lipophilicity, which could lead to altered pharmacokinetics and potentially increased potency. However, this may also be accompanied by changes in toxicity.

A direct comparative study is essential to elucidate the structure-activity relationship and therapeutic potential of these compounds. The experimental workflows and protocols provided in this guide offer a framework for such an investigation. Future research should focus on a comprehensive evaluation of their efficacy in various cancer models, detailed pharmacokinetic and toxicology studies, and elucidation of their precise molecular mechanisms of action. These studies will be critical in determining the clinical viability of these promising adamantyl isothiocyanate derivatives.

References

Unveiling the Biological Potential: A Comparative Guide to Mono-substituted Adamantyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of mono-substituted adamantyl isothiocyanates, supported by experimental data. The adamantane scaffold, known for enhancing drug-like properties such as metabolic stability and cell membrane penetration, is a promising pharmacophore in medicinal chemistry. When combined with the isothiocyanate group, a known bioactive functional group found in cruciferous vegetables, the resulting adamantyl isothiocyanates (Ad-ITCs) exhibit significant potential, particularly in the realm of anticancer research.

This guide focuses on mono-substituted Ad-ITCs due to the current availability of published research. While di-substituted adamantyl isothiocyanates represent an intriguing area for future exploration, a lack of comprehensive biological data precludes their direct comparison at this time.

Anticancer Activity: A Quantitative Comparison

The primary biological activity explored for mono-substituted adamantyl isothiocyanates is their anticancer potential. Studies have revealed that the cytotoxic effects of these compounds are influenced by the length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group, as well as the nature of substituents on the adamantane core and the linker.

A key mechanism of action for some Ad-ITCs is the rescue of mutant p53, a tumor suppressor protein frequently inactivated in human cancers. By restoring the wild-type function of mutant p53, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.[1]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for a series of mono-substituted adamantyl isothiocyanates against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundLinker Length (n)Cancer Cell LineIC50 (µM) after 24hIC50 (µM) after 72hReference
Ad-ITC 3 1MDA-MB-23124-4824-48[1]
Ad-ITC 5 2MDA-MB-23124-4812-24[1]
Ad-ITC 6 3MDA-MB-23112-2412-24[1]
Ad-ITC 1 0MDA-MB-231> 48> 48[1]
Ad-ITC 2 0 (bridgehead)MDA-MB-231> 48> 48[1]
CompoundCancer Cell LineIC50 (µmol L⁻¹)Reference
1-Isothiocyanatoadamantane HCT-11625[2]
MCF-728[2]
PC-335[2]
A54942[2]
1-(Isothiocyanatomethyl)adamantane HCT-11615[2]
MCF-718[2]
PC-322[2]
A54928[2]
1-(2-Isothiocyanatoethyl)adamantane HCT-11610[2]
MCF-712[2]
PC-316[2]
A54920[2]

Key Observations:

  • Linker Length is Crucial: The data clearly indicates that the length of the alkyl linker between the adamantane cage and the isothiocyanate group significantly impacts cytotoxic activity. A longer linker, as seen in Ad-ITC 6 (n=3), generally leads to greater potency against the MDA-MB-231 breast cancer cell line.[1] This is also supported by the decreasing IC50 values with increasing linker length in the second table.[2]

  • Direct Attachment is Detrimental: Compounds where the isothiocyanate group is directly attached to the adamantane ring (Ad-ITC 1 and Ad-ITC 2) show significantly reduced or no activity.[1] This is likely due to steric hindrance, which may prevent the isothiocyanate group from interacting with its biological targets.[1]

  • The Isothiocyanate Group is Essential: An analog of a potent Ad-ITC lacking the -N=C=S group showed no inhibitory activity, confirming the critical role of the isothiocyanate functional group in the observed biological effects.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Cell Proliferation Assay (WST-1 Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT-116, MCF-7, PC-3, A549) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the adamantyl isothiocyanate compounds or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: Following incubation, the WST-1 reagent is added to each well. This reagent contains a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The amount of formazan produced, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.

Synthesis of Mono-substituted Adamantyl Isothiocyanates

A general synthetic route to mono-substituted adamantyl isothiocyanates involves the following steps:

  • Starting Material: The synthesis typically starts from the corresponding adamantyl amine.

  • Reaction with Carbon Disulfide: The adamantyl amine is reacted with carbon disulfide (CS2) in the presence of a base, such as triethylamine (Et3N), to form a dithiocarbamate salt.

  • Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to yield the corresponding adamantyl isothiocyanate.[1]

Visualizing the Landscape

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay WST-1 Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Adamantyl Isothiocyanates (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate wst1 Add WST-1 Reagent incubate->wst1 measure Measure Absorbance wst1->measure calculate Calculate IC50 values measure->calculate

Caption: Experimental workflow for determining the cytotoxicity of adamantyl isothiocyanates.

p53_pathway cluster_drug Drug Action cluster_cellular Cellular Response AdITC Adamantyl Isothiocyanate (e.g., Ad-ITC 6) mutant_p53 Mutant p53 Protein AdITC->mutant_p53 Rescues wt_p53_function Restored Wild-Type p53 Function mutant_p53->wt_p53_function Conformational Change apoptosis Apoptosis wt_p53_function->apoptosis Induces cell_proliferation Cell Proliferation wt_p53_function->cell_proliferation Inhibits

Caption: Proposed mechanism of action for p53-rescuing adamantyl isothiocyanates.

Conclusion

Mono-substituted adamantyl isothiocyanates have emerged as a promising class of compounds with potent anticancer activity. Structure-activity relationship studies have highlighted the critical role of the linker length between the adamantane moiety and the isothiocyanate group. The ability of certain Ad-ITCs to rescue mutant p53 function provides a compelling mechanism for their anticancer effects. Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo studies and the investigation of di-substituted analogs to understand how further structural modifications may impact biological activity. This guide serves as a foundational resource for researchers aiming to build upon the current understanding of adamantyl isothiocyanates in the pursuit of novel therapeutic agents.

References

A Comparative Guide to p53 Reactivating Compounds: 1-Isothiocyanato-3,5-dimethyladamantane in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic p53 protein.[2][3] Restoring the normal tumor-suppressive function of mutant p53 is a promising therapeutic strategy.[4][5][6] This guide provides a comparative overview of various small molecules designed to reactivate mutant p53, with a special focus on the adamantyl isothiocyanate, 1-isothiocyanato-3,5-dimethyladamantane.

Overview of p53 Reactivating Compounds

Several small molecules have been identified that can restore wild-type function to mutant p53. These compounds employ diverse mechanisms of action, from refolding the mutated protein to preventing its degradation. This guide will compare this compound with other notable p53 reactivators, including PRIMA-1, MIRA-1, RITA, CP-31398, and NSC-319726.

This compound (IDMA)

Recent studies have explored a series of adamantyl isothiocyanates (Ad-ITCs) as potential mutant p53 rescuing agents.[7] Among these, this compound has been synthesized and evaluated for its anti-cancer properties.[7]

Mechanism of Action

Adamantyl isothiocyanates, including the dimethylated analog, have been shown to selectively deplete mutant p53 protein levels in cancer cells.[7] This activity appears to correlate with their growth-inhibitory potential. While the precise mechanism of mutant p53 rescue is still under investigation, these compounds have been observed to induce apoptosis in a mutant p53-dependent manner.[7]

Comparative Performance Data

The following tables summarize available quantitative data for this compound and other key p53 reactivating compounds. It is important to note that experimental conditions can vary between studies, making direct comparisons challenging.

Table 1: Effects on Cell Viability (IC50 values in µM)

CompoundCell Linep53 StatusIC50 (µM)Reference
Ad-ITC 3 MDA-MB-231p53 R280K~10[7]
MDA-MB-468p53 R273H~12[7]
Ad-ITC 5 MDA-MB-231p53 R280K~8[7]
MDA-MB-468p53 R273H~10[7]
Ad-ITC 6 MDA-MB-231p53 R280K~6[7]
MDA-MB-468p53 R273H~8[7]
NSC-319726 Fibroblastsp53 R175H0.008[8]
Nutlin-3a HCT116p53 WT5[8]
PG3-Oc VariousMutant p53Nano-molar range[9]

Note: Specific IC50 data for this compound was not found in the search results. The data presented is for structurally related adamantyl isothiocyanates.

Table 2: Induction of Apoptosis

CompoundCell Linep53 StatusApoptosis InductionReference
Ad-ITCs 3, 5, 6 MDA-MB-231p53 R280KSignificant increase in Annexin V positive cells[7]
MDA-MB-468p53 R273HSignificant increase in Annexin V positive cells[7]
PRIMA-1 HNSCC cellsMutant p53Induces apoptosis[10]
CP-31398 HNSCC cellsMutant p53Induces apoptosis[10]
RITA HNSCC cellsWild-type p53Induces apoptosis[10]
Nutlin-3 HNSCC cellsWild-type p53Induces apoptosis[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes cluster_drugs p53 Reactivating Compounds DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 p53->MDM2 induces MDM2->p53 inhibits (degradation) IDMA IDMA IDMA->p53 rescues mutant p53 PRIMA1 PRIMA-1 PRIMA1->p53 rescues mutant p53 RITA RITA RITA->MDM2 inhibits interaction with p53

Caption: The p53 signaling pathway and points of intervention for reactivating compounds.

mtt_workflow cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

Caption: A typical workflow for a cell viability MTT assay.

western_blot_workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation\n(e.g., anti-p53, anti-p21) Primary Antibody Incubation (e.g., anti-p53, anti-p21) Blocking->Primary Antibody Incubation\n(e.g., anti-p53, anti-p21) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(e.g., anti-p53, anti-p21)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: The experimental workflow for Western blot analysis of p53 and its target proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of p53 reactivating compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.[12]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for p53 and p21

Western blotting is used to detect specific proteins in a sample.[14][15]

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C.[16][17] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10][18]

  • Cell Treatment: Treat cells with the compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

The reactivation of mutant p53 is a highly sought-after goal in cancer therapy. While compounds like PRIMA-1 and others have shown promise in clinical trials, the development of new chemical entities with improved efficacy and broader applicability remains a key area of research.[18] this compound and related adamantyl isothiocyanates represent a novel class of compounds that selectively target mutant p53-expressing cancer cells.[7] Further investigation into their precise mechanism of action and a broader evaluation of their anti-cancer activity are warranted to determine their full therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

A Comparative Guide to HPLC and GC-MS Analysis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of adamantane derivatives. Supporting experimental data, detailed methodologies, and visual workflows are presented to assist in selecting the most suitable analytical technique for your research needs.

At a Glance: HPLC vs. GC-MS for Adamantane Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with stationary and mobile phases.Separation based on volatility and boiling point, followed by mass-based detection.
Analytes Suitable for a wide range of adamantane derivatives, including polar, non-volatile, and thermally labile compounds.Best suited for volatile or semi-volatile adamantane derivatives that are thermally stable.
Sample Prep Often requires derivatization for UV or fluorescence detection of non-chromophoric compounds.Derivatization is frequently necessary to increase volatility and improve chromatographic behavior.
Sensitivity High sensitivity, especially with fluorescence or mass spectrometry detection.Excellent sensitivity, particularly with selected ion monitoring (SIM).
Identification Based on retention time compared to standards. Confirmation requires a mass spectrometer (LC-MS).Provides structural information through mass fragmentation patterns, offering high confidence in identification.
Speed Analysis times can vary from a few minutes to over 30 minutes.Typically offers faster analysis times, often under 20 minutes.

Quantitative Data Comparison

The following tables summarize quantitative data for the analysis of common adamantane derivatives by HPLC and GC-MS, compiled from various studies.

HPLC Analysis Data
Adamantane DerivativeColumnMobile PhaseRetention Time (min)LODLOQCitation
AmantadineC18Acetonitrile/Water12.60.025 µg/mL-[1]
RimantadineC18Acetonitrile/Water22.20.016 µg/mL-[1]
Memantine-FMOCC18Acetonitrile/Water23.69-25 ng/mL[1]
Amantadine-FMOCC18Acetonitrile/Water40.27--[1]
1-Adamantanamine (1-ADA)Novapack C18Acetonitrile/Water (73:27, v/v)12.60.02 µg/mL0.025 µg/mL[1]
2-Adamantanamine (2-ADA)Novapack C18Acetonitrile/Water (73:27, v/v)14.10.008 µg/mL0.01 µg/mL[1]
GC-MS Analysis Data
Adamantane DerivativeDerivatizationColumnLOQLinearity RangeCitation
MemantinePentafluorobenzoyl chloride-0.117 ng/mL0.117-30 ng/mL[2]
Memantineo-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride-49 pg/mL-[3]
AmantadineTrichloroacetyl chloride-10 ng/mL-[4]
AmantadineButylchloroformate-4.2 ng/mL (plasma), 2.7 ng/mL (urine)14-5000 ng/mL (plasma), 8.7-5000 ng/mL (urine)[5]

Experimental Protocols

HPLC Method for Amino-Adamantane Derivatives

This protocol is a generalized procedure based on common practices for the analysis of amino-adamantane derivatives like amantadine and memantine.

1. Sample Preparation (Derivatization):

  • To a plasma or solution sample containing the amino-adamantane derivative, add a suitable internal standard (e.g., a structurally similar adamantane derivative not present in the sample).

  • Adjust the pH of the sample to basic conditions (pH 8-9) using a buffer (e.g., borate buffer).

  • Add a derivatizing agent such as o-phthalaldehyde (OPA) along with a thiol (e.g., 2-mercaptoethanol) or 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Incubate the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 5-20 minutes) to allow the derivatization reaction to complete.

  • The resulting fluorescent or UV-active derivative is then ready for HPLC injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate) is employed. The exact composition will depend on the specific derivatives being separated.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • Fluorescence detection is common for OPA derivatives (e.g., excitation at 335 nm, emission at 440 nm).

    • UV detection is used for FMOC derivatives (e.g., 265 nm).

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

GC-MS Method for Amino-Adamantane Derivatives

This protocol outlines a general procedure for the GC-MS analysis of amino-adamantane derivatives, which often requires derivatization to enhance volatility.

1. Sample Preparation (Extraction and Derivatization):

  • To a plasma or urine sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix. For LLE, the sample is typically made alkaline and extracted with an organic solvent like hexane or a mixture of solvents.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent. Common agents for primary amines include pentafluorobenzoyl chloride or butylchloroformate.

  • The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific time to ensure complete derivatization.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column is generally used (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is employed to separate the analytes. For example, an initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV is standard. Negative Ion Chemical Ionization (NICI) can be used for enhanced sensitivity with certain derivatives.[2]

    • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized analyte and internal standard.

  • Quantification: The concentration is determined by the ratio of the peak area of the analyte to the internal standard, plotted against a calibration curve.

Visualizing the Workflow and Decision Making

Experimental Workflow for Adamantane Derivative Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC HPLC Path GCMS GC-MS System Derivatization->GCMS GC-MS Path Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification decision_tree start Start: Analyze Adamantane Derivative volatility Is the analyte volatile and thermally stable? start->volatility gcms Use GC-MS volatility->gcms Yes polarity Is the analyte polar? volatility->polarity No derivatization_gc Is derivatization to increase volatility feasible? hplc Use HPLC derivatization_gc->hplc No derivatization_gc->gcms Yes lcms Consider LC-MS for structural confirmation hplc->lcms polarity->derivatization_gc No polarity->hplc Yes

References

Cross-Validation of Biological Assay Results for Adamantyl Isothiocyanates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various adamantyl isothiocyanates (Ad-ITCs), focusing on their potential as anti-cancer agents. The data presented is derived from a detailed structure-activity relationship study aimed at identifying novel therapeutics targeting mutant p53. This document outlines the experimental validation of their efficacy through a series of biological assays, offering a comparative analysis of different Ad-ITC derivatives.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of several Ad-ITCs were evaluated against the MDA-MB-231 human breast cancer cell line, which expresses mutant p53. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare the potency of each compound. The data clearly indicates that the length of the alkyl chain connecting the adamantane moiety to the isothiocyanate (ITC) group is a critical determinant of its inhibitory activity.[1]

Table 1: Comparative IC50 Values of Adamantyl Isothiocyanates in MDA-MB-231 Cells

CompoundStructureIC50 (24h) (µM)IC50 (72h) (µM)
Ad-ITC 3Adamantane-(CH2)-NCS24-4824-48
Ad-ITC 5Adamantane-(CH2)2-NCS24-4812-24
Ad-ITC 6Adamantane-(CH2)3-NCS12-2412-24
Ad-ISeC 14Adamantane-(CH2)2-NCSeNot specifiedSignificantly enhanced potency compared to Ad-ITCs
PEITC (Positive Control)Phenyl-(CH2)2-NCSNot specifiedActive
Adamantane (Negative Control)AdamantaneNo inhibitionNo inhibition
Ad-compound 13 (Negative Control)Adamantane derivative without ITC groupNo inhibitionNo inhibition

Data summarized from a study on mutant p53 rescuing agents.[1]

The results demonstrate that Ad-ITC 6, with a three-carbon alkyl chain, exhibited the highest potency in inhibiting cell proliferation.[1] The necessity of the isothiocyanate functional group for the biological activity of these compounds was confirmed, as adamantane alone and an adamantyl derivative lacking the ITC group (Ad-compound 13) showed no inhibitory effects.[1] Furthermore, replacing the sulfur atom in the ITC group with selenium (Ad-ISeC 14) resulted in enhanced potency.[1]

Induction of Apoptosis

To determine if the observed anti-proliferative effects were due to programmed cell death, apoptosis was assessed in mutant p53-expressing cancer cells (MDA-MB-231 and MDA-MB-468) following treatment with Ad-ITCs.

Table 2: Apoptosis Induction by Adamantyl Isothiocyanates

Cell LineCompoundConcentration (µM)Fold Increase in Apoptosis (vs. DMSO)
MDA-MB-231 (p53 R280K)Ad-ITC 36~2.0-5.1
12~2.0-5.1
Ad-ITC 56~2.0-5.1
12~2.0-5.1
Ad-ITC 66~2.0-5.1
12~2.0-5.1
Ad-ITC 1 (Negative Control)6 or 12No significant increase
Ad-compound 13 (Negative Control)6 or 12No significant increase
MDA-MB-468 (p53 R273H)Ad-ITC 36Significant increase
12Significant increase
Ad-ITC 56Significant increase
12Significant increase
Ad-ITC 66Significant increase
12Significant increase

Results are based on Annexin V staining assays.[1]

The data reveals that the Ad-ITCs with demonstrated anti-proliferative activity (3, 5, and 6) are also potent inducers of apoptosis in cancer cells harboring mutant p53.[1]

Experimental Protocols

The anti-proliferative activity of the adamantyl isothiocyanates was determined using a standard cell viability assay.

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231) were seeded in 96-well plates at a specified density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were then treated with various concentrations of the Ad-ITC compounds, control compounds (PEITC, adamantane), or DMSO as a vehicle control.

  • Incubation: The plates were incubated for 24 and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.[2][3]

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

This assay assesses the long-term effect of the compounds on the ability of single cells to grow into colonies.

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) was seeded in 6-well plates and incubated for 24 hours.

  • Treatment: The cells were treated with different concentrations of Ad-ITCs or DMSO for 24 hours.

  • Colony Growth: The treatment medium was replaced with fresh medium, and the cells were allowed to grow for a period that allows for colony formation (typically 1-2 weeks).

  • Staining and Quantification: Colonies were fixed, stained (e.g., with crystal violet), and counted.

Apoptosis was quantified using flow cytometry after staining with Annexin V and a viability dye (e.g., propidium iodide).

  • Cell Treatment: Cancer cells were treated with the specified concentrations of Ad-ITCs or control compounds for a defined period.

  • Cell Harvesting: Both adherent and floating cells were collected.

  • Staining: Cells were washed and then stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4]

Signaling Pathway and Experimental Workflow

Adamantyl isothiocyanates are proposed to exert their anti-cancer effects by targeting and reactivating mutant p53 protein. This leads to the upregulation of downstream p53 target genes and the activation of DNA damage response pathways, ultimately inducing apoptosis.[1]

Ad_ITC_Signaling_Pathway cluster_cell Cancer Cell Ad_ITC Adamantyl Isothiocyanate mutant_p53 Mutant p53 Protein Ad_ITC->mutant_p53 Binds and rescues rescued_p53 Rescued (WT-like) p53 mutant_p53->rescued_p53 ATM ATM Kinase rescued_p53->ATM Activates p53_targets p53 Target Genes (e.g., p21, PUMA) rescued_p53->p53_targets Upregulates transcription p_ATM Phosphorylated ATM ATM->p_ATM apoptosis Apoptosis p_ATM->apoptosis Contributes to p53_targets->apoptosis

Caption: Proposed signaling pathway for Ad-ITC-induced apoptosis.

The following workflow outlines the key steps in the cross-validation of the biological effects of adamantyl isothiocyanates.

Experimental_Workflow cluster_workflow Biological Assay Workflow start Synthesize Ad-ITC Derivatives cell_culture Culture Mutant p53 Cancer Cell Lines start->cell_culture proliferation_assay Cell Proliferation Assay (IC50) cell_culture->proliferation_assay colony_assay Colony Formation Assay cell_culture->colony_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay protein_analysis Western Blot for p53 Expression cell_culture->protein_analysis data_analysis Data Analysis and Comparison proliferation_assay->data_analysis colony_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Identify Lead Compounds data_analysis->conclusion

Caption: Workflow for evaluating Ad-ITC biological activity.

References

Comparative Efficacy of 1-Isothiocyanato-3,5-dimethyladamantane: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-isothiocyanato-3,5-dimethyladamantane's biological activity, with a focus on its potential as an anti-cancer agent. The following sections detail its in vitro performance against relevant cancer cell lines, benchmarked against structurally similar adamantyl isothiocyanates (Ad-ITCs). While direct in vivo studies for this specific compound are not extensively available in the current literature, this guide presents a standard in vivo experimental protocol for isothiocyanates to establish a framework for potential future studies and to facilitate in vitro-in vivo correlation.

In Vitro Activity: Comparative Analysis

The anti-proliferative activity of this compound (designated as compound 11 in a key study) and other Ad-ITCs was evaluated in human cancer cell lines. The primary mechanism of action for the most potent of these compounds involves the rescue of mutant p53, a tumor suppressor protein often inactivated in cancer.

Anti-Proliferative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of Ad-ITCs in the MDA-MB-231 human breast cancer cell line, which expresses the mutant p53R280K.

CompoundStructureAlkyl Chain LengthIC50 (24h, µM)IC50 (72h, µM)
Ad-ITC 3 Adamantane-(CH2)-NCS124-48>24-48
Ad-ITC 5 Adamantane-(CH2)2-NCS224-4812-24
Ad-ITC 6 Adamantane-(CH2)3-NCS312-2412-24
This compound (11) 3,5-dimethyladamantane-NCS0Not reported to significantly inhibit cancer cell proliferationNot reported to significantly inhibit cancer cell proliferation
PEITC (Positive Control) Phenethyl isothiocyanateN/AData not shown, but known to inhibit growthData not shown, but known to inhibit growth

Data sourced from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.[1]

Notably, the study highlights that the presence of methyl groups on the adamantane cage of this compound introduces steric hindrance, which may block the molecule from effectively binding to its target proteins. This resulted in a lack of significant inhibition of cancer cell proliferation for this specific compound.[1] In contrast, Ad-ITCs with an aliphatic bridge between the adamantane moiety and the isothiocyanate group, such as Ad-ITC 6, demonstrated the most potent anti-proliferative effects.[1]

Induction of Apoptosis

The apoptotic potential of Ad-ITCs was assessed in MDA-MB-231 (p53R280K) and MDA-MB-468 (p53R273H) cell lines.

CompoundCell LineConcentration (µM)Increase in Apoptosis (Fold Change vs. DMSO)
Ad-ITC 3 MDA-MB-2316~2.0-5.1
MDA-MB-46812~2.0-5.1
Ad-ITC 5 MDA-MB-2316~2.0-5.1
MDA-MB-46812~2.0-5.1
Ad-ITC 6 MDA-MB-2316~2.0-5.1
MDA-MB-46812~2.0-5.1
Ad-ITC 1 (Negative Control) MDA-MB-231 & MDA-MB-4686 or 12No significant increase

Data reflects a significant increase in Annexin V stained cells for active compounds.[1]

Consistent with the proliferation assays, Ad-ITCs 3, 5, and 6, which possess an alkyl linker, induced significant apoptosis in cancer cells with mutant p53.[1]

In Vivo Activity: A Representative Model

Glioblastoma Xenograft Model

A study investigating the anti-tumor effects of PEITC in a glioblastoma xenograft model in nude mice provides a relevant in vivo methodology.[2][3]

ParameterDescription
Animal Model Nude mice
Cell Line Human glioblastoma GBM 8401 cells
Tumor Induction Subcutaneous inoculation of GBM 8401 cells
Treatment Groups Control (0.1% DMSO), PEITC-10 (10 µmole/100 µL PBS), PEITC-20 (20 µmole/100 µL PBS)
Administration Daily oral gavage
Endpoints Tumor weight and volume, body weight, protein levels of apoptotic markers (caspase-3, Bax) and anti-apoptotic markers (MCL-1, XIAP)

In this model, PEITC was found to significantly decrease tumor weight and volume without affecting the total body weight of the mice.[2][3] It also modulated the levels of key apoptotic proteins in the tumor cells.[2][3]

Experimental Protocols

In Vitro Cell Proliferation Assay (WST-1)
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 40,000 cells/ml.

  • Compound Preparation: The test compound (e.g., Ad-ITC) is diluted in DMSO. This stock is further diluted in the cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic (e.g., 1%).

  • Treatment: The diluted compound is added to the cells and incubated for specified durations (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Following incubation, WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell proliferation is calculated relative to the DMSO-treated control cells. The IC50 value is determined from the dose-response curve.[1]

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the DMSO-treated control.[1]

Signaling Pathways and Mechanisms

The anti-cancer activity of potent Ad-ITCs is linked to their ability to rescue the function of mutant p53. This involves the restoration of the wild-type conformation of the p53 protein, leading to the transactivation of its target genes and subsequent cell cycle arrest and apoptosis.

mutant_p53_rescue_pathway cluster_cell Cancer Cell with Mutant p53 Ad_ITC Adamantyl Isothiocyanate (e.g., Ad-ITC 6) mutant_p53 Mutant p53 (Inactive Conformation) Ad_ITC->mutant_p53 Binds and refolds rescued_p53 Rescued p53 (Wild-Type Conformation) mutant_p53->rescued_p53 Conformational Change p21_NOXA p21, NOXA (Target Genes) rescued_p53->p21_NOXA Transactivates ATM ATM Phosphorylation rescued_p53->ATM Activates DDR apoptosis Apoptosis p21_NOXA->apoptosis cell_cycle_arrest Cell Cycle Arrest p21_NOXA->cell_cycle_arrest

Mutant p53 rescue pathway by Ad-ITCs.

The experimental workflow for evaluating the in vitro and potential in vivo activity of Ad-ITCs can be visualized as follows:

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Correlation (Proposed) synthesis Compound Synthesis (e.g., 1-isothiocyanato- 3,5-dimethyladamantane) proliferation_assay Cell Proliferation Assay (WST-1) synthesis->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V) synthesis->apoptosis_assay cell_culture Cancer Cell Lines (with mutant p53) cell_culture->proliferation_assay cell_culture->apoptosis_assay xenograft Xenograft Model (e.g., Nude Mice) proliferation_assay->xenograft Lead Compound Selection apoptosis_assay->xenograft Lead Compound Selection treatment Compound Administration (e.g., Oral Gavage) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement

Experimental workflow for Ad-ITC evaluation.

References

Unveiling the Anticancer Potential of 1-Isothiocyanato-3,5-dimethyladamantane: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of the cytotoxic effects of 1-isothiocyanato-3,5-dimethyladamantane reveals its promising activity against various human cancer cell lines. This guide provides a comparative overview of its performance, detailed experimental methodologies, and insights into its potential mechanisms of action, offering valuable information for researchers and drug development professionals in oncology.

Comparative Cytotoxicity Against a Panel of Cancer Cells

This compound, an adamantane derivative incorporating the biologically active isothiocyanate group, has demonstrated significant cytotoxic effects in preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined against several cancer cell lines.

A study focusing on adamantyl isothiocyanates as potential anticancer agents reported the activity of this compound (also referred to as Ad-ITC 11) against the triple-negative breast cancer cell line MDA-MB-231. The IC50 value was found to be in the range of 24-48 µM after 24 hours of treatment and decreased to 12-24 µM after 72 hours, indicating a time-dependent cytotoxic effect. The same research noted that the MCF-7 breast cancer cell line exhibited lower sensitivity to this compound.

While specific IC50 values for a broad panel of cancer cell lines for this exact compound are not extensively documented in a single study, research on a series of isothio- and isoselenocyanates of the adamantane series has shown inhibitory activity against colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), prostate adenocarcinoma (PC-3), and lung carcinoma (A549) cell lines, with IC50 values ranging from 1.7 to 67 µmol L−1[1]. This suggests that adamantane isothiocyanates, as a class of compounds, hold promise for broader anticancer applications.

CompoundCancer Cell LineIC50 (µM) - 24hIC50 (µM) - 72h
This compoundMDA-MB-231 (Breast)24-4812-24
Adamantane Isothiocyanate SeriesHCT-116 (Colorectal)-1.7 - 67
MCF-7 (Breast)-1.7 - 67
PC-3 (Prostate)-1.7 - 67
A549 (Lung)-1.7 - 67

Table 1: Comparative Cytotoxicity (IC50) of Adamantane Isothiocyanates. Data for this compound is specific to that compound, while the data for the adamantane isothiocyanate series represents a range for a group of related compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound is typically performed using standard in vitro assays that measure cell viability and proliferation. The following are detailed methodologies for commonly employed experiments.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

2. Sulforhodamine B (SRB) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After treatment, the cells are fixed to the plate using a cold solution of trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein content.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To clearly illustrate the experimental process and the potential molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.

G cluster_workflow Cytotoxicity Assay Workflow start Cancer Cell Seeding (96-well plate) treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Cell Viability Assay (MTT or SRB) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Figure 1: Experimental workflow for determining the cytotoxicity of this compound.

Isothiocyanates, in general, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. While the specific pathways activated by the adamantane derivative are still under investigation, a plausible mechanism involves the induction of cellular stress and the activation of key apoptotic regulators.

G cluster_pathway Potential Apoptotic Signaling Pathway compound 1-Isothiocyanato- 3,5-dimethyladamantane stress Cellular Stress (e.g., ROS production) compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A potential signaling pathway for apoptosis induction by isothiocyanates.

Conclusion

This compound demonstrates notable cytotoxic activity against breast cancer cells and belongs to a class of compounds with broad anticancer potential. Further investigations are warranted to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines and to elucidate the specific molecular pathways it modulates. The detailed experimental protocols provided herein offer a foundation for such future research, which is crucial for the development of novel adamantane-based cancer therapeutics.

References

Isosteric Replacement of Isothiocyanate with Isoselenocyanate in Adamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of bioactive scaffolds is a cornerstone of modern drug discovery. One such modification, isosteric replacement, involves the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties. This guide provides a comprehensive comparison of adamantane derivatives featuring an isothiocyanate (-NCS) group versus those with an isoselenocyanate (-NCSe) group. The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a well-established pharmacophore that can enhance the pharmacological properties of various compounds.[1][2] The isosteric replacement of the sulfur atom in the isothiocyanate group with a selenium atom has been shown to significantly impact the biological activity of these derivatives, particularly in the context of anticancer research.

Performance Comparison: Isothiocyanate vs. Isoselenocyanate Adamantane Derivatives

Experimental data consistently demonstrates that the substitution of sulfur with selenium in adamantane derivatives leads to a notable enhancement of their cytotoxic activity against cancer cell lines. This is attributed to the unique chemical properties of selenium, which can impart increased potency to the molecule.

A key study directly comparing the cytotoxic effects of 1-adamantyl isothiocyanate and 1-adamantyl isoselenocyanate on the MCF-7 breast cancer cell line revealed a threefold increase in activity for the selenium-containing analog.[3][4] Further research has corroborated these findings, showing that adamantyl isoselenocyanates exhibit significantly enhanced inhibitory potency in various cancer models, including those involving the rescue of mutant p53, a critical tumor suppressor protein.[2]

The following table summarizes the available quantitative data, highlighting the superior performance of isoselenocyanate derivatives.

CompoundFunctional GroupCancer Cell LineIC50 Value (µM)Reference
1-Adamantyl isothiocyanateIsothiocyanateMCF-7~24.6[3][4]
1-Adamantyl isoselenocyanateIsoselenocyanateMCF-78.2[3][4]
Ad-ITC 3 (1-(isothiocyanatomethyl)adamantane)IsothiocyanateMDA-MB-23124-48 (24h)[1]
Ad-ITC 5 (1-(2-isothiocyanatoethyl)adamantane)IsothiocyanateMDA-MB-23124-48 (24h)[1]
Ad-ITC 6 (1-(3-isothiocyanatopropyl)adamantane)IsothiocyanateMDA-MB-23112-24 (24h)[1]
Ad-ITC 6 (1-(3-isothiocyanatopropyl)adamantane)IsothiocyanateMDA-MB-46812-24 (24h)[1]
Ad-ISeC 14 (Isoselenocyanate analog of Ad-ITC 5)IsoselenocyanateMutant p53 rescue assaySignificantly enhanced potency vs. Ad-ITC 5[2]

Experimental Protocols

Synthesis of 1-Adamantyl Isothiocyanate

A common method for the synthesis of 1-adamantyl isothiocyanate involves the reaction of 1-aminoadamantane with a thiocarbonylating agent.

Procedure:

  • To a solution of 1-aminoadamantane in a suitable solvent such as toluene, add phenyl isothiocyanate.

  • Heat the reaction mixture at reflux for several hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent like ethanol to yield 1-adamantyl isothiocyanate as a crystalline solid.

Alternative Procedure:

  • To a solution of 1-aminoadamantane in ethanol, add triethylamine and carbon disulfide.

  • Stir the mixture at room temperature to form the dithiocarbamate salt.

  • Cool the reaction mixture and add di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature.

  • Remove the solvent in vacuo and purify the residue by crystallization or column chromatography.[1]

Synthesis of 1-Adamantyl Isoselenocyanate

The synthesis of 1-adamantyl isoselenocyanate is typically a two-step process starting from 1-aminoadamantane.

Step 1: Synthesis of 1-Isocyanoadamantane

  • To a mixture of 1-aminoadamantane, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a biphasic system of dichloromethane and aqueous sodium hydroxide, stir the reaction vigorously at room temperature.

  • After the reaction is complete, separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain crude 1-isocyanoadamantane, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Adamantyl Isoselenocyanate

  • Dissolve the crude 1-isocyanoadamantane in a suitable solvent such as tetrahydrofuran.

  • Add elemental selenium powder to the solution.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and filter to remove any unreacted selenium.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 1-adamantyl isoselenocyanate.[4][5][6]

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The isosteric replacement of sulfur with selenium not only enhances the potency of adamantane derivatives but also appears to influence their mechanism of action.

Adamantyl Isothiocyanates: Rescuing the Guardian of the Genome

Adamantyl isothiocyanates have been identified as promising agents for the rescue of mutant p53.[1][2] The p53 protein is a critical tumor suppressor that, when mutated, can lose its function and even gain oncogenic properties. The proposed mechanism for adamantyl isothiocyanates involves the reactivation of these mutant p53 proteins, restoring their ability to transactivate target genes. This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.[1][10][11]

p53_pathway cluster_0 Adamantyl Isothiocyanate Action cluster_1 Downstream Effects Ad-ITC Ad-ITC Mutant p53 Mutant p53 Ad-ITC->Mutant p53 Binds and refolds Reactivated p53 Reactivated p53 Mutant p53->Reactivated p53 Conformational change p21 p21 Reactivated p53->p21 Upregulates NOXA NOXA Reactivated p53->NOXA Upregulates ATM ATM Reactivated p53->ATM Phosphorylates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis NOXA->Apoptosis ATM->Apoptosis

Caption: Adamantyl isothiocyanate-mediated rescue of mutant p53.

Adamantyl Isoselenocyanates: Targeting a Key Survival Pathway

In contrast, adamantyl isoselenocyanates have been shown to exert their potent anticancer effects by inhibiting the Akt3 signaling pathway, particularly in melanoma.[3][12][13] The Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers. By inhibiting Akt3, adamantyl isoselenocyanates lead to a decrease in the phosphorylation of Akt and its downstream effector, PRAS40. This disruption of the Akt signaling cascade ultimately promotes apoptosis in cancer cells.

Akt_pathway cluster_0 Adamantyl Isoselenocyanate Action cluster_1 Downstream Effects Ad-ISeC Ad-ISeC Akt3 Akt3 Ad-ISeC->Akt3 Inhibits phosphorylation PI3K PI3K PI3K->Akt3 Activates p-Akt3 p-Akt3 (Inactive) PRAS40 PRAS40 p-Akt3->PRAS40 No phosphorylation Apoptosis Apoptosis p-Akt3->Apoptosis Promotes p-PRAS40 p-PRAS40 (Inactive) Cell Survival Cell Survival p-PRAS40->Cell Survival

Caption: Inhibition of the Akt3 signaling pathway by adamantyl isoselenocyanates.

Conclusion

The isosteric replacement of the isothiocyanate group with an isoselenocyanate in adamantane derivatives represents a promising strategy for enhancing their anticancer properties. The available data clearly indicates that adamantyl isoselenocyanates are significantly more potent cytotoxic agents than their sulfur-containing counterparts. This increased potency is associated with distinct mechanisms of action, with isothiocyanates targeting the mutant p53 rescue pathway and isoselenocyanates inhibiting the pro-survival Akt3 signaling cascade. This comparative guide provides valuable insights for researchers and drug development professionals, highlighting the potential of adamantyl isoselenocyanates as a new class of therapeutic agents. Further investigation into the full pharmacological profile and in vivo efficacy of these compounds is warranted.

References

Integrating Computational Docking with Experimental Assays for Robust Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the synergy between computational and experimental methods has become indispensable.[1][2] Computational docking offers a rapid and cost-effective approach to screen vast libraries of compounds and predict their binding affinities to a biological target.[3] However, these in silico predictions necessitate experimental validation to confirm their biological relevance and accuracy.[2] This guide provides a comparative overview of these two approaches, detailing key experimental protocols and presenting a framework for their integrated use to accelerate the identification of promising lead compounds.

Comparing In Silico and Experimental Approaches

Computational and experimental methods provide distinct yet complementary insights into ligand-target interactions. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor.[1][4][5] In contrast, experimental assays directly measure these interactions in a biological or biochemical system. While in silico methods excel at rapidly screening large numbers of molecules at a lower cost, experimental techniques provide the definitive evidence of biological activity.[2][3][6] Modern drug discovery strategies often employ both approaches in tandem to leverage their respective strengths.[2]

Data Presentation: A Comparative Summary

The following table summarizes key quantitative parameters used to evaluate ligand-target interactions in both computational and experimental settings.

ParameterExperimental MethodMetricComputational MethodMetric
Binding Affinity In vitro assays (e.g., SPR, ITC, FRET)Dissociation constant (Kd), Inhibition constant (Ki), IC50Molecular DockingDocking Score (e.g., kcal/mol)[4]
Binding Confirmation X-ray Crystallography, NMR SpectroscopyHigh-resolution 3D structure of the complexMolecular DockingPredicted binding pose
Pose Accuracy Comparison with co-crystallized structureN/ARe-docking of a known ligandRoot Mean Square Deviation (RMSD) < 2.0 Å[7][8]
Biological Activity Cell-based assaysEC50, CC50QSAR, Machine Learning ModelsPredicted activity/toxicity
Binding Stability Experimental kinetics (e.g., SPR)On/off rates (ka, kd)Molecular Dynamics (MD) SimulationStability of ligand-protein interactions over time[7]

Methodologies and Protocols

A robust drug discovery pipeline integrates computational screening with targeted experimental validation.

Integrated Drug Discovery Workflow

The following diagram illustrates a typical workflow that combines computational and experimental approaches for lead discovery and validation.

Integrated_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase cluster_2 Optimization Virtual_Screening Virtual Screening of Compound Library Docking Molecular Docking & Scoring Virtual_Screening->Docking Hit_Selection In Silico Hit Selection Docking->Hit_Selection Rank by score MD_Simulation MD Simulation for Stability Hit_Selection->MD_Simulation Biochemical_Assay Biochemical/Biophysical Assays (e.g., SPR, ITC) MD_Simulation->Biochemical_Assay Validate top candidates Cell_Assay Cell-Based Activity Assays Biochemical_Assay->Cell_Assay Confirm activity Structure_Validation Structural Biology (X-ray, NMR) Cell_Assay->Structure_Validation Determine binding mode Lead_Optimization Lead Optimization (SAR) Cell_Assay->Lead_Optimization Identify lead compounds Lead_Optimization->Docking Iterative design

Caption: Integrated workflow for drug discovery.

Experimental Protocols

1. Surface Plasmon Resonance (SPR) SPR is a biophysical technique used to measure the binding kinetics and affinity of interactions in real-time.

  • Principle: One binding partner (e.g., the target protein) is immobilized on a sensor chip. A solution containing the other partner (the ligand) flows over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Methodology:

    • Immobilize the purified target protein onto the sensor chip.

    • Inject a series of concentrations of the ligand across the sensor surface.

    • Measure the association (kon) and dissociation (koff) rates from the sensorgram.

    • Calculate the dissociation constant (Kd) as the ratio of koff/kon.

  • Use Case: Validating direct binding of in silico hits and determining their binding affinity and kinetics.[9]

2. X-ray Crystallography This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex at an atomic level.

  • Principle: A crystallized protein-ligand complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map and, subsequently, the atomic coordinates of the complex.

  • Methodology:

    • Co-crystallize the purified target protein with the ligand of interest.

    • Mount the crystal and collect X-ray diffraction data.

    • Process the data to solve the structure and refine the atomic model.

  • Use Case: Unambiguously confirming the binding mode and specific molecular interactions predicted by docking simulations.[7] The predicted pose can be compared to the crystal structure, with an RMSD value below 2.0 Å indicating a highly accurate docking result.[7][8]

3. Cell-Based Assays These assays measure the biological effect of a compound in a cellular context, providing insights into its functional activity and potential toxicity.

  • Principle: Cells expressing the target of interest are treated with the compound, and a relevant biological endpoint is measured (e.g., cell viability, reporter gene expression, or downstream signaling events).

  • Methodology:

    • Culture a relevant cell line (e.g., cancer cells for an anti-cancer target).[10]

    • Treat the cells with a range of concentrations of the test compound.

    • Measure the biological response using an appropriate assay (e.g., MTT assay for cell viability, ELISA for protein expression).

    • Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

  • Use Case: Confirming that the binding affinity observed in biophysical assays translates to a functional effect in a biological system.[10]

Logical Relationship: Docking and Experimental Validation

The relationship between computational prediction and experimental validation is iterative and confirmatory. Docking acts as a powerful filter to prioritize compounds for experimental testing, thereby saving resources and time.[2] Positive experimental results, in turn, validate the computational model and can guide further rounds of in silico screening and lead optimization.

Logical_Flow Start Hypothesis or Compound Library Docking Computational Docking (Predicts Binding) Start->Docking Prediction Binding Affinity & Pose (e.g., Docking Score, RMSD) Docking->Prediction Experiment Experimental Assay (Measures Binding) Prediction->Experiment Selects candidates for testing Confirmation Confirmation of Findings Prediction->Confirmation Correlates with Measurement Binding Affinity & Activity (e.g., Ki, IC50) Experiment->Measurement Measurement->Confirmation

Caption: The confirmatory loop between docking and experiments.

References

Safety Operating Guide

Personal protective equipment for handling 1-Isothiocyanato-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Isothiocyanato-3,5-dimethyladamantane. The following procedures for personal protective equipment (PPE), handling, and disposal are compiled from safety data sheets of structurally related compounds, including adamantane derivatives and isothiocyanates, to ensure a comprehensive safety protocol in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment and Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[1][2][3] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[4] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Wear impervious gloves, such as nitrile rubber, with a material thickness greater than 0.11 mm.[1] For extended contact, gloves with a breakthrough time of over 480 minutes are recommended.[1] Always wash hands thoroughly after handling and apply a non-perfumed moisturizer.[2] A lab coat should be worn and buttoned to cover as much skin as possible.
Respiratory Protection If engineering controls like fume hoods are not sufficient to control exposure, or if dusts or aerosols are generated, a respirator is necessary.[2][4] A particulate filter device (EN 143), such as a P1 filter, is recommended for dusts.[1] For vapors, a respirator with a suitable filter type, such as ABEK (EN14387), should be used.[5]
Footwear Closed-toe and closed-heel shoes that cover the entire foot are required.[4]

Operational Plan: Handling and Experimental Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use a chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or wear.[2]

  • Dispensing: Avoid generating dust or aerosols.[2] Use dry, clean-up procedures.[2]

  • During Use: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[2][9]

  • After Use: Wash hands and any exposed skin thoroughly after handling.[9] Decontaminate all equipment used.[2]

Disposal Plan

Waste Characterization:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[8] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[8]

Disposal Procedures:

  • Containerization: Place waste in a suitable, labeled, and closed container for disposal.[7] Do not use food or drink containers for chemical waste.[9]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[10] Do not empty into drains or release into the environment.[8]

Workflow for Safe Handling of this compound

A 1. Preparation B Risk Assessment & PPE Selection A->B Assess Hazards C Engineering Controls Setup (Fume Hood, Eyewash Station) A->C Prepare Workspace D 2. Handling B->D C->D E Dispensing Chemical D->E Follow Protocol F Experimental Use E->F L Emergency Spill Procedure E->L G Decontamination of Equipment F->G F->L In case of spill H 3. Disposal G->H I Waste Segregation & Containerization H->I Characterize Waste J Temporary Storage I->J K Final Disposal via Approved Vendor J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isothiocyanato-3,5-dimethyladamantane
Reactant of Route 2
Reactant of Route 2
1-Isothiocyanato-3,5-dimethyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.